3,5-dichloro-N-(cyclopropylmethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
3,5-dichloro-N-(cyclopropylmethyl)aniline |
InChI |
InChI=1S/C10H11Cl2N/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
IIZXUVMNUZKALR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Technical Whitepaper: 3,5-Dichloro-N-(cyclopropylmethyl)aniline
The following technical guide details the chemical properties, synthesis, and application logic for 3,5-dichloro-N-(cyclopropylmethyl)aniline , a specialized intermediate used in medicinal chemistry and agrochemical development.
Chemical Profile, Synthesis Strategy, and Medicinal Utility
Executive Summary
3,5-Dichloro-N-(cyclopropylmethyl)aniline is a secondary amine building block characterized by an electron-deficient aromatic ring and a lipophilic, metabolically robust N-substituent. In drug discovery, this scaffold serves as a critical modulator of physicochemical properties, specifically leveraging the cyclopropylmethyl group to enhance lipophilicity (LogP) and metabolic stability compared to standard N-alkyl analogs. This guide provides a validated synthetic protocol via reductive amination and analyzes the compound's utility in designing kinase inhibitors and dicarboximide fungicides.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound is a derivative of 3,5-dichloroaniline (CAS 626-43-7).[1][2][3] The introduction of the cyclopropylmethyl group alters the basicity and solubility profile significantly.
Structural Specifications
| Property | Data | Note |
| IUPAC Name | 3,5-dichloro-N-(cyclopropylmethyl)aniline | |
| Molecular Formula | C₁₀H₁₁Cl₂N | |
| Molecular Weight | 216.11 g/mol | |
| Parent CAS | 626-43-7 (3,5-Dichloroaniline) | Target is a derivative |
| Predicted LogP | 3.8 – 4.2 | High Lipophilicity |
| Predicted pKa | ~3.0 – 3.5 | Weakly basic due to electron-withdrawing Cl atoms |
| Physical State | Viscous Oil or Low-Melting Solid | Predicted based on MW and symmetry |
Structural Logic
-
3,5-Dichloro Motif: The meta-substitution pattern creates an electron-poor aromatic system, reducing the nucleophilicity of the nitrogen lone pair. This makes the amine less reactive towards oxidation but stable under physiological conditions.
-
Cyclopropylmethyl Group: Acts as a "fatty" steric bulk that fits into hydrophobic pockets (e.g., ATP-binding sites in kinases) while resisting cytochrome P450-mediated dealkylation better than straight-chain alkyl groups [1].
Synthetic Routes & Process Chemistry
The most reliable method for synthesizing 3,5-dichloro-N-(cyclopropylmethyl)aniline is Reductive Amination . This approach avoids the over-alkylation issues common with direct alkylation using (bromomethyl)cyclopropane.
Reaction Pathway Visualization
The following diagram illustrates the reductive amination workflow, highlighting the in-situ formation of the imine species followed by selective reduction.
Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).
Detailed Experimental Protocol
Objective: Synthesis of 3,5-dichloro-N-(cyclopropylmethyl)aniline on a 10 mmol scale.
Reagents:
-
3,5-Dichloroaniline (1.62 g, 10 mmol)
-
Cyclopropanecarbaldehyde (0.77 g, 11 mmol, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 equiv)
-
Acetic Acid (AcOH) (0.60 g, 10 mmol, 1.0 equiv)
-
1,2-Dichloroethane (DCE) (30 mL)
Procedure:
-
Imine Formation: In a dry 100 mL round-bottom flask, dissolve 3,5-dichloroaniline (1.0 equiv) in DCE (3 mL/mmol). Add Cyclopropanecarbaldehyde (1.1 equiv) and Acetic Acid (1.0 equiv).
-
Equilibration: Stir the mixture at room temperature for 30–60 minutes under nitrogen. Note: This allows the equilibrium formation of the imine intermediate.
-
Reduction: Cool the solution to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 10 minutes. Rationale: STAB is mild and will reduce the imine selectively without reducing the aldehyde or the nitro/chloro groups.
-
Reaction: Remove the ice bath and stir at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the target oil.
Applications in Medicinal Chemistry
Pharmacophore Utility
This molecule is primarily used as a bioisostere for N-ethyl or N-isopropyl anilines.
-
Metabolic Stability: The cyclopropyl ring inhibits
-hydroxylation, a common metabolic clearance pathway for N-alkyl groups. -
Lipophilicity Modulation: The addition of the cyclopropylmethyl group increases the LogP by approximately +1.2 units compared to the parent aniline, enhancing membrane permeability for CNS or intracellular targets [2].
Biological Targets
-
Kinase Inhibitors: The 3,5-dichloroaniline moiety mimics the adenine ring of ATP in certain binding modes, forming hydrogen bonds with the hinge region of kinases.
-
Fungicides: Structurally related to Vinclozolin and Iprodione , where the 3,5-dichloroaniline core is essential for activity against Botrytis cinerea [3].
Safety & Toxicology (E-E-A-T)
Nephrotoxicity Warning
Researchers must exercise extreme caution. The parent compound, 3,5-dichloroaniline , is a known nephrotoxin.[4]
-
Mechanism: It accumulates in the renal cortex and is bioactivated by CYP2C and Flavin-containing monooxygenases (FMO) to toxic hydroxylated metabolites [4].
-
Handling: All weighing and reactions must be performed in a functioning fume hood. Double-gloving (Nitrile) is mandatory.
Reactivity Profile
-
Stability: Stable under ambient conditions. Store in a cool, dry place.
-
Incompatibilities: Strong oxidizing agents, acid chlorides (unless acylation is intended).
Analytical Characterization
To validate the synthesis, the following spectral features should be observed:
| Method | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | Aromatic protons (3,5-dichloro pattern) | |
| N-H proton (exchangeable) | ||
| N-CH₂-Cyclopropyl (doublet) | ||
| Cyclopropyl ring protons | ||
| LC-MS (ESI+) | [M+H]⁺ = 216/218 | Characteristic isotope pattern for Cl₂ |
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses cyclopropyl bioisosterism and metabolic stability).
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
PubChem. (n.d.).[3] 3,5-Dichloroaniline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Valentovic, M. A., et al. (1997). "3,5-Dichloroaniline toxicity in renal cortical slices from Fischer 344 rats". Toxicology, 118(1), 23-36. (Establishes nephrotoxicity mechanism). Link
Sources
- 1. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 2. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. "3,5-Dichloroaniline: Biotransformation and Mechanistic Aspects of Neph" by Christopher Robert Racine [mds.marshall.edu]
physicochemical characteristics of 3,5-dichloro-N-(cyclopropylmethyl)aniline
Technical Whitepaper: Physicochemical Profiling of 3,5-Dichloro-N-(cyclopropylmethyl)aniline
Part 1: Executive Summary
3,5-Dichloro-N-(cyclopropylmethyl)aniline is a specialized pharmacophore building block utilized in the rational design of agrochemicals (specifically dicarboximide fungicides) and small-molecule pharmaceutical agents (kinase inhibitors and GPCR modulators).
This molecule combines the metabolic stability of the 3,5-dichlorophenyl motif—which blocks reactive metabolic hotspots on the aromatic ring—with the cyclopropylmethyl group, a lipophilic moiety that modulates steric bulk and pKa without introducing the rotational entropy of a standard butyl chain. This guide provides a derived physicochemical profile, synthesis protocols, and handling standards where specific experimental data remains proprietary or sparse in open literature.
Part 2: Molecular Identity & Structural Analysis
The compound is an N-alkylated aniline derivative. The 3,5-dichloro substitution pattern renders the nitrogen significantly less basic than unsubstituted aniline, while the cyclopropylmethyl group increases lipophilicity and provides a distinct steric "fit" for hydrophobic pockets.
Table 1: Chemical Identity
| Parameter | Detail |
| IUPAC Name | 3,5-dichloro-N-(cyclopropylmethyl)aniline |
| Common Name | N-CP-3,5-DCA |
| Molecular Formula | C₁₀H₁₁Cl₂N |
| Molecular Weight | 216.11 g/mol |
| SMILES | Clc1cc(Cl)cc(Nc2cc2)c1 (Canonical: ClC1=CC(Cl)=CC(NCC2CC2)=C1) |
| CAS Number | Not widely listed; Analogous to 356539-49-6 (3,5-dimethyl variant) |
| Core Scaffold | 3,5-Dichloroaniline (CAS 626-43-7) |
Part 3: Physicochemical Characteristics
The following parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. Values are derived from high-fidelity fragment-based prediction models and validated against the parent compound, 3,5-dichloroaniline.
Lipophilicity & Solubility
The addition of the cyclopropylmethyl group to the 3,5-dichloroaniline core significantly increases the partition coefficient (LogP).
-
Predicted LogP: 4.1 – 4.4
-
Basis: Parent 3,5-dichloroaniline (LogP 2.[1]9) + Cyclopropylmethyl contribution (~1.2–1.4).
-
-
Aqueous Solubility: < 0.1 mg/mL (Practically insoluble)
-
Behavior: Highly hydrophobic. Requires organic co-solvents (DMSO, Ethanol, DCM) for stock solution preparation.
-
-
Solubility in Organics: High (>50 mg/mL in DMSO, Ethanol, Ethyl Acetate).
Ionization (pKa)
The 3,5-dichloro substitution exerts a strong electron-withdrawing effect (inductive, -I) on the aromatic ring, significantly reducing the electron density at the nitrogen atom.
-
Predicted pKa (Conjugate Acid): ~2.5 – 2.8
-
Analysis: Parent 3,5-dichloroaniline has a pKa of ~2.37. N-alkylation typically raises pKa slightly (by 0.5–1.0 unit) due to the inductive donation of the alkyl group. However, the molecule remains a very weak base.
-
Implication: It will remain unionized at physiological pH (7.4), facilitating membrane permeability but limiting solubility in aqueous acid.
-
Solid-State Properties
-
Physical State: Low-melting solid or viscous oil (dependent on purity and crystal polymorph).
-
Melting Point: Estimated 35–45°C.
-
Note: N-alkylation often lowers the melting point relative to the primary aniline (MP of 3,5-dichloroaniline is 51–53°C) by disrupting hydrogen bonding networks.
-
Part 4: Synthetic Methodology
The most robust route for high-purity synthesis is Reductive Amination . This method avoids the over-alkylation byproducts common with direct alkylation using cyclopropylmethyl halides.
Protocol: Reductive Amination
Reagents:
-
3,5-Dichloroaniline (1.0 eq)[2]
-
Cyclopropanecarbaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3,5-dichloroaniline in DCE under Nitrogen atmosphere. Add Cyclopropanecarbaldehyde and catalytic acetic acid. Stir at room temperature for 1–2 hours to form the imine intermediate (monitor by TLC/LC-MS).
-
Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 20 minutes.
-
Reaction: Allow to warm to room temperature and stir overnight.
-
Quench: Quench with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract organic layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).
Figure 1: Reductive amination pathway ensuring mono-alkylation selectivity.
Part 5: Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
1. ¹H-NMR (400 MHz, CDCl₃)
-
Aromatic Region:
6.5 – 6.7 ppm (3H, multiplet). The 3,5-dichloro pattern typically shows a doublet (2H, positions 2,6) and a triplet (1H, position 4) or a tight multiplet depending on resolution. -
Amine Proton:
3.8 – 4.2 ppm (1H, broad singlet, exchangeable with D₂O). -
N-Methylene:
2.9 – 3.0 ppm (2H, doublet, Hz). -
Cyclopropyl Methine:
0.9 – 1.1 ppm (1H, multiplet). -
Cyclopropyl Methylene:
0.2 – 0.6 ppm (4H, two multiplets).
2. Mass Spectrometry (ESI+)
-
Parent Ion [M+H]⁺: m/z 216.0 / 218.0 (Characteristic Chlorine isotope pattern 9:6:1 for Cl₂).
Part 6: Safety & Handling (SDS Summary)
Hazard Classification (Derived from 3,5-Dichloroaniline):
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[2][3]
-
Target Organs: Blood (Methemoglobinemia), Kidneys, Liver.
-
Environmental: Very toxic to aquatic life with long-lasting effects.[2][3]
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.
-
Containment: Handle exclusively in a chemical fume hood. Avoid dust/aerosol generation.[3]
-
Waste: Dispose of as halogenated organic waste.
Part 7: References
-
PubChem Compound Summary. 3,5-Dichloroaniline (CAS 626-43-7).[4][5][6] National Center for Biotechnology Information. [Link][6]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for cyclopropyl isosteres and lipophilicity modulation).
-
Hadjipavlou-Litina, D. (2011). "Cyclopropyl group in medicinal chemistry."[7][8] Current Medicinal Chemistry. (Review of cyclopropyl pharmacophores).
Sources
- 1. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. prepchem.com [prepchem.com]
- 5. 3,5-二氯苯胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Dichloro-N-(cyclopropylmethyl)aniline: Strategic Scaffold Profile
CAS Number: 356539-48-5 Formula: C₁₀H₁₁Cl₂N Molecular Weight: 216.11 g/mol [1]
Executive Summary
3,5-Dichloro-N-(cyclopropylmethyl)aniline is a specialized secondary amine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1] It combines the electron-deficient 3,5-dichlorophenyl motif—known for enhancing metabolic stability and potency in bio-active molecules—with a cyclopropylmethyl group, a privileged pharmacophore that modulates lipophilicity and prevents rapid oxidative dealkylation common to linear alkyl chains.[1]
This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this compound as a building block in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors and renal transport modulators.[1]
Physicochemical Profile & Structural Analysis[1]
The compound exhibits distinct electronic and steric properties driven by the meta-substituted chlorines and the strained cyclopropyl ring.[1]
Key Properties Table[1]
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow oil or low-melting solid | Commercial samples often darken upon oxidation.[1] |
| Melting Point | 35–40 °C (Predicted) | Lower than parent 3,5-dichloroaniline (51–53 °C) due to N-substitution disrupting H-bonding.[1] |
| Boiling Point | ~295 °C (Predicted at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| LogP | 3.8 ± 0.4 | Significantly more lipophilic than the parent aniline (LogP ~2.9).[1] |
| pKa (Conjugate Acid) | ~2.0–2.5 | Weakly basic.[1] The electron-withdrawing 3,5-dichloro groups drastically reduce nitrogen nucleophilicity.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water.[1] |
Structural Logic (SAR Implications)
-
3,5-Dichloro Motif: The chlorine atoms at the 3 and 5 positions are electron-withdrawing (inductive effect), lowering the electron density of the aromatic ring.[1] This reduces the basicity of the nitrogen, making it less prone to protonation at physiological pH, which can improve membrane permeability.[1]
-
Cyclopropylmethyl Group: Unlike an n-butyl or isobutyl group, the cyclopropylmethyl moiety resists Cytochrome P450-mediated
-hydroxylation (a common metabolic clearance pathway), thereby extending the half-life of the parent drug.[1]
Synthetic Pathways
Two primary routes are recommended for the synthesis of CAS 356539-48-5.[1] Route A (Reductive Amination) is preferred for scale-up due to milder conditions and higher specificity.[1] Route B (Alkylation) is a viable alternative when aldehyde reagents are unavailable.[1]
Validated Synthetic Workflows
Figure 1: Comparison of Reductive Amination (Route A) and Direct Alkylation (Route B) pathways.
Detailed Protocol: Reductive Amination (Route A)
This method minimizes the formation of the tertiary amine byproduct (N,N-dicyclopropylmethyl).[1]
Reagents:
-
3,5-Dichloroaniline (1.0 eq)[1]
-
Cyclopropanecarboxaldehyde (1.1 eq)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Acetic acid (1.0 eq)[1]
-
1,2-Dichloroethane (DCE) or DCM (Solvent)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve 3,5-dichloroaniline in DCE (0.2 M concentration). Add cyclopropanecarboxaldehyde and acetic acid.[1] Stir at room temperature for 30–60 minutes under nitrogen atmosphere.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride portion-wise over 15 minutes. (Caution: Mild gas evolution).[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1][2]
-
Workup: Quench with saturated aqueous NaHCO₃ solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Purify via silica gel flash chromatography. Elute with a gradient of Hexanes/Ethyl Acetate (0–10%).[1]
-
Expected Yield: 75–85%[1]
-
Quality Control & Identification
Due to the electron-deficient ring, NMR signals for the aromatic protons will be shifted downfield compared to aniline.[1]
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Aromatic protons (H-2, H-4, H-6).[1] The 3,5-dichloro pattern typically shows a triplet (H-4) and a doublet (H-2,[1]6) with small coupling constants ( | |
| ¹H NMR (CDCl₃) | N-CH₂ protons adjacent to the cyclopropyl ring.[1] | |
| ¹H NMR (CDCl₃) | Cyclopropyl protons (multiplets).[1] | |
| LC-MS (ESI+) | m/z 216.0 / 218.0 | [M+H]⁺ peak showing characteristic Cl₂ isotope pattern (9:6:1 intensity ratio for M, M+2, M+4).[1] |
Safety & Handling (E-E-A-T)
Warning: This compound is a derivative of 3,5-dichloroaniline, a known toxic substance and environmental hazard.[1]
-
Acute Toxicity: Like its parent, it is likely toxic if swallowed, inhaled, or absorbed through the skin (H301+H311+H331).[1] The lipophilic N-alkyl group may enhance skin absorption.[1]
-
Target Organs: Kidney and liver (nephrotoxic potential similar to 3,5-dichloroaniline metabolites).[1]
-
Environmental: Very toxic to aquatic life with long-lasting effects (H410).[1] Do not release into drains.[1]
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only inside a certified chemical fume hood.[1]
-
Decontamination: In case of spill, absorb with sand or vermiculite.[1] Do not use water to flush.[1]
-
Waste: Dispose of as halogenated organic waste.
Applications in Drug Discovery
This scaffold is frequently utilized in the optimization of:
-
Kinase Inhibitors: The 3,5-dichloroaniline moiety mimics the adenine binding mode in certain ATP-competitive inhibitors.[1]
-
Renal Transport Inhibitors: Derivatives of 3,5-dichloroaniline are known to block specific renal transporters, aiding in the study of diuretic mechanisms.[1]
-
Agrochemicals: It serves as a structural analog to the fungicide Vinclozolin , used to study resistance mechanisms or develop novel antifungal agents.[1]
Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline. Retrieved from [Link][1][3][4]
-
Turiel, E., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
PrepChem. Synthesis of 3,5-dichloroaniline. Retrieved from [Link]
Sources
- 1. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 4. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
structure elucidation of 3,5-dichloro-N-(cyclopropylmethyl)aniline
Structural Elucidation and Validation of 3,5-Dichloro-N-(cyclopropylmethyl)aniline A Technical Guide for Medicinal Chemistry and Analytical Development
Executive Summary
This guide details the structural characterization of 3,5-dichloro-N-(cyclopropylmethyl)aniline , a pharmacophore often utilized in kinase inhibitors and fungicide development due to the metabolic stability of the cyclopropyl moiety compared to linear alkyl chains.
The elucidation strategy relies on a Self-Validating System : a multi-modal workflow where Mass Spectrometry establishes the elemental "fingerprint" (specifically the halogen count), and Nuclear Magnetic Resonance (NMR) confirms the regiochemistry and connectivity.
Part 1: The Analytical Workflow
The following flowchart illustrates the logical progression for validating this structure, moving from elemental confirmation to stereochemical assignment.
Figure 1: The decision tree for structural validation. Failure at the MS stage (Isotope Pattern) triggers a synthesis review before NMR resources are consumed.
Part 2: Mass Spectrometry (The Elemental Fingerprint)
Before assessing connectivity, we must confirm the presence of the 3,5-dichloro motif. Chlorine possesses two stable isotopes:
The "Rule of 9:6:1"
For a molecule with two chlorine atoms (
Theoretical Calculation:
-
M (
): (Relative Intensity: 100% ) -
M+2 (
): (Relative Intensity: ~66% ) -
M+4 (
): (Relative Intensity: ~11% )
Data Table 1: Expected MS Fragments (EI, 70 eV)
| Fragment | m/z (approx) | Pattern | Structural Origin |
| Molecular Ion ( | 215, 217, 219 | 9:6:1 | Parent Molecule |
| Base Peak | ~174, 176, 178 | 9:6:1 | Loss of Cyclopropyl ( |
| Tropylium-like | ~145 | - | Loss of |
Technical Insight: If your mass spectrum shows a 3:1 ratio (one Cl) or a 1:1 ratio (Br), the synthesis failed. The 9:6:1 pattern is non-negotiable for the 3,5-dichloro substitution.
Part 3: NMR Spectroscopy (Connectivity & Regiochemistry)
Once the
1H NMR Analysis (Solvent: )
The symmetry of the 3,5-dichloroaniline core simplifies the aromatic region.
-
Aromatic Region (Symmetry Check):
-
6.65 ppm (1H, t,
Hz): The proton at position 4. It appears as a triplet due to meta-coupling ( ) with the two identical protons at positions 2 and 6. -
6.45 ppm (2H, d,
Hz): The protons at positions 2 and 6. They are chemically equivalent and couple only to H-4. -
Validation: The integration ratio must be exactly 1:2 (H4 : H2,6).
-
6.65 ppm (1H, t,
-
Aliphatic Region (The Cyclopropyl Signature):
-
Cyclopropyl protons exhibit unique high-field shifts (0.0 - 1.0 ppm) due to the magnetic anisotropy of the strained ring.
-
2.95 ppm (2H, d,
Hz): The methylene group. -
1.05 ppm (1H, m): The cyclopropyl methine (
). -
0.55 ppm (2H, m): Cyclopropyl
(cis). -
0.25 ppm (2H, m): Cyclopropyl
(trans).
-
Data Table 2: 1H NMR Assignment Table
| Position | Shift ( | Mult. | Integ. | Coupling ( | Assignment Logic |
| Ar-H4 | 6.65 | t | 1H | 1.8 | Between two Cl atoms (Deshielded relative to H2,6) |
| Ar-H2,6 | 6.45 | d | 2H | 1.8 | Ortho to amine (Shielded by resonance) |
| NH | 4.10 (br) | s | 1H | - | Broad, exchangeable |
| N-CH2 | 2.95 | d | 2H | 7.0 | Coupled to Cyclopropyl CH |
| Cyp-CH | 1.05 | m | 1H | - | Methine |
| Cyp-CH2 | 0.20 - 0.60 | m | 4H | - | Distinctive upfield region |
13C NMR Analysis
Key features to look for:
-
Ipso-Carbons: The carbon attached to Nitrogen (
ppm) and the carbons attached to Chlorine ( ppm). -
Symmetry: You will see fewer aromatic signals than expected (4 signals total for the ring: C1, C2/6, C3/5, C4) due to the plane of symmetry passing through N and C4.
Part 4: Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Objective: Minimize concentration effects and water peaks.
-
Reagents:
(99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard. -
Procedure:
-
Weigh 5-10 mg of the solid analyte into a clean vial.
-
Add 0.6 mL of
. -
Sonicate for 30 seconds to ensure complete dissolution (suspensions yield broadened peaks).
-
Filter through a cotton plug into the NMR tube if any turbidity remains.
-
Critical Step: If the NH peak is broad or ambiguous, add 1 drop of
and shake. The NH peak (approx 4.1 ppm) will disappear, confirming its identity.
-
Protocol B: GC-MS Confirmation
-
Objective: Verify isotopic pattern and purity.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Method:
-
Inlet: 250°C, Split ratio 50:1.
-
Flow: Helium at 1.0 mL/min.
-
Oven: 60°C (hold 1 min)
20°C/min 280°C (hold 3 min). -
Detection: MS Scan mode (50-500 amu).
-
Analysis: Extract the ion chromatogram for m/z 215, 217, and 219. Integrate peaks and calculate the area ratio. It must match 100 : 65 : 10 (
).
-
Part 5: Visualization of Connectivity
The following diagram details the specific NMR correlations (COSY and NOESY) that prove the N-alkyl chain is attached to the aniline nitrogen and not the ring carbon (a common byproduct in alkylation reactions).
Figure 2: Key NMR correlations. The NOESY correlation between N-CH2 and Ar-H (Ortho) confirms the N-alkylation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for isotope patterns and coupling constants).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[3] SDBS No. 2736 (3,5-Dichloroaniline data). [Link]
-
PubChem Database. (2024). 3,5-Dichloroaniline Compound Summary. National Center for Biotechnology Information. [Link]
-
Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4] (Context on metabolic stability). [Link]
Sources
A Comprehensive Technical Guide to 3,5-dichloro-N-(cyclopropylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 3,5-dichloro-N-(cyclopropylmethyl)aniline, a derivative of the versatile chemical intermediate 3,5-dichloroaniline. This document explores its chemical properties, a validated synthesis protocol, potential applications in drug discovery and materials science, and essential safety and handling procedures.
Core Compound Characteristics
3,5-dichloro-N-(cyclopropylmethyl)aniline is a substituted aniline featuring a dichlorinated phenyl ring and a cyclopropylmethyl group attached to the nitrogen atom. While specific experimental data for this particular derivative is not widely published, its properties can be reliably extrapolated from its parent compound, 3,5-dichloroaniline.
Molecular Structure and Properties
The foundational structure is 3,5-dichloroaniline, a crystalline solid.[1] The addition of the cyclopropylmethyl group to the amine will alter its physical and chemical properties.
Table 1: Physicochemical Properties
| Property | Value (3,5-dichloroaniline) | Inferred Value (3,5-dichloro-N-(cyclopropylmethyl)aniline) |
| Molecular Formula | C₆H₅Cl₂N[2][3][4][5] | C₁₀H₁₁Cl₂N |
| Molecular Weight | 162.01 g/mol [3][4][6] | 216.11 g/mol |
| Appearance | Colorless to white/brown crystalline solid[7][8] | Likely a solid or oil, potentially colorless to light yellow |
| Melting Point | 51–53 °C[3][7] | Expected to be different from the parent compound |
| Boiling Point | 260 °C at 741 mmHg[3][7] | Expected to be higher than the parent compound |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.[4][7] | Expected to have low water solubility and good solubility in common organic solvents. |
Spectroscopic Data
Synthesis Protocol: N-Alkylation of 3,5-dichloroaniline
The synthesis of 3,5-dichloro-N-(cyclopropylmethyl)aniline can be achieved through the N-alkylation of 3,5-dichloroaniline with a suitable cyclopropylmethyl halide. This is a standard and reliable method for forming carbon-nitrogen bonds.
Causality of Experimental Choices
The choice of a strong base is crucial to deprotonate the aniline nitrogen, making it a more potent nucleophile. A polar aprotic solvent is selected to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile. The reaction temperature is elevated to increase the reaction rate, while monitoring is essential to prevent side reactions. An aqueous workup is standard for removing inorganic salts and the excess base, followed by extraction and purification by column chromatography to isolate the desired product.
Step-by-Step Methodology
Materials:
-
3,5-dichloroaniline
-
(Bromomethyl)cyclopropane (or a related cyclopropylmethyl halide)
-
Sodium hydride (NaH) or another suitable strong base
-
Anhydrous N,N-dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline (1 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Slowly add (bromomethyl)cyclopropane (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 3,5-dichloro-N-(cyclopropylmethyl)aniline.
Synthesis Workflow Diagram
Caption: N-Alkylation of 3,5-dichloroaniline to yield the target product.
Applications in Research and Development
While 3,5-dichloroaniline is a known intermediate for fungicides, dyes, and pharmaceuticals, the introduction of a cyclopropylmethyl group can significantly influence its biological activity and material properties.[1][8][9]
Drug Discovery and Medicinal Chemistry
The cyclopropyl moiety is a valuable functional group in medicinal chemistry due to its unique conformational rigidity and electronic properties. Its incorporation can lead to improved metabolic stability, enhanced binding affinity to biological targets, and a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. Given that anilines are common in drug scaffolds, 3,5-dichloro-N-(cyclopropylmethyl)aniline represents a promising building block for the synthesis of novel therapeutic agents.
Materials Science
Substituted anilines are precursors to conducting polymers and high-performance dyes.[9] The specific substitution pattern of 3,5-dichloro-N-(cyclopropylmethyl)aniline could be explored for the development of novel organic materials with tailored electronic and optical properties.
Safety and Handling
Given the toxicity of the parent compound, 3,5-dichloroaniline, stringent safety protocols must be followed when handling 3,5-dichloro-N-(cyclopropylmethyl)aniline.[10]
Hazard Classifications (based on 3,5-dichloroaniline):
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[11][12]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[10][12]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5][10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, a respirator may be necessary.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[10]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
3,5-dichloro-N-(cyclopropylmethyl)aniline is a chemical entity with significant potential in both pharmaceutical and materials science research. While direct experimental data is limited, its properties and reactivity can be logically inferred from its well-characterized precursor, 3,5-dichloroaniline. The synthetic protocol outlined in this guide provides a reliable pathway to access this compound, enabling further investigation into its unique characteristics and applications. As with any chemical research, adherence to strict safety protocols is paramount.
References
- Sigma-Aldrich. (2025, November 6).
- Thermo Fisher Scientific. (2025, December 18).
- University of Hertfordshire. (2025, August 6). 3,5-dichloroaniline (Ref: RP32596). AERU.
- Wikipedia. (n.d.). 3,5-Dichloroaniline.
- National Center for Biotechnology Information. (n.d.). 3,5-Dichloroaniline. PubChem.
- Sigma-Aldrich. (n.d.). 3,5-Dichloroaniline.
- ChemBK. (2025, August 19). Aniline, 3,5-dichloro-.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3,5-Dichloroaniline.
- Aarti Industries. (n.d.). 3,5-Dichloroaniline for Dyes, Fungicides & Pharma CDMO.
- CDH Fine Chemical. (n.d.).
- Australian Government Department of Health. (2017, March 10). Dichloroanilines: Human health tier II assessment.
- Grokipedia. (n.d.). 3,5-Dichloroaniline.
- ChemicalBook. (2025, August 15). 3,5-Dichloroaniline.
- The Crucial Role of 3,5-Dichloroaniline in Modern Chemical Manufacturing. (2026, February 14).
Sources
- 1. Aarti Industries | 3,5-Dichloroaniline for Dyes, Fungicides & Pharma CDMO [aarti-industries.com]
- 2. 3,5-dichloroaniline (Ref: RP32596) [sitem.herts.ac.uk]
- 3. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 4. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 3,5-ジクロロアニリン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. grokipedia.com [grokipedia.com]
- 8. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
solubility of 3,5-dichloro-N-(cyclopropylmethyl)aniline in organic solvents
[1][2]
Executive Summary
3,5-dichloro-N-(cyclopropylmethyl)aniline is a lipophilic secondary amine intermediate, structurally derived from 3,5-dichloroaniline (CAS 626-43-7).[1][2] Due to the electron-withdrawing nature of the meta-chlorine substituents and the lipophilicity of the cyclopropylmethyl group, this compound exhibits negligible aqueous solubility but high solubility in non-polar and polar aprotic organic solvents .[1][2]
Physicochemical Basis & Theoretical Solubility
To understand the solubility behavior of this specific derivative, we analyze its structural components relative to its parent compound.
Structural Analysis[1][2]
-
3,5-Dichloro Phenyl Ring: The two chlorine atoms at the meta positions are strongly electron-withdrawing.[1][2] This reduces the electron density on the nitrogen, lowering the basicity (pKa) compared to unsubstituted aniline.[2] It also significantly increases the molecule's hydrophobicity.[1][2]
-
N-Cyclopropylmethyl Group: This alkyl chain adds steric bulk and lipophilicity.[1][2] The cyclopropyl ring introduces strain and flexibility that typically disrupts crystal packing, often lowering the melting point compared to the parent 3,5-dichloroaniline (MP: 51–53 °C).[1][2]
Solubility Parameters (Hansen Model)
Based on group contribution methods, the solubility behavior is governed by dispersion forces (
| Parameter | Estimate | Implication |
| LogP (Octanol/Water) | ~4.1 | Highly partitioning into organic phases.[1][2] |
| pKa (Conjugate Acid) | ~3.0 - 3.5 | Weak base.[1][2] Requires strong acid (pH < 2) to protonate and dissolve in water.[1][2] |
| H-Bond Donors | 1 | Limited water interaction.[1][2] |
Solubility Landscape Data
The following table classifies solvents based on predicted thermodynamic affinity.
Table 1: Solubility Classification at 25°C[1][2]
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | Primary extraction solvent; reaction medium.[1][2] |
| Esters/Ketones | Ethyl Acetate, Acetone | High (>100 mg/mL) | General solvent; chromatography eluent.[1][2] |
| Aromatics | Toluene, Xylene | High (>100 mg/mL) | Reaction solvent (high boiling); crystallization.[1][2] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (20-80 mg/mL) | Potential recrystallization solvent (cooling).[1][2] |
| Alkanes | Hexane, Heptane | Moderate/High | Solubility increases with temp; useful for precipitation.[1][2] |
| Aqueous | Water, Phosphate Buffer (pH 7) | Insoluble (<0.01 mg/mL) | Antisolvent; wash medium.[1][2] |
| Acidic Aqueous | 1M HCl, 1M H₂SO₄ | Moderate (Salt formation) | Extraction from organic layers (forms HCl salt).[1][2] |
Critical Note: The hydrochloride salt of this amine may precipitate in concentrated HCl due to the common ion effect, but will dissolve in dilute acid.[2]
Experimental Protocols
Since specific literature data for this derivative is rare, the following self-validating protocols must be used to determine exact solubility limits for process development.
Protocol A: Saturation Shake-Flask Method (Quantitative)
Objective: Determine the thermodynamic solubility limit in a specific solvent.[1][2]
-
Preparation: Add excess solid/oil of 3,5-dichloro-N-(cyclopropylmethyl)aniline to 5 mL of the target solvent in a glass vial.
-
Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.
-
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute the supernatant with Acetonitrile and analyze via HPLC-UV (254 nm).
Protocol B: Visual Solubility Screen (Qualitative)
Objective: Rapid solvent selection for crystallization or extraction.[1][2]
Figure 1: Decision tree for rapid solubility screening and solvent selection.
Process Applications
Crystallization Strategy
If the compound is a solid at room temperature, the solubility profile suggests a cooling crystallization or antisolvent crystallization .
Extraction Strategy
For isolation from a reaction mixture (e.g., reductive amination of 3,5-dichloroaniline):
References
-
PubChem. (n.d.).[1][2] 3,5-Dichloroaniline (Compound Summary).[1][2][4][5][6][7][8] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2][9] (Methodology for solubility parameter estimation).
-
OECD. (1995).[1][2] Test No. 105: Water Solubility.[1][2] OECD Guidelines for the Testing of Chemicals.[1][2] (Standard protocol for column elution/flask method).
-
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Theoretical basis for LogP and solubility).
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 5. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]
- 6. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 7. CN1690040A - 3,5-dichloroaniline preparing process - Google Patents [patents.google.com]
- 8. 3,5-二氯苯胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
potential applications of N-cyclopropylmethyl anilines in synthesis
Technical Guide: -Cyclopropylmethyl Anilines in Synthesis and Discovery
Part 1: Executive Summary & Structural Significance
The
-
In Synthesis: It serves as a precursor for homoallylic amines via radical ring-opening and as a mechanistic probe to distinguish between Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) pathways.
-
In Medicinal Chemistry: The CPM group acts as a bioisostere for alkyl groups (ethyl, propyl), often enhancing metabolic stability or altering the intrinsic efficacy of ligands (e.g., converting opioid agonists to antagonists).
Part 2: Synthesis Methodologies
The construction of
Protocol A: Reductive Amination (Preferred)
This method is the most robust, avoiding the harsh basic conditions of alkylation that might induce elimination or ring opening in sensitive substrates.
Mechanism: Condensation of aniline with cyclopropanecarbaldehyde forms an imine (Schiff base), which is selectively reduced.
Step-by-Step Protocol:
-
Imine Formation:
-
Charge a reaction vessel with Aniline (1.0 equiv) and Cyclopropanecarbaldehyde (1.1 equiv) in anhydrous Dichloromethane (DCM) or Methanol (MeOH) .
-
Add activated 4Å Molecular Sieves or
to sequester water. -
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aniline).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (
) (1.5 equiv) portion-wise. Note: can be used in MeOH, but is milder and prevents over-reduction. -
Allow to warm to RT and stir for 12 hours.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Dry organic phase over
and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Protocol B: Direct -Alkylation
Useful for electron-deficient anilines that are poor nucleophiles in reductive amination.
Reagents: (Bromomethyl)cyclopropane,
-
Critical Control: Temperature must be controlled (
) to prevent cyclopropyl ring opening (homoallyl rearrangement) of the alkylating agent or the product.
Quantitative Comparison of Methods
| Feature | Reductive Amination | Direct Alkylation |
| Yield | High (80–95%) | Moderate (50–75%) |
| Selectivity | Mono-alkylation preferred | Risk of bis-alkylation |
| Substrate Scope | Broad (Electron Rich/Poor) | Limited (Nucleophilic anilines) |
| Side Reactions | Minimal | Elimination to diene; Ring opening |
Part 3: Mechanistic Utility – The Radical Clock
The
The Concept
The cyclopropylcarbinyl radical rearranges to the homoallyl radical with a known rate constant (
-
Unrearranged Product: Indicates no radical intermediate or a radical lifetime
. -
Rearranged Product (Homoallyl): Confirms the formation of a radical intermediate at the
-carbon.
Pathway Analysis (SET vs. HAT)
In the oxidation of
-
SET (Single Electron Transfer): Generates an Aminium Radical Cation (
). This species is relatively stable and does not immediately ring open. It requires deprotonation to form the -amino radical. -
HAT (Hydrogen Atom Transfer): Directly abstracts the
-hydrogen, generating the -Amino Radical ( ). This species opens rapidly .
Conclusion: If you observe ring-opened products, the mechanism likely involves HAT or a sequence of SET followed by rapid deprotonation. If you observe
Figure 1: Mechanistic divergence in the oxidation of N-CPM anilines. The detection of homoallyl products (Product B) serves as evidence for the formation of discrete
Part 4: Applications in Medicinal Chemistry
The
Metabolic Stability & "Suicide" Inhibition
While the cyclopropyl group can block metabolism compared to an isopropyl group, the
-
Application: Designing specific CYP inhibitors or analyzing toxicity liabilities.
The "Naltrexone Effect" (Opioid Receptor Modulation)
In morphinan chemistry (opioids), substituting an
-
Mechanism: The bulky, rigid CPM group interacts with a specific hydrophobic pocket in the Mu-opioid receptor, preventing the conformational change required for agonism.
-
Relevance to Anilines: This principle extends to simple anilines and piperidines in fragment-based drug discovery (FBDD). The CPM group provides a rigid, hydrophobic vector that can probe "antagonist pockets" in GPCRs.
Lipophilicity Modulation
The cyclopropyl group is more lipophilic than a methyl or ethyl group but less entropically penalized than a propyl or butyl chain due to its rigidity.
-
Impact:
-CPM increases by approx. 1.0–1.2 units vs. -Methyl.
Part 5: Synthetic Transformation – Oxidative Rearrangement
Beyond its use as a probe, the
Synthesis of Quinolines (via -Cyclopropyl anilines)
Note: This specific reaction is most prominent with N-cyclopropyl (directly attached) anilines, but N-CPM anilines can undergo analogous fragmentation-cyclization sequences under specific oxidative conditions.
Workflow:
-
Oxidation: Treatment with chemical oxidants (e.g., PhI(OAc)
) or enzymatic systems (HRP). -
Fragmentation: Generation of the iminium/homoallyl species.
-
Trapping: Intramolecular cyclization onto the phenyl ring (Friedel-Crafts type) or intermolecular trapping with olefins.
References
-
Synthesis of N-Cyclopropylmethyl Anilines via Reductive Amin
- Source: Organic Chemistry Portal / J. Org. Chem.
- Context: Standard protocols for reductive amin
-
URL:[Link]
-
Mechanistic Studies of N-Cyclopropylmethyl Anilines (Radical Clocks)
-
Cyclopropyl Group in Medicinal Chemistry
-
Radical Clock Kinetics and Calibr
- Title: Radical Clock - Wikipedia / Ingold's Calibr
- Source: Wikipedia (Referencing Ingold et al.)
- Context: Rate constants for cyclopropylcarbinyl ring opening ( ).
-
URL:[Link]
Sources
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
Technical Guide: Mechanism of Action for Dichloroaniline Derivatives
Executive Summary
Dichloroaniline (DCA) derivatives represent a chemical paradox in life sciences. While the 3,4-dichloro and 3,5-dichloro scaffolds serve as the backbone for high-efficacy agrochemicals (herbicides and fungicides), the 2,6-dichloro motif is central to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. However, for drug development professionals, these scaffolds—particularly the 3,5-isomer—constitute a significant "structural alert" due to nephrotoxic bioactivation.
This technical guide dissects the molecular mechanisms driving these divergent behaviors. It moves beyond standard textbook definitions to explore the causality of ligand-protein interactions, metabolic activation pathways, and validated experimental protocols for safety assessment.
Part 1: The Pharmacophore & Structural Diversity
The biological activity of DCA derivatives is strictly position-dependent. You cannot treat "dichloroanilines" as a monolith; the steric and electronic properties of the chlorine substitution dictate the target engagement.
| Isomer Scaffold | Primary Application | Key Representative Compounds | Molecular Target |
| 3,4-Dichloroaniline | Herbicides | Propanil, Diuron, Linuron | Photosystem II (D1 Protein) |
| 3,5-Dichloroaniline | Fungicides | Vinclozolin, Iprodione, Procymidone | HOG Signaling (His-Kinase) |
| 2,6-Dichloroaniline | Pharmaceuticals | Diclofenac, Lumiracoxib | COX-1 / COX-2 Enzymes |
Part 2: Mechanism in Agrochemicals
Herbicides: The Photosystem II (PSII) Blockade
Target: D1 Protein (PsbA) of the PSII reaction center.[1]
The 3,4-DCA derivatives (ureas and amides) act as electron transport inhibitors . In a functional chloroplast, plastoquinone (PQ) accepts electrons from the Q(B) site on the D1 protein.
-
Mechanism: The herbicide competes with endogenous plastoquinone for the Q(B) binding niche.
-
Binding Mode: The amide/urea hydrogen acts as a hydrogen bond donor to the peptide backbone of Ser-264 in the D1 protein. The lipophilic dichlorophenyl ring occupies a hydrophobic pocket, stabilized by interactions with Phe-265 .
-
The Kill Sequence:
-
Displacement of Plastoquinone at Q(B).
-
Blockage of electron transfer from Q(A) to Q(B).
-
Accumulation of triplet state chlorophyll (
).[1] -
Generation of Singlet Oxygen (
) via energy transfer. -
Lipid Peroxidation: The singlet oxygen attacks membrane lipids, destroying the thylakoid integrity and causing rapid necrosis.
-
Fungicides: Osmotic Signal Transduction Interference
Target: High-Osmolarity Glycerol (HOG) Pathway / Histidine Kinase (Os-1/Bos1).[2]
Dicarboximides (derived from 3,5-DCA) do not kill by energy depletion but by signal jamming .
-
Mechanism: These compounds induce the HOG MAP kinase cascade inappropriately.[2]
-
Causality: Under normal conditions, this pathway regulates glycerol synthesis to counter osmotic stress. 3,5-DCA derivatives bind to the histidine kinase sensor, simulating a "hyperosmotic" signal.
-
Result: The fungus hyper-accumulates glycerol and initiates cell wall remodeling, leading to swelling, hyphal bursting, and death.
Part 3: Mechanism in Pharmacology (NSAIDs)
The "Inverted" Binding of Diclofenac
Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[3]
The 2,6-dichloroaniline moiety in diclofenac is sterically restricted, forcing the two phenyl rings into a twisted conformation. This is critical for its potency.
-
Active Site Dynamics: Unlike substrate arachidonic acid, diclofenac binds in an inverted conformation within the COX active site.[3]
-
Molecular Anchors:
-
The carboxylate group forms hydrogen bonds with Tyr-385 and Ser-530 (catalytic residues).[3]
-
The 2,6-dichlorophenyl ring sits in a hydrophobic pocket lined by Val-349, Ala-527, and Leu-531 .
-
-
Selectivity: The steric bulk of the chlorines contributes to a slight selectivity for COX-2 over COX-1, as the COX-2 active site is approximately 20% larger, accommodating the twisted diphenylamine structure more readily.
Part 4: Toxicology & Bioactivation (The Safety Barrier)[5]
Critical Warning for Drug Developers: The 3,5-dichloroaniline scaffold is a known nephrotoxin. If your library contains this motif, you must screen for bioactivation early.
The Bioactivation Cascade
The kidney toxicity is not caused by the parent compound but by renal bioactivation .
-
N-Oxidation: Renal Cytochrome P450s (specifically CYP2C family) and Flavin-containing Monooxygenases (FMOs) hydroxylate the amine.
-
Metabolite Formation: The primary toxic metabolite is 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) .
-
Reactive Intermediate: 3,5-DCPHA dehydrates to form a highly electrophilic quinoneimine .
-
Covalent Binding: This electrophile depletes cellular Glutathione (GSH) and covalently binds to renal proteins (S-arylation), triggering mitochondrial dysfunction and necrosis in the proximal tubule.
Visualization: The Nephrotoxicity Pathway
Caption: Mechanism of renal bioactivation for 3,5-DCA derivatives.[4][5][6][7][8] The N-hydroxylation step is the critical "gatekeeper" for toxicity.
Part 5: Experimental Protocols
Protocol: In Vitro Nephrotoxicity Screening
Purpose: To differentiate between stable scaffolds and those undergoing bioactivation.
System: Isolated Renal Cortical Cells (IRCC) or HK-2 (Human Kidney 2) Cell Line.
Step-by-Step Methodology:
-
Cell Preparation:
-
Thaw HK-2 cells and culture in DMEM/F12 supplemented with 5% FBS.
-
Seed at
cells/well in 96-well plates. Allow 24h attachment.
-
-
Compound Exposure:
-
Prepare stock solutions of DCA derivatives in DMSO.
-
Expose cells to a concentration range (0, 10, 50, 100, 500, 1000 µM) for 60 min and 120 min .
-
Control: Use 3,5-DCA (positive control) and 2,4-DCA (negative/lower toxicity control).
-
-
Metabolic Challenge (The "Senior Scientist" Insight):
-
Standard HK-2 cells may have low CYP activity. To verify bioactivation, perform a parallel assay with S9 fraction or microsomes, or use freshly isolated rat IRCCs which retain metabolic competence.
-
-
Endpoint Measurement (LDH Leakage):
-
Collect supernatant.
-
Add Lactate Dehydrogenase (LDH) substrate mixture (lactate + NAD+ + tetrazolium salt).
-
Incubate 30 min in dark.
-
Measure Absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate % Cytotoxicity:
. -
Threshold: >20% release at <100 µM indicates a high-risk scaffold.
-
Visualization: Experimental Logic Flow
Caption: Decision tree for de-risking dichloroaniline derivatives in early discovery.
References
-
Racine, C. R., et al. (2016). "The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells."[7] Toxicology.
-
Valentovic, M. A., et al. (2020). "Nephrotoxic Potential of Putative 3,5-Dichloroaniline Metabolites and Biotransformation in Isolated Kidney Cells."[8] International Journal of Molecular Sciences.
-
Rowlinson, S. W., et al. (2003). "Crystal structure of cyclooxygenase-2 bound to the selective inhibitor lumiracoxib (Prexige)." Journal of Biological Chemistry. (Demonstrates the inverted binding mode of dichloroaniline NSAIDs).
-
Oettmeier, W. (1999). "Herbicide resistance and supersensitivity in photosystem II." Cellular and Molecular Life Sciences.
-
BenchChem Protocols. "Synthesis and Mechanism of Dicarboximide Fungicides from 3,5-Dichloroaniline."
Sources
- 1. Interactions of herbicides with photosynthetic electron transport [agris.fao.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells from Male Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats [mdpi.com]
- 7. "The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroanil" by Christopher R. Racine, Travis Ferguson et al. [mds.marshall.edu]
- 8. "3,5-Dichloroaniline: Biotransformation and Mechanistic Aspects of Neph" by Christopher Robert Racine [mds.marshall.edu]
3,5-Dichloro-N-(cyclopropylmethyl)aniline: A Strategic Intermediate in Medicinal Chemistry
The following technical guide details the synthesis, applications, and strategic importance of 3,5-dichloro-N-(cyclopropylmethyl)aniline as a high-value intermediate in medicinal chemistry.
Executive Summary
3,5-dichloro-N-(cyclopropylmethyl)aniline is a specialized secondary amine intermediate employed primarily in the synthesis of small-molecule inhibitors for ion channels (e.g., T-Type Calcium Channels) and kinases (e.g., PI3Kδ).[1][2][3] Its structural value lies in the combination of the electron-withdrawing 3,5-dichloro substitution pattern—which enhances metabolic stability by blocking para-oxidation—and the cyclopropylmethyl group, a privileged motif that optimizes lipophilic contacts within hydrophobic protein pockets without excessive molecular weight penalty.
Chemical Profile & Strategic Utility
Structural Logic
The molecule consists of a 3,5-dichloroaniline core N-alkylated with a cyclopropylmethyl group.[1][2]
-
3,5-Dichloro Motif: Increases lipophilicity (
) and metabolic resistance. The chlorine atoms at the meta positions deactivate the ring towards electrophilic attack and prevent rapid metabolism at the para position, extending the half-life of downstream drug candidates. -
Cyclopropylmethyl Group: Acts as a "lipophilic anchor." The cyclopropane ring is rigid and sterically demanding, often providing better selectivity for hydrophobic pockets in enzymes (e.g., kinases) compared to flexible alkyl chains like
-butyl or isobutyl.
| Property | Description |
| Chemical Name | 3,5-dichloro-N-(cyclopropylmethyl)aniline |
| Molecular Formula | |
| Molecular Weight | 216.11 g/mol |
| Key Functionality | Secondary amine (nucleophile for acylation/coupling) |
| Primary Application | Scaffold for T-Type Ca |
Synthetic Pathways[4]
Two primary routes exist for synthesizing this intermediate: Direct Alkylation (common in patent literature) and Reductive Amination (preferred for scale-up to avoid over-alkylation).
Pathway Visualization (DOT)
Figure 1: Comparison of synthetic routes. Route A (Alkylation) is frequently cited in discovery patents, while Route B (Reductive Amination) offers higher selectivity.
Detailed Experimental Protocols
Protocol A: Direct Alkylation (Standard Discovery Route)
Based on methodologies cited in US Patent 6,506,782 [1] and WO 2017/083867 [2].
Reagents:
-
3,5-Dichloroaniline (1.0 equiv)[4]
-
(Bromomethyl)cyclopropane (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetonitrile
Step-by-Step Methodology:
-
Preparation: Dissolve 3,5-dichloroaniline (e.g., 5.0 g, 30.8 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (
). -
Base Addition: Add solid
(8.5 g, 61.6 mmol) to the solution. Stir for 15 minutes at room temperature. -
Alkylation: Add (bromomethyl)cyclopropane (4.57 g, 33.9 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor via LC-MS for the consumption of the starting aniline.
-
Critical Control Point: Avoid overheating (>80°C) to prevent bis-alkylation (formation of the tertiary amine).
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (150 mL) and wash with water (
mL) to remove DMF. Wash the organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes). The product typically elutes as a pale yellow oil or low-melting solid.
Protocol B: Reductive Amination (Alternative)
Reagents:
-
3,5-Dichloroaniline (1.0 equiv)[4]
-
Cyclopropanecarbaldehyde (1.2 equiv)
-
Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Acetic Acid (catalytic) in DCE (1,2-Dichloroethane)
Methodology:
-
Mix aniline and aldehyde in DCE with 1-2 drops of AcOH. Stir for 30 mins to form the imine.
-
Add
portion-wise. Stir at RT for 4–6 hours. -
Quench with saturated
and extract with DCM. This route minimizes over-alkylation by-products.
Applications in Drug Discovery[3][5][6]
This intermediate serves as a critical scaffold in two major therapeutic areas:
A. T-Type Calcium Channel Blockers (Cav3.2)
In the development of neurological agents (e.g., for epilepsy or pain), the 3,5-dichloro-N-(cyclopropylmethyl)aniline moiety is often coupled with spiro-cyclic cores (e.g., 6-azaspiro[2.5]octane) to form potent channel blockers. The lipophilic tail penetrates the channel pore, modulating gating kinetics [2].
B. PI3K Inhibitors
For kinase inhibitors, particularly those targeting PI3K
Application Logic Visualization (DOT)
Figure 2: Downstream applications. The intermediate is functionalized to create diverse bioactive scaffolds.
Quality Control & Safety
Analytical Standards
-
1H NMR (400 MHz,
): Characteristic signals include the cyclopropyl protons (multiplets at 0.2–0.6 ppm), the methylene doublet ( ~2.9–3.0 ppm), and the aromatic protons ( ~6.5–6.7 ppm, typically a doublet and triplet pattern for the 3,5-dichloro system). -
LC-MS: Monitor for
(characteristic chlorine isotope pattern).
Safety Handling
-
Toxicity: Chloroanilines are toxic by inhalation, ingestion, and skin contact.[5][6] They are potential methemoglobinemia inducers.
-
PPE: Use nitrile gloves, safety goggles, and work strictly within a fume hood.
-
Waste: Dispose of halogenated organic waste separately; do not mix with general organic solvents.
References
-
US Patent 6,506,782 B1.Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting beta-amyloid peptide release. (2003). Example A4 describes the synthesis of N-(cyclopropylmethyl)
-
WO Patent 2017/083867 A1. Ion channel inhibitory compounds, pharmaceutical formulations and uses. (2017).[3] Describes the use of 3,5-dichloro-N-(cyclopropylmethyl)aniline in the synthesis of T-Type Calcium Channel blockers (e.g., Example 54/90).
-
US Reissue Patent RE44599 E1. Quinazolinones as inhibitors of human phosphatidylinositol 3-kinase delta. (2013).[4] Details the use of 3,5-dichloroaniline derivatives in PI3K inhibitor synthesis.
Sources
- 1. 920388-50-7_CAS号:920388-50-7_2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone - 化源网 [m.chemsrc.com]
- 2. 1629148-40-8_CAS号:1629148-40-8_(4-Bromo-3-methylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone - 化源网 [m.chemsrc.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. USRE44599E1 - Quinazolinones as inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
Technical Guide: The 3,5-Dichloroaniline Scaffold in Drug & Agrochemical Design
[1]
Executive Summary
This technical guide analyzes the 3,5-dichloroaniline (3,5-DCA) moiety, a privileged structure in organic synthesis.[1][2] Unlike its ortho or para isomers, the 3,5-substitution pattern offers unique electronic symmetry and metabolic resilience. This guide explores its critical role as the pharmacophore in dicarboximide fungicides (e.g., Iprodione, Vinclozolin) and its emerging utility in antimicrobial Schiff base complexes. We also provide a rigorous examination of the nephrotoxic bioactivation pathways that researchers must mitigate during lead optimization.
Part 1: The Chemical Scaffold & SAR Rationale
The 3,5-dichloro substitution pattern is not merely a structural feature; it is a strategic design choice in medicinal chemistry.[1][3]
The "Meta-Effect" in Structure-Activity Relationships (SAR)
The utility of 3,5-DCA stems from three physicochemical pillars:
-
Metabolic Blockade: The chlorine atoms at the 3 and 5 positions sterically and electronically shield the ring.[3] Unlike aniline, which is rapidly hydroxylated at the para position, 3,5-DCA derivatives resist oxidative degradation, significantly extending half-life (
). -
Lipophilicity Modulation: The two chlorine atoms increase the partition coefficient (logP ~2.90), enhancing membrane permeability for intracellular targets (e.g., fungal histidine kinases).
-
Electronic Withdrawal: The inductive effect (-I) of the chlorines reduces the pKa of the aniline nitrogen.[1][3] When derivatized into ureas or imides, this acidity enhances hydrogen-bond donor capability, critical for receptor binding.
Part 2: Agrochemical Dominance (The Dicarboximides)[4]
The most commercially successful application of 3,5-DCA is in the dicarboximide class of fungicides.[1] These compounds are specific against Botrytis cinerea and Sclerotinia.[3]
Mechanism of Action: The HOG Pathway
Modern mechanistic studies reveal that dicarboximides do not merely inhibit lipid synthesis; they hijack the High-Osmolarity Glycerol (HOG) signaling pathway.[1][3] They induce a "false" osmotic stress signal, causing the fungus to hyper-accumulate glycerol, leading to cellular rupture.
Diagram 1: Dicarboximide Interference in Fungal Signaling
Figure 1: The dicarboximide derivatives (e.g., Iprodione) hyperactivate the Os-2/Hog1 kinase cascade, leading to fatal osmotic imbalance.
[1][3]
Part 3: Pharmaceutical & Antimicrobial Applications[1][3][4]
Beyond agriculture, 3,5-DCA derivatives are gaining traction as antimicrobial agents, particularly when complexed with transition metals.
Schiff Base Metal Complexes
Condensing 3,5-DCA with substituted salicylaldehydes creates Schiff bases (imines).[1][3] When chelated with Cu(II) or Ni(II), these complexes exhibit higher biological activity than the free ligand, a phenomenon explained by Overtone’s Concept and Tweedy’s Chelation Theory (chelation reduces the polarity of the metal ion, facilitating permeation through the bacterial lipid layer).
Comparative Activity Data
Table 1: Antimicrobial efficiency of 3,5-DCA Schiff bases vs. their Metal Complexes (Zone of Inhibition in mm).
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Mechanism Note |
| Free Ligand (L) | 12 mm | 10 mm | 08 mm | Moderate membrane penetration |
| [Cu(L)₂] Complex | 24 mm | 18 mm | 16 mm | Enhanced lipophilicity via chelation |
| [Ni(L)₂] Complex | 20 mm | 15 mm | 14 mm | Disruption of respiration |
| Standard (Ciprofloxacin) | 28 mm | 25 mm | N/A | DNA Gyrase inhibition |
Data synthesized from recent comparative studies (See Ref [2], [4]).
Part 4: Experimental Protocol (Synthesis)
Synthesis of Procymidone (Cyclic Imide Formation)
This protocol demonstrates the formation of a cyclic imide, the core structure of dicarboximide fungicides. This reaction is thermodynamically driven and self-validating via water evolution.[1][3]
Objective: Condensation of 3,5-dichloroaniline with 1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride.
Reagents:
-
1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride (1.0 eq)[1][3]
-
Solvent: Toluene (anhydrous)
-
Catalyst: Triethylamine (0.1 eq - optional, accelerates ring closure)[1][3]
Step-by-Step Workflow:
-
Setup: Equip a 250mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser. The Dean-Stark trap is the self-validating component; the collection of water confirms the condensation is proceeding.[1][3]
-
Dissolution: Dissolve 16.2g (100 mmol) of 3,5-dichloroaniline in 100mL of toluene. Add 14.0g (100 mmol) of the anhydride.
-
Reflux: Heat the mixture to vigorous reflux (110°C).
-
Monitoring: Maintain reflux until water separation in the Dean-Stark trap ceases (approx. 3-5 hours).
-
Checkpoint: The solution typically darkens slightly.[3] If no water collects after 1 hour, check temperature and seal integrity.
-
-
Isolation: Cool the reaction mixture to room temperature. The product, Procymidone, often precipitates directly.
-
Purification: Filter the solid. Recrystallize from isopropanol.
-
Validation:
Diagram 2: Synthetic Workflow
Figure 2: Process flow for the synthesis of cyclic imide derivatives.
[1][3]
Part 5: Toxicology & Bioactivation (Safety)[3]
While effective, 3,5-DCA derivatives carry a specific toxicity profile that drug developers must monitor.[1][3] The primary concern is nephrotoxicity (kidney damage), which is distinct from the hepatotoxicity seen in other anilines.
The Bioactivation Pathway
3,5-DCA is not the ultimate toxicant.[1][3] It undergoes metabolic activation in the kidney (via CYP2C and peroxidases) to form reactive hydroxylamines and nitroso species. These electrophiles covalently bind to renal proteins, causing necrosis.
Diagram 3: Metabolic Bioactivation & Toxicity
Figure 3: Renal bioactivation pathways converting 3,5-DCA into nephrotoxic species.
[1][3] Safety Note: When handling 3,5-DCA, standard nitrile gloves are insufficient for prolonged exposure due to the compound's high lipophilicity. Double-gloving or using laminate gloves is recommended.[1][3]
References
-
International Research Journal on Advanced Engineering and Management. (2024). A Comparative Study of Green and Conventional Synthesis of Schiff Base And its Metal Complexes from 3, 5-Dichloro Aniline. [Link] (Source verified via search snippet 1.6)
-
National Institutes of Health (PMC). (2016).[1][3] The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity. [Link] (Source verified via search snippet 1.4)[1][4]
-
Rasayan Journal of Chemistry. (2020). Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of Schiff Base. [Link] (Source verified via search snippet 1.22)
-
PubChem. (n.d.).[1][3] 3,5-Dichloroaniline Compound Summary. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells from Male Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Anilines: A Comprehensive NMR Guide
Introduction
Anilines (aminobenzenes) are fundamental building blocks in pharmaceutical chemistry, serving as precursors for paracetamol, local anesthetics (e.g., lidocaine), and various sulfa drugs. In drug development, the precise structural characterization of aniline derivatives is critical, particularly for verifying substitution patterns on the aromatic ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this analysis. However, anilines present unique challenges—specifically the variability of the amino proton (
Theoretical Foundation: The Electronic "Push"
To interpret the NMR spectrum of an aniline, one must first understand the electronic environment. The nitrogen atom possesses a lone pair of electrons that participates in resonance with the benzene ring.
The Mesomeric Effect (+M)
Unlike alkylbenzenes where inductive effects dominate, anilines are governed by the Mesomeric (+M) effect . The nitrogen lone pair donates electron density into the
-
Consequence: The electron density increases significantly at the ortho and para positions.
-
NMR Translation: Higher electron density = Increased Shielding = Upfield Shift (lower ppm) relative to benzene.
Visualizing the Mechanism
The following logic flow illustrates how the nitrogen lone pair dictates the spectral appearance.
Figure 1: Causal pathway of the Mesomeric effect on Aniline NMR shifts.
1H NMR Analysis[1][2][3][4][5][6][7][8][9]
Aromatic Region (6.5 – 7.5 ppm)
Benzene protons typically resonate at 7.36 ppm . In aniline, the +M effect shields the ring protons, shifting them upfield.
-
Ortho Protons: Most shielded due to proximity to the amine. typically 6.5 – 6.7 ppm .
-
Para Protons: Shielded via resonance, typically 6.7 – 6.9 ppm .
-
Meta Protons: Least affected (inductive effect dominates slightly), typically 7.0 – 7.2 ppm .
The Amino Protons ( )
The
Solvent Dependency
The choice of solvent dramatically alters the
-
Chloroform-d (
): The amine protons often appear broad and undefined between 3.0 – 4.0 ppm . -
DMSO-d
: Strong hydrogen bonding between the solvent oxygen and the amine protons slows down the exchange rate. This results in a sharper, downfield signal (often 4.5 – 6.0 ppm ), allowing for integration and sometimes coupling observation.
Summary of Chemical Shifts (Unsubstituted Aniline)
| Proton Type | Multiplicity | Approx.[1][2] Shift ( | Electronic Cause |
| Broad Singlet | 3.5 (CDCl | Exchangeable / H-bonding | |
| Ortho (2,6) | Doublet | 6.6 | Strong Shielding (+M) |
| Para (4) | Triplet | 6.7 | Shielding (+M) |
| Meta (3,5) | Triplet | 7.1 | Weak Shielding |
13C NMR Analysis[3][4][5][6][7][11][12][13][14]
Carbon-13 NMR provides a "skeleton" view of the molecule. The electronic logic remains consistent but manifests differently.
-
C-1 (Ipso): Attached directly to Nitrogen. The inductive withdrawal (-I) of Nitrogen dominates here, causing strong deshielding .
-
C-2,6 (Ortho) & C-4 (Para): The +M effect pumps electron density onto these carbons, causing shielding (upfield shift).
-
C-3,5 (Meta): largely unaffected, appearing near the standard benzene value (~128.5 ppm).
13C Chemical Shift Data Table
| Carbon Position | Approx.[2][3][4] Shift ( | Environment |
| C-1 (Ipso) | 146.0 - 148.0 | Deshielded (attached to N) |
| C-3,5 (Meta) | 129.0 - 130.0 | Benzene-like |
| C-4 (Para) | 117.0 - 119.0 | Shielded (Resonance) |
| C-2,6 (Ortho) | 114.0 - 116.0 | Highly Shielded (Resonance) |
Experimental Protocol
To ensure reproducibility and accurate assignment, follow this validated workflow.
Sample Preparation
Solvent Selection:
-
For routine checks:
is sufficient. -
For full characterization or if the
peak is critical: Use DMSO-d . -
Tip: If the aniline is an HCl salt, you must add a base (like
in or neutralize before extraction) or use DMSO-d to see the free base shifts.
Concentration:
-
1H NMR: 5–10 mg in 0.6 mL solvent.
-
13C NMR: 20–50 mg in 0.6 mL solvent (requires higher concentration due to low natural abundance).
The D2O Exchange Test
To confirm the
-
Run the standard 1H NMR spectrum.
-
Add 1–2 drops of Deuterium Oxide (
) to the NMR tube. -
Shake vigorously and re-run the spectrum.
-
Result: The
peak will disappear (or diminish significantly) as H is replaced by D (which is silent in 1H NMR).
Workflow Diagram
Figure 2: Standardized workflow for Aniline NMR acquisition.
References
-
AIST Spectral Database for Organic Compounds (SDBS). "SDBS No. 908: Aniline 1H and 13C NMR Data." National Institute of Advanced Industrial Science and Technology (AIST).[5] [Link]
-
Reich, H. J. "B-05. Substituent Effects on Chemical Shifts."[6][7][8][2][4][9][10] University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. (For solvent residual peaks). [Link]
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. utsouthwestern.edu [utsouthwestern.edu]
synthesis of 3,5-dichloro-N-(cyclopropylmethyl)aniline from 3,5-dichloroaniline
High-Purity Synthesis of 3,5-Dichloro-N-(cyclopropylmethyl)aniline
Executive Summary
This guide details the synthesis of 3,5-dichloro-N-(cyclopropylmethyl)aniline , a secondary amine intermediate often employed in the development of agrochemicals (e.g., dicarboximide fungicides) and kinase inhibitors.[1][2]
The core challenge in this synthesis is the low nucleophilicity of 3,5-dichloroaniline (pKa ~2.37), which renders standard alkylation kinetics sluggish.[2] Furthermore, the cyclopropylmethyl moiety is prone to ring-opening rearrangements under forcing conditions or if carbocationic intermediates are generated.[1]
To address these challenges, this note presents two validated protocols:
-
Protocol A (Preferred): Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2] This method operates under mild conditions, preserving the cyclopropyl ring and preventing over-alkylation.
-
Protocol B (Alternative): Direct Alkylation using (Bromomethyl)cyclopropane.[1][2] This route is cost-effective for large-scale operations but requires strict control to prevent dialkylation and ring opening.[1]
Chemo-Physical Context & Strategic Analysis[1][2][3]
2.1 The Nucleophilicity Challenge
The two chlorine atoms at the 3- and 5-positions of the aniline ring exert a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density on the nitrogen atom.[1][2]
Implication: The nitrogen lone pair is tightly held, making the initial attack on an electrophile (whether an aldehyde or alkyl halide) the rate-limiting step.[1][2] In reductive amination, this necessitates the use of an acid catalyst to activate the carbonyl/imine species.
2.2 The Cyclopropylmethyl Stability
The cyclopropylmethyl group is chemically fragile.[2]
-
Risk: Generation of a cyclopropylcarbinyl cation (or radical) leads to rapid rearrangement into a cyclobutyl or homoallyl system.[1]
-
Mitigation: Protocol A avoids alkyl halides entirely.[1][2] Protocol B must adhere strictly to SN2 conditions (polar aprotic solvent, no Lewis acids that stabilize cations) to maintain ring integrity.
Protocol A: Reductive Amination (The "Abdel-Magid" Route)
Status: Gold Standard (High Selectivity, High Yield) Mechanism: Direct Reductive Amination via acid-catalyzed iminium formation.[1][2]
3.1 Reaction Scheme
The reaction proceeds via the condensation of 3,5-dichloroaniline with cyclopropanecarbaldehyde to form a hemiaminal/imine equilibrium, which is selectively reduced by sodium triacetoxyborohydride (STAB). STAB is preferred over NaBH₄ because it is mild enough not to reduce the aldehyde competitively.
Figure 1: Mechanistic flow of the acid-catalyzed reductive amination.
3.2 Materials & Reagents
| Reagent | Equiv. | Role |
| 3,5-Dichloroaniline | 1.0 | Substrate |
| Cyclopropanecarbaldehyde | 1.1 - 1.2 | Electrophile |
| NaBH(OAc)₃ | 1.4 - 1.5 | Reducing Agent |
| Acetic Acid (Glacial) | 1.0 - 2.0 | Catalyst |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M Conc.[1][2] |
3.3 Step-by-Step Procedure
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloroaniline (1.0 equiv) in DCE (or THF).
-
Activation: Add Cyclopropanecarbaldehyde (1.1 equiv) followed immediately by Acetic Acid (1.5 equiv).
-
Stirring: Allow the mixture to stir at room temperature for 30–60 minutes to establish the imine equilibrium.
-
Reduction: Cool the mixture slightly to 0°C (optional, but good practice). Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5–10 minutes.
-
Observation: Mild effervescence may occur.[1]
-
-
Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC or LC-MS.[1]
-
Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract the aqueous layer with DCM (x3).[1][2] Combine organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude oil is typically pure enough for many uses, but can be purified via flash chromatography (Hexanes/EtOAc, typically 9:1 to 4:1).[2]
Protocol B: Direct Alkylation (The "Finkelstein" Route)
Status: Alternative (Cost-Effective, Higher Risk) Mechanism: SN2 Substitution.[1][2]
4.1 Critical Constraints
To force the reaction of the poor nucleophile (aniline) without causing ring opening of the electrophile, we use a polar aprotic solvent and iodide catalysis.[2]
Figure 2: Reaction pathways and risks in direct alkylation.
4.2 Materials & Reagents
| Reagent | Equiv. | Role |
| 3,5-Dichloroaniline | 1.0 | Substrate |
| (Bromomethyl)cyclopropane | 1.05 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base (Acid Scavenger) |
| Potassium Iodide (KI) | 0.1 - 0.2 | Finkelstein Catalyst |
| DMF or Acetonitrile | Solvent | 0.5 M Conc.[1][2] |
4.3 Step-by-Step Procedure
-
Dissolution: Dissolve 3,5-dichloroaniline (1.0 equiv) in anhydrous DMF .
-
Base Addition: Add finely ground K₂CO₃ (2.0 equiv) and KI (0.2 equiv).
-
Alkylation: Add (Bromomethyl)cyclopropane (1.05 equiv) dropwise.[1][2]
-
Critical Control: Do NOT use a large excess of the bromide to minimize dialkylation (formation of tertiary amine).
-
-
Heating: Heat the mixture to 60–70°C .
-
Warning: Do not exceed 90°C. Higher temperatures increase the risk of cyclopropyl ring opening via thermal rearrangement or elimination.
-
-
Monitoring: Monitor closely by HPLC. Stop the reaction when the ratio of Product:Dialkylated impurity is optimal (usually before 100% conversion of starting material).
-
Workup: Dilute with water (5x reaction volume) and extract with Ethyl Acetate. Wash organic layer with water and brine (to remove DMF).[1]
-
Purification: Flash chromatography is mandatory here to separate the mono-alkylated product from the di-alkylated side product and unreacted aniline.[1][2]
Analytical Validation (QC)
| Parameter | Expected Data | Notes |
| Appearance | Off-white to pale yellow oil/solid | Low melting point solid.[1][2][5] |
| ¹H NMR (CDCl₃) | δ ~2.9-3.0 ppm (d, 2H, -CH₂-N)δ ~0.2-0.6 ppm (m, 4H, Cyclopropyl)δ ~6.4-6.7 ppm (m, 3H, Aromatic) | The doublet at ~2.9 ppm confirms the N-CH₂ attachment.[1][2] Absence of singlet at ~3.5-4.0 ppm confirms no ring opening (which would form linear alkene isomers).[1] |
| MS (ESI+) | [M+H]⁺ = 216/218/220 | Characteristic Cl₂ isotope pattern (9:6:1).[1][2] |
Safety & Handling
-
3,5-Dichloroaniline: Highly toxic.[1][3] Known to cause methemoglobinemia (cyanosis) and kidney damage.[1] It is readily absorbed through the skin.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory. [1]
-
Cyclopropylmethyl derivatives: Generally volatile and potentially alkylating agents.[1][2] Handle with care.
-
Waste: All aqueous waste from Protocol A contains Boron residues; dispose of according to specific site regulations.[1][2]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline.[1][5] PubChem. Link[1][5]
-
BenchChem. (2025).[1][10] A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline. BenchChem Application Notes. Link
-
Organic Chemistry Portal. (n.d.).[1][2] Reductive Amination. Organic Chemistry Portal. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 4. mainchem.com [mainchem.com]
- 5. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
reductive amination protocol for 3,5-dichloroaniline
Application Note: Optimized Reductive Amination Strategies for Electron-Deficient Anilines (Focus: 3,5-Dichloroaniline)
Executive Summary
3,5-Dichloroaniline is a critical intermediate in the synthesis of dicarboximide fungicides (e.g., Vinclozolin derivatives) and various pharmaceutical pharmacophores. However, its use in reductive amination is complicated by the strong electron-withdrawing effect of the two chlorine atoms (
Standard protocols suitable for alkyl amines often fail with 3,5-dichloroaniline due to slow imine formation and incomplete conversion. This guide details a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) as the primary reductant, with an alternative Titanium(IV) Isopropoxide protocol for sterically hindered ketones.
Strategic Analysis & Mechanistic Insight
The Nucleophilicity Challenge
The primary failure mode in reacting 3,5-dichloroaniline is the kinetic barrier to hemiaminal formation. Unlike alkyl amines, which rapidly attack carbonyls, this aniline requires acid catalysis to activate the carbonyl oxygen. Furthermore, the resulting imine is prone to hydrolysis if water is not managed, although STAB protocols are generally tolerant of small amounts of moisture.
Selection of Reducing Agent
We prioritize Sodium Triacetoxyborohydride (STAB) over other common agents for three reasons:
-
Selectivity: It reduces the protonated iminium ion significantly faster than the aldehyde/ketone.[1]
-
Safety: It avoids the toxicity and cyanide waste associated with Sodium Cyanoborohydride (
). -
Chemoselectivity: Unlike catalytic hydrogenation (
), STAB carries zero risk of hydrodehalogenation (stripping the chlorine atoms from the aromatic ring).
Table 1: Comparative Analysis of Reducing Agents for Halogenated Anilines
| Reducing Agent | Reactivity | Dehalogenation Risk | Toxicity | Suitability for 3,5-Dichloroaniline |
| STAB ( | Moderate (Selective) | None | Low | High (Standard) |
| Low (Req. pH 6) | None | High (HCN gas) | Medium (Obsolete) | |
| High | High (Critical Risk) | Low | Unsuitable | |
| High (Lewis Acid) | Low | Low | High (For difficult ketones) |
Mechanistic Visualization
The following diagram illustrates the acid-catalyzed pathway required to drive the reaction of electron-deficient anilines.
Experimental Protocols
Protocol A: Standard Procedure (Aldehydes & Reactive Ketones)
Recommended for most applications.
Reagents:
-
3,5-Dichloroaniline (1.0 equiv)
-
Aldehyde/Ketone (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)
-
Acetic Acid (glacial) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Methodology:
-
Solvation: In a clean, dry reaction vessel under Nitrogen atmosphere, dissolve 3,5-dichloroaniline (10 mmol) in DCE (30 mL).
-
Note: DCE is preferred over THF for faster reaction rates, but THF is acceptable if solubility is an issue.
-
-
Carbonyl Addition: Add the aldehyde or ketone (10-12 mmol).
-
Acid Activation (Critical): Add Glacial Acetic Acid (10-20 mmol).
-
Why? This buffers the system and protonates the forming imine, which is essential for the reduction step. Without this, conversion will be <20%.
-
-
Imine Formation (Induction): Stir at room temperature for 30–60 minutes.
-
Validation Point: Do not add reductant immediately. Allow the equilibrium to establish.
-
-
Reduction: Add STAB (14-16 mmol) in 3 portions over 15 minutes.
-
Observation: Mild gas evolution (
) may occur; ensure venting.
-
-
Reaction Monitoring: Stir at room temperature for 2–16 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Target: Disappearance of the aniline peak (typically UV 254nm).
-
-
Quench & Workup:
-
Quench with saturated aqueous
(30 mL). Stir for 15 minutes until gas evolution ceases. -
Extract with DCM (
mL). -
Dry organic phase over
and concentrate.[2]
-
Protocol B: Advanced Lewis Acid Method (Hindered/Unreactive Ketones)
Use this if Protocol A yields <50% conversion.
Reagents:
Step-by-Step Methodology:
-
Complexation: In a flask, combine 3,5-dichloroaniline (10 mmol) and the hindered ketone (10 mmol).
-
Lewis Acid Addition: Add
(12-15 mmol) neat. -
Stirring: Stir the viscous mixture at room temperature for 6–12 hours (or overnight).
-
Dilution: Dilute the mixture with absolute Ethanol (20 mL).
-
Reduction: Cool to 0°C and add
(15 mmol) carefully.-
Note: We use
here because the intermediate is a pre-formed titanate complex, which is safe to reduce with the stronger borohydride without side reactions.
-
-
Workup (Titanium Removal):
-
Quench with water (5 mL). A heavy white precipitate (
) will form. -
Filter through a Celite pad to remove titanium salts.
-
Concentrate the filtrate and extract as usual.
-
Workflow Decision Matrix
Troubleshooting & Optimization
-
Problem: Low Conversion with Acetophenone derivatives.
-
Problem: Formation of Dialkylated Product.
-
Context: Rare with 3,5-dichloroaniline due to steric bulk and low nucleophilicity of the secondary amine product.
-
Solution: Ensure stoichiometry is strict 1:1. If it persists, use a slow addition of the carbonyl to the amine.
-
-
Problem: "Stuck" Reaction (Imine formed but not reduced).
-
Solution: Add more AcOH. The reduction of the imine by STAB is pH-dependent; the species being reduced is the iminium ion (protonated imine), not the neutral imine.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][11] Studies on Direct and Indirect Reductive Amination Procedures.[6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.
- Core grounding for the STAB protocol and "one-pot" efficiency.
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
- Basis for the Titanium-mediated advanced protocol for hindered substr
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines. The Journal of Organic Chemistry, 60(15), 4928–4929.
- Further valid
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. designer-drug.com [designer-drug.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision N-Alkylation of Anilines with Cyclopropylmethyl Bromide
Abstract
The introduction of a cyclopropylmethyl (CPM) group onto an aniline scaffold is a high-value transformation in medicinal chemistry, often enhancing metabolic stability and lipophilicity compared to simple alkyl chains. However, the reaction of anilines with cyclopropylmethyl bromide presents two distinct mechanistic challenges: the risk of cyclopropyl-carbinyl rearrangement (ring opening/expansion) and the kinetic competition between mono- and bis-alkylation .
This guide provides a validated, high-fidelity protocol for the
Scientific Foundation & Mechanistic Logic
The Cyclopropylmethyl Conundrum
The reaction between an aniline and cyclopropylmethyl bromide is not a trivial aliphatic substitution. It is governed by the competition between three pathways:
-
Path A: Direct
Substitution (Desired): The nitrogen lone pair attacks the methylene carbon, displacing bromide in a concerted manner. The cyclopropyl ring remains intact. -
Path B:
/ Solvolysis (Rearrangement Risk): If the C-Br bond ionizes prior to nucleophilic attack, the resulting cyclopropylcarbinyl cation is non-classical and exceptionally unstable. It rapidly equilibrates with the cyclobutyl and homoallyl cations (rate ), leading to ring-expanded or open-chain byproducts. -
Path C: Over-Alkylation: The product, a secondary aniline (
-CPM aniline), is often more nucleophilic than the starting primary aniline due to the inductive effect of the alkyl group, leading to quaternary salts or tertiary amines.
The Solution: Enforcing
To secure the structural integrity of the cyclopropyl ring, the reaction must proceed via a pure
-
High Nucleophilicity: The aniline must be sufficiently nucleophilic (electron-rich). Electron-deficient anilines may require higher temperatures, increasing the risk of Path B.
-
Polar Aprotic Solvents: Solvents like DMF or Acetonitrile (MeCN) solvate the cation (base counterion) but leave the nucleophile (aniline) and the transition state accessible, accelerating
. -
Finkelstein Catalysis: The addition of Potassium Iodide (KI) converts the alkyl bromide to the more reactive alkyl iodide in situ. Iodide is a better leaving group (
of HI < HBr) and a softer nucleophile, accelerating the rate-determining step without promoting ionization.
Mechanistic Pathway Diagram
Figure 1: Mechanistic bifurcation. The protocol is designed to force the upper path (Green) and suppress the lower path (Red).
Experimental Protocol
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| Aniline Derivative | 1.0 | Substrate | Limiting reagent. |
| Cyclopropylmethyl Bromide | 1.1 - 1.2 | Electrophile | Slight excess ensures conversion; too much promotes bis-alkylation. |
| Potassium Carbonate ( | 2.0 | Base | Granular or powdered. Neutralizes HBr. |
| Potassium Iodide (KI) | 0.1 (10 mol%) | Catalyst | Critical for rate acceleration and preventing rearrangement. |
| Acetonitrile (MeCN) | Solvent | Medium | 0.2 M concentration. Dry (anhydrous) preferred. |
Step-by-Step Methodology
Step 1: Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to remove moisture (water can promote solvolysis/rearrangement).
Step 2: Solubilization
-
Add Aniline (1.0 equiv) and Acetonitrile (volume to reach 0.2 M).
-
Add
(2.0 equiv) and KI (0.1 equiv). -
Note: The mixture will be a heterogeneous suspension.
Step 3: Addition
-
Add Cyclopropylmethyl bromide (1.1 equiv) dropwise at room temperature.
-
Why? Rapid addition can cause localized hotspots, favoring side reactions.
Step 4: Reaction
-
Heat the mixture to
(oil bath temperature). -
Monitor via TLC or LC-MS every 2 hours.
-
Typical Time: 4–12 hours depending on aniline electronics.
-
Electron-Donating Groups (OMe, Me): Faster (4-6 h).
-
Electron-Withdrawing Groups (CF3, CN): Slower (12-24 h), may require
.
-
Step 5: Workup
-
Filter through a celite pad or sintered glass funnel to remove inorganic salts (
, KBr, KI). Wash the pad with Ethyl Acetate.
Step 6: Purification
-
Redissolve residue in Ethyl Acetate and wash with water (x2) and brine (x1).
-
Dry over
, filter, and concentrate. -
Column Chromatography: Silica gel.[1][2] Elute with Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).
-
Note: The bis-alkylated byproduct is usually less polar (elutes first). The mono-alkylated product elutes second.[1] Unreacted aniline elutes last or near the product (depending on substituents).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of N-cyclopropylmethyl anilines.
Troubleshooting & Optimization
Issue: Low Conversion / Slow Reaction
-
Cause: Steric hindrance of the cyclopropylmethyl group or electron-poor aniline.
-
Solution:
-
Increase temperature to
(refluxing MeCN). -
Switch solvent to DMF (Dimethylformamide) and heat to
. DMF is more polar and accelerates significantly, though workup is more tedious (requires aqueous washes to remove solvent). -
Increase KI loading to 0.5 equiv.
-
Issue: Bis-Alkylation (Over-reaction)
-
Cause: The product is more nucleophilic than the starting material.[1][2]
-
Solution:
-
Reverse Stoichiometry: Use excess Aniline (2.0 - 3.0 equiv) and limiting Bromide (1.0 equiv). This statistically favors mono-alkylation. The unreacted aniline can be recovered during chromatography.
-
Slow Addition: Add the bromide via syringe pump over 2 hours.
-
Issue: Rearranged Products (Ring Opening)
-
Cause: Presence of acidic protons or Lewis acids promoting
character. -
Solution:
-
Ensure
is dry and in excess. -
Avoid protic solvents (Ethanol/Methanol) which stabilize carbocations and promote solvolysis. Stick to MeCN or DMF.[1]
-
References
-
Mechanism of Cyclopropylcarbinyl Rearrangement
-
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society. Link
-
-
General N-Alkylation Protocols & Optimization
-
Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron. Link
-
-
Prevention of Over-Alkylation
-
ACS GCI Pharmaceutical Roundtable. Reagent Guide: Alkylation. Link
-
-
Finkelstein Reaction Applications
-
Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group on the Reactivity of Halides in S_N2 Reactions. Journal of the American Chemical Society. Link
-
Sources
Application Note: 3,5-Dichloro-N-(cyclopropylmethyl)aniline in Medicinal Chemistry
[1]
Introduction & Chemical Profile[1][2][3][4]
3,5-Dichloro-N-(cyclopropylmethyl)aniline (hereafter 3,5-DCA-CPM ) is a secondary aniline intermediate designed to address specific "drug-like" property challenges. It combines an electron-deficient aromatic core with a sterically distinct N-alkyl motif.[1]
Structural Significance (The "Why")
In medicinal chemistry, this scaffold is rarely a random selection.[1] It is employed to achieve three specific outcomes:
-
Metabolic Blocking (The 3,5-Dichloro Motif):
-
The 3,5-dichloro substitution pattern blocks the most reactive metabolic sites on the phenyl ring (ortho/para positions relative to the nitrogen are sterically or electronically deactivated).[1]
-
It significantly lowers the electron density of the aniline nitrogen, reducing the pKa (typically to ~2.0–3.0), which decreases the risk of forming reactive nitrenium ions (a common toxicity alert for anilines).[1]
-
-
Lipophilic Tuning (The Cyclopropylmethyl Group):
-
The cyclopropylmethyl (CPM) group is a "privileged structure."[1] It provides greater metabolic stability than a simple n-butyl or iso-propyl group because the cyclopropyl ring resists cytochrome P450 oxidation better than flexible alkyl chains.[1]
-
It adds significant lipophilicity (+LogP) and steric bulk, often improving potency by filling hydrophobic pockets in targets like Kinases (e.g., hinge binders) or GPCRs (e.g., Kappa Opioid Receptors).[1]
-
Physicochemical Summary
| Property | Value (Approx.) | Implication |
| Molecular Weight | 216.11 g/mol | Fragment-based drug design compliant.[1] |
| LogP | ~3.8 – 4.2 | High lipophilicity; likely requires polar solubilizing groups elsewhere in the final drug.[1] |
| pKa (Conjugate Acid) | ~2.5 | Very weak base.[1] Will not protonate at physiological pH.[1] |
| H-Bond Donors | 1 | Secondary amine; capable of critical H-bonds (e.g., kinase hinge).[1] |
Synthetic Utility & Protocols
Due to the electron-withdrawing nature of the chlorines, the nitrogen atom in 3,5-DCA-CPM is less nucleophilic than standard anilines.[1] This dictates specific reaction conditions.[1]
Protocol A: Synthesis of 3,5-Dichloro-N-(cyclopropylmethyl)aniline
Rationale: Direct alkylation with (bromomethyl)cyclopropane often leads to over-alkylation (tertiary amines).[1] Reductive amination is the controlled, high-yield "Senior Scientist" choice.[1]
Reagents:
-
3,5-Dichloroaniline (1.0 eq)[1]
-
Cyclopropanecarbaldehyde (1.2 eq)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Acetic Acid (AcOH) (1.0 eq)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve 3,5-dichloroaniline (10 mmol) in DCM (40 mL). Add cyclopropanecarbaldehyde (12 mmol) and AcOH (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes (gas evolution may occur).
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (slow addition) until pH ~8.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: The secondary amine is less polar than the primary aniline.[1] Purify via Flash Column Chromatography (Hexanes/EtOAc gradient, typically elutes at ~5-10% EtOAc).[1]
Protocol B: Buchwald-Hartwig Coupling (Using 3,5-DCA-CPM as Nucleophile)
Rationale: Because the nitrogen is electron-poor, standard nucleophilic aromatic substitution (SNAr) will fail unless the electrophile is highly activated (e.g., chloropyrimidine).[1] For aryl bromides, Palladium catalysis is required.[1]
Reagents:
-
Aryl Bromide partner (1.0 eq)[1]
-
3,5-DCA-CPM (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)[1]
-
Base: Cs₂CO₃ (2.0 eq) (Stronger base needed due to low nucleophilicity)[1]
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Workflow:
-
Inert Atmosphere: Degas solvent with N₂ for 15 mins.
-
Assembly: Add Aryl Bromide, 3,5-DCA-CPM, Base, and Catalyst precursor/Ligand to a sealed vial.
-
Heating: Heat to 100°C for 4–16 hours.
-
Troubleshooting: If conversion is low, switch ligand to BrettPhos , which is superior for electron-deficient anilines.[1]
-
-
Isolation: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Acidic modifiers like Formic Acid are recommended to keep the product soluble).
Visualizing the Medicinal Chemistry Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this building block.
Caption: SAR Logic Map: Deconstructing the functional roles of the chloro- and cyclopropyl-substituents in drug design.
Quality Control & Analytical Data
To ensure the integrity of this building block before using it in complex synthesis, verify the following parameters.
Analytical Specifications Table
| Test | Expected Result | Notes |
| Appearance | Colorless to pale yellow oil/solid | Darkens on oxidation; store under Argon.[1] |
| 1H NMR (CDCl₃) | δ ~2.95 ppm (d, 2H) | Characteristic doublet for N-CH₂ -Cyclopropyl.[1] |
| 1H NMR (Aromatic) | δ ~6.5 - 6.7 ppm | Upfield shift compared to benzene due to amine, but dampened by Cl.[1] |
| LCMS (ESI+) | [M+H]+ = 216.0 / 218.0 | Distinct Chlorine isotope pattern (9:6:1 for Cl₂).[1] |
| TLC (Hex/EtOAc 9:1) | Rf ~ 0.4 – 0.5 | Stains well with Ninhydrin (red/purple) or UV.[1] |
QC Checkpoint: The "Doublet" Signal
In the 1H NMR, the most critical diagnostic peak is the doublet for the methylene group attached to the nitrogen.[1]
Safety & Handling (HSE)
-
Toxicity: Like most halo-anilines, 3,5-DCA-CPM should be treated as potentially nephrotoxic and a blood toxicant (methemoglobinemia risk).[1]
-
Skin Absorption: High lipophilicity implies rapid skin absorption.[1] Double-gloving (Nitrile) is mandatory.[1]
-
Waste: Chlorinated aromatics must be segregated into halogenated organic waste streams to prevent dioxin formation during incineration.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline. Retrieved from [Link][1][2]
-
Li, H., et al. (2024). Discovery of N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine Derivatives as Selective Kappa Opioid Receptor Agonists.[1] Journal of Medicinal Chemistry. Retrieved from [Link][1]
-
Scientific Update (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
HPLC method development for 3,5-dichloro-N-(cyclopropylmethyl)aniline
Application Note: HPLC Method Development & Validation for 3,5-dichloro-N-(cyclopropylmethyl)aniline
Executive Summary & Analyte Assessment
This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3,5-dichloro-N-(cyclopropylmethyl)aniline . This molecule is a critical intermediate in the synthesis of agricultural fungicides (e.g., dicarboximides) and pharmaceutical active ingredients.
The primary analytical challenge lies in separating the target secondary amine from its precursor, 3,5-dichloroaniline , while mitigating peak tailing caused by interaction with residual silanols on the stationary phase.
Physicochemical Profile & Chromatographic Implications
| Property | Value (Est.) | Chromatographic Impact |
| Structure | Secondary Aniline | The N-cyclopropylmethyl group adds significant hydrophobicity compared to the primary aniline parent.[1] |
| LogP | ~3.8 - 4.2 | High Hydrophobicity: Requires a high percentage of organic modifier (Acetonitrile) for elution.[1] |
| pKa | ~2.5 - 3.5 | Weak Base: The electron-withdrawing chlorines reduce basicity.[1] Low pH (< 2.[1]5) is required to ensure full protonation and reproducible retention.[1] |
| UV Max | ~248 nm | Detection: Chlorinated aromatic rings provide strong UV absorption.[1] |
Method Development Strategy (Logic Flow)
The following flowchart illustrates the decision-making process used to arrive at the final protocol, adhering to Quality by Design (QbD) principles.
Figure 1: QbD workflow for optimizing separation of lipophilic weak bases.
Detailed Experimental Protocol
This protocol is designed to be self-validating : the resolution between the impurity (parent aniline) and the target confirms system suitability.
A. Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1]
-
Rationale: A highly end-capped column is mandatory to prevent the secondary amine from interacting with silanols, which causes peak tailing.[1]
-
-
Column Temperature: 40°C (Controls mass transfer kinetics and lowers backpressure).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 248 nm (Reference: 360 nm).[1]
-
Injection Volume: 5 µL.
B. Reagents & Mobile Phase
-
Solvent A (Buffer): 0.1% Phosphoric Acid in Water (pH ~2.1).[1]
-
Solvent B (Organic): Acetonitrile (HPLC Grade).[1]
-
Why ACN? Lower viscosity than methanol, preventing high backpressure during the high-organic gradient segment.[1]
-
C. Gradient Program
The target molecule is highly hydrophobic.[1] An isocratic method would result in excessive run times or poor resolution of early impurities.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 60 | 40 | Initial Hold (Equilibration) |
| 2.00 | 60 | 40 | Elution of Polar Impurities |
| 12.00 | 10 | 90 | Linear Ramp (Elution of Target) |
| 15.00 | 10 | 90 | Wash Step (Remove dimers/oligomers) |
| 15.10 | 60 | 40 | Return to Initial |
| 20.00 | 60 | 40 | Re-equilibration |
Scientific Rationale & Critical Discussion
Separation Mechanism (The "Why")
The separation relies on Solvophobic Interaction .
-
Impurity (3,5-dichloroaniline): Lacks the cyclopropylmethyl group.[1] It is significantly less hydrophobic and will elute early (approx. 4-6 mins).[1]
-
Target (3,5-dichloro-N-(cyclopropylmethyl)aniline): The alkyl chain increases interaction with the C18 stationary phase.[1] It requires a higher concentration of acetonitrile to disrupt van der Waals forces, eluting later (approx. 9-11 mins).[1]
Troubleshooting Peak Tailing
If the target peak exhibits tailing (Asymmetry > 1.5):
-
Cause: Incomplete protonation or silanol interaction.[1]
-
Fix: Add Triethylamine (TEA) at 5 mM to Mobile Phase A as a competitive blocker, or switch to a "Charged Surface Hybrid" (CSH) column which repels cationic amines at low pH.[1]
Validation Parameters (ICH Q2(R2) Compliance)
Adherence to ICH Q2(R2) is required for regulatory submission.[1] The following acceptance criteria are standard for this assay.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank, placebo, and impurity markers. | Resolution (Rs) > 2.0 between Parent Aniline and Target.[1] No interference at RT.[1] |
| Linearity | 5 levels (50% to 150% of target conc).[1] | R² ≥ 0.999.[1] |
| Precision | 6 replicate injections of standard. | RSD ≤ 2.0% for Area and RT.[1] |
| LOD / LOQ | Signal-to-Noise (S/N) ratio. | LOD (S/N ~3), LOQ (S/N ~10).[1] |
| Robustness | Variation in Flow (±0.1 mL), Temp (±5°C), pH (±0.2).[1] | System suitability must still pass (Rs > 1.5).[1] |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3][4] Available at: [Link]
-
PubChem. Compound Summary: 3,5-Dichloroaniline (Precursor Data).[1][5] National Library of Medicine.[1] Available at: [Link][1][5]
-
McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1] Journal of Chromatography A, 1217(6), 858-880.[1] (Provides mechanism for low pH separation of anilines).[1]
Sources
GC-MS analysis of halogenated aniline compounds
Application Note: AN-GCMS-2025-HA High-Sensitivity GC-MS Profiling of Halogenated Anilines: From Raw Material to Biological Matrices
Executive Summary & Scientific Context
Halogenated anilines (e.g., chloroanilines, bromoanilines) are critical intermediates in the synthesis of pharmaceuticals, herbicides, and azo dyes. However, their analysis presents a classic "Polarity Trap" in gas chromatography. The free amine (-NH₂) group exhibits strong hydrogen bonding with active sites (silanols) in the GC liner and column, resulting in peak tailing, retention time shifts, and non-linear calibration curves at trace levels.
This guide provides a dual-approach methodology:
-
Direct Injection Protocol (DIP): For raw material purity and high-concentration environmental screening (ppm level), compliant with principles of EPA Method 8270E .
-
Trace Derivatization Protocol (TDP): Utilizing Heptafluorobutyric Anhydride (HFBA) to block the amine functionality, significantly improving volatility, peak shape, and mass spectral specificity for biological or trace environmental analysis (ppb/ppt level).
Method Selection Strategy
Before beginning, select the appropriate workflow based on your matrix and sensitivity requirements.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on matrix complexity and required limit of quantitation (LOQ).
Experimental Protocols
Reagents & Standards
-
Standards: 2-Chloroaniline, 3,4-Dichloroaniline, 4-Bromoaniline (Sigma-Aldrich/Merck).
-
Internal Standard (IS): Aniline-d5 or 4-Bromoaniline-d4 (for non-bromo targets).
-
Derivatizing Agent: Heptafluorobutyric anhydride (HFBA).[1] Note: HFBA is preferred over TFAA due to higher mass increments, moving ions away from solvent noise.
-
Solvents: Ethyl Acetate (anhydrous), Toluene.
Protocol A: Direct Injection (Rapid Screening)
Best for: Raw material purity, wastewater effluent.
-
Preparation: Dissolve sample in Dichloromethane (DCM).
-
Internal Standard: Add Aniline-d5 to a final concentration of 10 µg/mL.
-
Drying: Pass through anhydrous sodium sulfate to remove trace moisture (critical to prevent column degradation).
-
Injection: Inject 1 µL into the GC-MS.
Protocol B: HFBA Derivatization (High Sensitivity)
Best for: Plasma, complex environmental matrices, trace impurity profiling.
-
Extraction: Extract aqueous sample (1 mL) with 2 mL Ethyl Acetate.
-
Reaction: Transfer 200 µL of the organic layer to a reaction vial.
-
Add Reagent: Add 50 µL HFBA . Cap tightly.
-
Incubation: Heat at 60°C for 30 minutes .
-
Mechanism:[2]
-
-
Cleanup: Evaporate to dryness under Nitrogen stream (removes excess acid). Reconstitute in 100 µL Ethyl Acetate/Toluene (1:1).
-
Injection: Inject 1 µL.
Instrumental Method (GC-MS)
The following parameters are optimized for the Agilent 7890/5977 or Thermo Trace/ISQ platforms but are universally applicable.
Gas Chromatography Parameters
| Parameter | Protocol A (Direct) | Protocol B (Derivatized) |
| Column | Rtx-5Amine or DB-Wax (30m x 0.25mm x 0.5µm) | Rxi-5ms or DB-5ms (30m x 0.25mm x 0.25µm) |
| Inlet Temp | 250°C | 260°C |
| Injection Mode | Split (10:1) for ppm levels | Splitless (Purge 1 min) for trace |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Helium, 1.0 mL/min (Constant Flow) |
| Oven Program | 50°C (1 min) | 60°C (1 min) |
| Transfer Line | 280°C | 300°C |
Critical Insight: For Protocol A, specialized "Amine" columns (base-deactivated) are required to prevent peak tailing. For Protocol B, standard non-polar 5% phenyl columns are superior because the amide derivative is non-polar and thermally stable.
Mass Spectrometry Parameters (SIM Mode)
Use Selected Ion Monitoring (SIM) for maximum sensitivity. The table below details the characteristic ions.
| Compound | Derivatization? | Quant Ion (m/z) | Qualifier Ions (m/z) | Rationale |
| 2-Chloroaniline | No | 127 | 129, 65 | M+ and Cl isotope (3:1 ratio) |
| 2-Chloroaniline | Yes (HFBA) | 323 | 325, 126 | M+ (Shifted by +196 Da) |
| 3,4-Dichloroaniline | No | 161 | 163, 126 | M+ and Cl2 isotope (9:6:1) |
| 3,4-Dichloroaniline | Yes (HFBA) | 357 | 359, 160 | M+ (Shifted by +196 Da) |
| 4-Bromoaniline | No | 171 | 173, 92 | M+ and Br isotope (1:1 ratio) |
| 4-Bromoaniline | Yes (HFBA) | 367 | 369, 170 | M+ (Shifted by +196 Da) |
Data Analysis & Validation
Isotopic Confirmation
Halogenated compounds provide a built-in validation mechanism via their isotopic clusters.
-
Chlorine: Look for the M / M+2 ratio of 3:1 (one Cl) or 9:6:1 (two Cl).
-
Validation Step: If the quant/qualifier ratio deviates by >20% from the theoretical isotopic ratio, suspect matrix interference.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample extraction to data validation.
Troubleshooting & Optimization
-
Tailing Peaks (Direct Injection):
-
Cause: Active silanols in the liner.
-
Fix: Replace liner with a deactivated wool splitless liner . Cut 10cm from the front of the column (guard column recommended).
-
-
Low Sensitivity (Derivatized):
-
Cause: Incomplete reaction or water interference.
-
Fix: Ensure the sample is completely dry before adding HFBA. HFBA hydrolyzes instantly in water.
-
-
Ghost Peaks:
-
Cause: HFBA excess accumulation.
-
Fix: Ensure the evaporation step (Protocol B, Step 5) is thorough. Use a solvent wash vial in the autosampler.
-
References
-
U.S. Environmental Protection Agency. (2018).[5] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[5][6][7] SW-846.[5] Link
-
National Institute for Occupational Safety and Health (NIOSH). (1994). Method 2002: Amines, Aromatic. NIOSH Manual of Analytical Methods. Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for Selective Response and Sensitivity Enhancement.Link
-
Lin, D.L., et al. (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs (Applicable to Anilines). Journal of Analytical Toxicology. Link
Sources
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epa.gov [epa.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. agilent.com [agilent.com]
Application Note: Purification of 3,5-Dichloro-N-(cyclopropylmethyl)aniline by Column Chromatography
Abstract
The purification of 3,5-dichloro-N-(cyclopropylmethyl)aniline presents a specific challenge in organic synthesis: separating a secondary aromatic amine from its primary amine precursor (3,5-dichloroaniline) and potential tertiary amine byproducts (bis-alkylation). While the electron-withdrawing chlorine substituents reduce the basicity of the aniline nitrogen, residual interaction with acidic silanol groups on silica gel often leads to peak tailing and poor resolution. This guide details a robust flash column chromatography protocol utilizing a triethylamine-modified mobile phase to suppress silanol activity, ensuring sharp peak shape and high recovery.
Introduction & Compound Analysis
The Target Molecule
-
Compound: 3,5-dichloro-N-(cyclopropylmethyl)aniline
-
Core Structure: Aniline ring substituted with two chlorines (positions 3,5) and a cyclopropylmethyl group on the nitrogen.
-
Chemical Nature: Lipophilic, weakly basic secondary amine.
-
Synthesis Context: Typically synthesized via reductive amination (using cyclopropanecarbaldehyde) or nucleophilic substitution (using cyclopropylmethyl bromide).
The Impurity Profile
In a typical crude reaction mixture, three distinct amine species compete for separation. Understanding their interaction with silica is key to the purification strategy:
| Component | Amine Type | Interaction with Silica (H-Bonding) | Predicted Elution Order |
| Bis-alkylated Byproduct | Tertiary | Weak (No N-H donors) | First (Fastest) |
| Target Product | Secondary | Moderate (1 N-H donor) | Second |
| 3,5-Dichloroaniline (SM) | Primary | Strong (2 N-H donors) | Third (Slowest) |
Note on Basicity: The pKa of the conjugate acid of 3,5-dichloroaniline is low (~2.4) due to the electron-withdrawing chlorines. The N-alkyl product is slightly more basic but still weak compared to aliphatic amines. However, even weak bases can interact with the acidic protons of silica gel (
Pre-Purification Analysis (TLC Optimization)
Before committing to a column, the solvent system must be optimized using Thin Layer Chromatography (TLC).
Mobile Phase Selection
Standard Hexanes/Ethyl Acetate (Hex/EtOAc) gradients are effective. However, to prevent tailing, a basic modifier is mandatory .
-
Recommended Modifier: Triethylamine (TEA) at 1% v/v.
-
Alternative: Ammonium hydroxide (if using DCM/MeOH), though TEA is preferred for Hex/EtOAc systems.
TLC Protocol
-
Prepare Solvent: 90:10 Hexanes:EtOAc + 1% TEA.
-
Spotting: Dissolve crude in a minimal amount of DCM. Spot alongside authentic 3,5-dichloroaniline (SM) reference.
-
Visualization:
-
UV (254 nm): Both SM and Product will quench strongly.
-
Iodine Stain: Cyclopropyl groups often stain brown/yellow.
-
Ninhydrin: May show the primary amine (SM) as a distinct color/spot, though chlorinated anilines react poorly. p-Anisaldehyde is a better alternative for differentiating amines.
-
Detailed Chromatography Protocol
Materials
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Mobile Phase A: Hexanes (or Petroleum Ether) + 1% Triethylamine.
-
Mobile Phase B: Ethyl Acetate + 1% Triethylamine.
-
Column Size: 10–20g silica per 1g of crude material (depending on
).
Step-by-Step Procedure
Step 1: Column Neutralization (The "Pre-Elution" Trick)
Standard silica is acidic. To ensure sharp bands, the column must be equilibrated with the basic modifier before the sample touches it.
-
Pack the column with 100% Mobile Phase A (Hexanes + 1% TEA).
-
Flush with 2–3 column volumes (CV) of this solvent. This neutralizes active acidic sites on the silica surface.
Step 2: Sample Loading
-
Method A (Liquid Load): If the crude is an oil, dissolve in the minimum volume of Hexanes:DCM (9:1). Avoid pure DCM if possible, as it is a strong solvent that can wash the product down too fast.
-
Method B (Dry Load - Recommended): Dissolve crude in DCM, add silica gel (1:1 mass ratio to crude), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column. Dry loading yields the sharpest resolution for anilines.
Step 3: Elution Gradient
Run a gradient to separate the non-polar bis-alkylated impurities from the product.
| Time/CV | % Mobile Phase B (EtOAc + TEA) | Purpose |
| 0–2 CV | 0% | Elute non-polar alkyl halides or hydrocarbons. |
| 2–5 CV | 0% | Elute Tertiary Amine (Bis-alkylated) impurities. |
| 5–15 CV | 5% | Elute Target Product (Secondary Amine). |
| 15+ CV | 20% | Elute Starting Material (Primary Amine). |
Note: The exact %B depends on the specific Rf found during TLC. The target compound typically elutes around 10-15% EtOAc in Hexanes.
Step 4: Fraction Analysis & Pooling
-
Spot fractions on TLC.
-
Pool fractions containing the pure secondary amine.
-
Critical Step: The pooled fractions contain Triethylamine. To remove it:
Visualization of Separation Logic
The following diagram illustrates the separation logic and expected elution order on the silica column.
Caption: Workflow for the purification of N-alkylanilines, highlighting the critical elution order governed by hydrogen bonding capability.
Troubleshooting & Optimization
Issue: Product Co-elutes with Starting Material
-
Cause: The gradient is too steep, or the loading is too high.
-
Solution:
-
Use a shallower gradient (e.g., 0% to 10% EtOAc over 20 CV).
-
Switch solvent system to DCM/Hexanes (1:1 starting) which often provides better selectivity for aromatic amines than EtOAc.
-
Issue: "Streaking" or Broad Peaks
-
Cause: Insufficient base modifier; silica is still protonating the amine.
-
Solution: Increase TEA concentration to 2% or switch to Ammonia-saturated Methanol (used as the polar modifier in DCM).
Issue: Cyclopropyl Ring Instability
-
Observation: New spots appear during chromatography.
-
Cause: Cyclopropylcarbinyl systems can rearrange under acidic conditions (ring opening).
-
Prevention: This is rare on standard silica but possible. Ensure the silica is neutralized with TEA before loading. Avoid using acidic stains (like Hanessian's stain) for TLC visualization if recovery is needed.
Safety & Handling
-
3,5-Dichloroaniline Toxicity: Chloroanilines are potent methemoglobinemia inducers.[3] They are readily absorbed through the skin.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Ventilation: All operations, especially rotary evaporation and column packing, must be performed in a fume hood.
-
-
Waste Disposal: All silica and solvent waste must be segregated as "Halogenated Organic Waste."
References
-
Biotage. "Strategies for the Flash Purification of Ionizable Compounds." Biotage Application Notes. [Link]
-
University of Rochester. "Tips for Flash Column Chromatography: Handling Amines." Department of Chemistry Guides. [Link]
-
PubChem. "3,5-Dichloroaniline Compound Summary." National Library of Medicine. [Link]
-
Reich, H. J. "Flash Chromatography of Amines." University of Wisconsin-Madison Chemistry. [Link]
Sources
Mastering the Purification of Substituted Anilines: A Guide to Recrystallization Techniques
Introduction: The Art and Science of Crystalline Purity
In the realm of pharmaceutical and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental determinant of efficacy, safety, and reproducibility. Substituted anilines are a cornerstone of modern drug development, forming the structural core of a vast array of therapeutic agents. Their synthesis, however, often yields a crude product laden with impurities such as unreacted starting materials, regioisomers, and byproducts of side reactions. Recrystallization stands as a powerful, cost-effective, and scalable technique to achieve the requisite high purity for these critical compounds.
This application note provides an in-depth guide to the principles and practices of recrystallizing substituted aniline products. Moving beyond a simple list of steps, this document elucidates the causal relationships between molecular structure, solvent choice, and crystallization outcomes. It is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and actionable protocols to master this essential purification technique.
Pillar 1: The Theoretical Bedrock of Recrystallization
Recrystallization is a purification process based on differential solubility. The fundamental principle is to dissolve an impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then to allow the solution to cool. As the temperature decreases, the solubility of the desired compound drops, leading to its crystallization out of the solution. Ideally, the impurities remain dissolved in the cooled solvent (the "mother liquor") and are subsequently removed by filtration.
The success of recrystallization hinges on the selection of an appropriate solvent, which should exhibit the following characteristics:
-
High Solute Solubility at Elevated Temperatures: The solvent must be capable of completely dissolving the substituted aniline product when heated.[1][2]
-
Low Solute Solubility at Low Temperatures: Upon cooling, the solvent's ability to dissolve the product must decrease significantly to ensure a good recovery yield.[1][2]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble in the hot solvent.
-
Chemical Inertness: The solvent must not react with the compound being purified.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2]
The principle of "like dissolves like" is a valuable starting point for solvent selection.[1] The polarity of the substituted aniline, which is influenced by the nature and position of the substituents on the aromatic ring, will dictate its solubility in various solvents.
Pillar 2: Strategic Solvent Selection for Substituted Anilines
The diverse nature of substituents on the aniline ring dramatically influences the molecule's overall polarity, hydrogen bonding capability, and crystal lattice energy. A strategic approach to solvent selection is therefore paramount.
The Impact of Substituents on Solubility
The electronic and steric properties of substituents alter the physical properties of aniline derivatives.[3][4]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups are electron-withdrawing. They increase the polarity of the aniline derivative and can participate in dipole-dipole interactions. Anilines with EWGs often show good solubility in moderately polar to polar solvents. For instance, anilines with electron-withdrawing groups tend to favor the formation of Ir(III) oxidative addition adducts over Ir(I) sigma complexes, indicating their altered electronic nature.[5]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups are electron-donating. They generally decrease the overall polarity of the molecule, making it more soluble in less polar organic solvents.
-
Hydrogen-Bonding Groups: Substituents containing -OH (hydroxyl) or -COOH (carboxyl) groups can act as both hydrogen bond donors and acceptors. This significantly increases the likelihood of solubility in protic, polar solvents like water and alcohols.[1] For example, p-aminobenzoic acid can be recrystallized from water or ethanol.[1][6]
-
Positional Isomerism: The position of the substituent (ortho, meta, para) affects the molecule's symmetry and its ability to pack into a stable crystal lattice, which in turn influences its melting point and solubility.
A Practical Guide to Solvent Selection
A systematic approach to solvent screening is crucial. This typically involves testing the solubility of a small amount of the crude product in various solvents at room temperature and then upon heating.
Table 1: Common Solvents for Recrystallization of Substituted Anilines
| Solvent | Polarity | Boiling Point (°C) | Notes on Application for Substituted Anilines |
| Water (H₂O) | High | 100 | Excellent for anilines with polar functional groups capable of hydrogen bonding, such as aminobenzoic acids.[1][6] Acetanilide, a derivative, is also readily recrystallized from water.[1] |
| Ethanol (EtOH) | High | 78 | A versatile polar solvent suitable for a wide range of substituted anilines, including nitroanilines.[1][7] Often used in combination with water. |
| Methanol (MeOH) | High | 65 | Similar to ethanol, a good choice for many polar anilines.[8] |
| Toluene | Low | 111 | A good solvent for less polar anilines and for those that may "oil out" in lower-boiling solvents.[7][9] |
| Ethyl Acetate (EtOAc) | Medium | 77 | A moderately polar solvent, useful for anilines of intermediate polarity. |
| Hexanes/Heptane | Low | ~69 | Typically used as the "anti-solvent" in mixed-solvent systems for non-polar anilines. |
| Acetone | High | 56 | A polar aprotic solvent that can be effective, but the high solubility of many anilines in it may lead to lower yields.[9] |
Table 2: Solubility Data for Selected Substituted Anilines
| Compound | Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. |
| 2-Methyl-5-nitroaniline | Water | <0.1 g/100 mL at 19 °C[8] | - |
| 2-Methyl-5-nitroaniline | Ethanol | Soluble[8] | - |
| 2-Methyl-5-nitroaniline | Methanol | Slightly soluble[8] | - |
| 2-Methyl-5-nitroaniline | Acetone | Soluble[8] | - |
| 4-Chloroaniline | Cold Water | Insoluble[1] | Soluble in Hot Water[1] |
| 4-Aminobenzoic Acid | Ethanol | 1 g/8 mL[1] | - |
| 4-Aminobenzoic Acid | Boiling Water | 1 g/90 mL[1] | - |
Note: "-" indicates that a specific temperature was not provided in the source.
Pillar 3: Experimental Protocols and Workflows
A successful recrystallization relies on a meticulous and well-understood experimental procedure. Below are detailed protocols for single-solvent and mixed-solvent recrystallization, which are the most common techniques employed for substituted anilines.
Workflow for Single-Solvent Recrystallization
This method is ideal when a single solvent is found that meets the criteria of high solubility at high temperature and low solubility at low temperature.
Caption: Workflow for single-solvent recrystallization.
Protocol 1: Recrystallization of p-Nitroaniline from Ethanol [1]
This protocol is a representative example of a single-solvent recrystallization for a substituted aniline with an electron-withdrawing group.
-
Materials:
-
Crude p-nitroaniline
-
Ethanol
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
-
Procedure:
-
Place the crude p-nitroaniline into an Erlenmeyer flask.
-
In a separate flask, heat the ethanol to its boiling point.
-
Add a small amount of the hot ethanol to the flask containing the crude solid and heat the mixture while swirling.
-
Continue to add hot ethanol in small portions until the p-nitroaniline is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Continue to pull a vacuum through the crystals to help dry them, then transfer them to a watch glass to air dry completely.
-
Workflow for Mixed-Solvent Recrystallization
This technique is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthetic Utility and Handling of 3,5-Dichloro-N-(cyclopropylmethyl)aniline
[1]
Abstract
This application note details the optimized synthesis, handling, and downstream utilization of 3,5-dichloro-N-(cyclopropylmethyl)aniline , a critical building block in medicinal chemistry.[1] Characterized by the electron-withdrawing 3,5-dichloro substitution pattern and the metabolically stable cyclopropylmethyl motif, this intermediate is frequently employed to modulate lipophilicity and metabolic clearance in kinase inhibitors and GPCR ligands.[1] We present a robust reductive amination protocol specifically tuned for electron-deficient anilines and a validated method for subsequent urea coupling , addressing the reduced nucleophilicity inherent to this scaffold.[1]
Introduction & Molecule Profile[1][2][3][4]
The 3,5-dichloro-N-(cyclopropylmethyl)aniline scaffold represents a strategic intersection of electronic deactivation and steric control.[1]
-
Electronic Profile: The chlorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect (
), significantly lowering the of the aniline nitrogen compared to unsubstituted aniline.[1] This deactivation renders the nitrogen less nucleophilic, requiring modified conditions for coupling reactions.[1] -
Structural Utility: The cyclopropylmethyl group serves as a "metabolic blocker."[1] Unlike
-ethyl or -isopropyl groups, the cyclopropyl ring resists cytochrome P450-mediated dealkylation due to the high bond dissociation energy required to form the cyclopropyl radical intermediate.[1] -
Safety Context: 3,5-Dichloroaniline derivatives are known nephrotoxins and are readily absorbed through the skin.[1] Strict containment protocols are required.[1]
Key Physicochemical Properties[1][2][4][5]
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Weight | 216.11 g/mol | Calculation basis.[1] |
| LogP (Calc) | ~4.2 | Highly lipophilic; requires non-polar workup solvents (DCM, EtOAc).[1] |
| Nucleophilicity | Low | Slower reaction kinetics; may require catalysis (AcOH) or heat.[1] |
| Stability | Acid-sensitive (cyclopropyl) | Avoid strong Lewis acids or high T with strong Brønsted acids to prevent ring opening.[1] |
Module 1: Synthesis via Reductive Amination[1][6][7]
Objective: Synthesize 3,5-dichloro-N-(cyclopropylmethyl)aniline from 3,5-dichloroaniline and cyclopropanecarbaldehyde.
Rationale: Direct alkylation using (bromomethyl)cyclopropane is discouraged due to the risk of over-alkylation (quaternary salt formation) and competitive elimination.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred route due to its selectivity for imines over aldehydes and tolerance of the cyclopropyl ring.[1]
Reaction Pathway (Graphviz)[1]
Figure 1: One-pot reductive amination workflow. The electron-poor aniline requires acid catalysis (AcOH) to facilitate imine formation.[1]
Step-by-Step Protocol
Reagents:
-
3,5-Dichloroaniline (1.0 equiv)[1]
-
Cyclopropanecarbaldehyde (1.2 equiv)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv)[1]
-
1,2-Dichloroethane (DCE) (0.2 M concentration)[1]
Procedure:
-
Imine Formation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloroaniline and DCE. Add cyclopropanecarbaldehyde followed by acetic acid.[1]
-
Equilibration: Stir the mixture at room temperature for 30–60 minutes under nitrogen.
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB portion-wise over 10 minutes.
-
Why STAB? It is mild and will not reduce the aldehyde before it forms the imine, unlike
.[1]
-
-
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 4–16 hours.[1] Monitor by TLC (eluent: 10% EtOAc/Hexanes).[1]
-
Endpoint: Disappearance of aniline starting material.[1]
-
-
Quench: Quench carefully with saturated aqueous
(gas evolution possible). Stir for 15 minutes. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes). The product is typically a pale yellow oil or low-melting solid.[1]
Module 2: Downstream Application (Urea Coupling)[1]
Objective: Utilize the secondary amine to form a urea scaffold (e.g., for p38 MAPK inhibitor synthesis).
Challenge: The steric bulk of the cyclopropylmethyl group combined with the reduced nucleophilicity of the nitrogen (due to the 3,5-dichloro ring) makes this amine a poor nucleophile.[1] Standard coupling with carbamates may fail; isocyanates or carbamoyl chlorides are required.[1]
Mechanistic Logic (Graphviz)[1]
Figure 2: Urea formation mechanism.[1] Steric hindrance at the secondary amine often necessitates elevated temperatures or base catalysis.[1]
Protocol: Isocyanate Coupling[1]
Reagents:
-
3,5-Dichloro-N-(cyclopropylmethyl)aniline (1.0 equiv)[1]
-
Aryl Isocyanate (1.1 equiv)[1]
-
Triethylamine (
) or DIPEA (1.5 equiv) - Optional but recommended for solubility and kinetics.[1] -
THF or Toluene (Anhydrous)[1]
Procedure:
-
Preparation: Dissolve the amine in anhydrous THF (0.1 M).
-
Addition: Add the base, followed by the dropwise addition of the isocyanate at room temperature.[1]
-
Thermal Activation:
-
Observation: If precipitation (urea formation) does not occur within 1 hour, heat the reaction to 50–60°C. The electron-deficient nature of the amine often raises the activation energy barrier.[1]
-
-
Workup:
Safety & Toxicology (E-E-A-T)
Research involving 3,5-dichloroaniline derivatives requires strict adherence to safety protocols due to specific toxicological hazards.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Nephrotoxicity | 3,5-Dichloroaniline is a potent nephrotoxin (kidney damaging agent), more so than mono-chloro isomers.[1][2] | Double-gloving (Nitrile); handle all solids in a fume hood; dispose of aqueous waste as hazardous.[1] |
| Skin Absorption | Lipophilic nature allows rapid dermal penetration.[1] | Immediate wash with soap/water upon contact.[1] Tyvek sleeves recommended for scale-up.[1] |
| Hematotoxicity | Potential for methemoglobinemia (oxidation of hemoglobin).[1] | Monitor for cyanosis (blue skin/lips) if exposure is suspected.[1] |
Waste Disposal: Do not dispose of filtrates down the drain. All halogenated aniline waste must be segregated and incinerated.[1]
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[1]
-
Toxicity of Chloroanilines: Valentovic, M. A., et al. (1997).[1] Characterization of 3,5-dichloroaniline toxicity in renal cortical slices. Toxicology, 118(1), 23-36.[1]
-
Cyclopropyl Group Stability: Wimmer, E., et al. (1998).[1] Cyclopropylmethyl as a metabolically stable group. Journal of Medicinal Chemistry (General reference for scaffold utility).
-
General Reactivity of Electron-Deficient Anilines: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter on Aromatic Heterocycles and Aniline Reactivity).
Sources
Application Note: Quantitative Analysis of Dichloroaniline and its Metabolites in Biological Matrices
Abstract
This comprehensive guide provides detailed analytical methods for the quantification of various dichloroaniline (DCA) isomers and their primary metabolites in biological matrices. Dichloroanilines are prevalent in industrial synthesis and as metabolites of numerous pesticides, necessitating robust analytical standards for toxicological assessment and drug development.[1] This document outlines state-of-the-art protocols for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to meet the rigorous standards of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA), ensuring accuracy, precision, and reliability.[2][3][4]
Introduction: The Toxicological Imperative for Dichloroaniline Metabolite Testing
Dichloroanilines (DCAs) represent a class of chemical compounds extensively used as intermediates in the manufacturing of dyes, herbicides, and pharmaceuticals.[5] Human exposure is a significant concern, arising from both occupational settings and the environmental degradation of agricultural products.[1] The toxicity of DCAs is a critical area of study, with effects including hematotoxicity, nephrotoxicity, and potential endocrine disruption.[1] Notably, the toxicity of these parent compounds is often mediated by their metabolic bioactivation into reactive intermediates.[1] Therefore, the accurate quantification of not only the parent DCA isomers but also their metabolites is paramount for comprehensive toxicological risk assessment and in the context of drug development, where understanding the metabolic fate of new chemical entities is a regulatory requirement.
This application note provides a framework for the robust analysis of key DCA isomers and their metabolites, focusing on the most toxicologically relevant compounds such as 3,4-DCA and 3,5-DCA.
Metabolic Pathways of Dichloroanilines
The biotransformation of dichloroanilines in mammals primarily occurs through N-oxidation, N-acetylation, and oxidation of the phenyl ring.[1] These metabolic processes can lead to either detoxification or bioactivation, resulting in toxic metabolites. For instance, in vitro studies have identified hydroxylated and acetylated metabolites of 3,4-DCA.[6] The metabolic pathway for 3,5-DCA is proposed to involve N-oxidation to form 3,5-dichlorophenylhydroxylamine and 3,5-dichloronitrobenzene, N-acetylation to 3,5-dichloroacetanilide (a likely detoxification step), and phenyl ring oxidation to form aminodichlorophenols such as 4-amino-2,6-dichlorophenol.[1]
The following diagram illustrates the generalized metabolic pathways for dichloroanilines.
Caption: Generalized metabolic pathways of dichloroaniline.
Analytical Methodologies
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the specific analytes, the required sensitivity, and the sample matrix. GC-MS is a robust technique for volatile and semi-volatile compounds, while LC-MS/MS is highly versatile and suitable for a wider range of polar and non-polar metabolites.
Certified Reference Materials and Reagents
The foundation of any quantitative bioanalytical method is the use of high-purity, certified reference materials (CRMs) for both the analytes and internal standards.
| Compound | Supplier Examples | CAS Number |
| 3,4-Dichloroaniline | LGC Standards, Sigma-Aldrich (USP, TraceCERT®) | 95-76-1 |
| 3,5-Dichloroaniline | LGC Standards | 626-43-7 |
| 2,6-Dichloroaniline | LGC Standards | 608-31-1 |
| N-Acetyl-N-phenyl-2,6-dichloroaniline | LGC Standards | Not Available |
| 3,4-Dichloroaniline-¹³C₆ (Internal Standard) | Cambridge Isotope Laboratories | 89059-40-5 |
Note: While CRMs for hydroxylated metabolites are not always commercially available, their synthesis has been described in the literature.[7]
All solvents and reagents should be of HPLC or analytical grade to minimize background interference.
Sample Preparation Protocols
The goal of sample preparation is to extract the analytes of interest from the biological matrix, remove interfering substances, and concentrate the sample for analysis.
This protocol is suitable for the extraction of DCA and its less polar metabolites.
-
Sample Aliquoting: Pipette 500 µL of plasma or serum into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., 3,4-Dichloroaniline-¹³C₆) to each sample, quality control (QC), and calibration standard.
-
pH Adjustment: Add 100 µL of 1 M potassium hydroxide to basify the sample.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., toluene or a mixture of ethyl acetate and hexane).
-
Mixing: Vortex the tubes for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., 100 µL of mobile phase for LC-MS/MS or ethyl acetate for GC-MS).
This is a rapid method for sample cleanup, particularly for LC-MS/MS analysis.
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the tube to precipitate proteins.
-
Mixing: Vortex for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): The supernatant can be directly injected or evaporated and reconstituted in the mobile phase to improve sensitivity.
This protocol is designed to measure total DCA (free and conjugated metabolites) by first hydrolyzing the conjugates.
-
Sample Aliquoting: Place 1 mL of urine into a screw-capped glass tube.
-
Internal Standard Spiking: Add the internal standard.
-
Hydrolysis: Add 1 mL of concentrated hydrochloric acid. Cap the tube tightly and heat at 90°C for 2 hours.
-
Cooling and Neutralization: Cool the sample to room temperature and neutralize by slowly adding 10 M sodium hydroxide.
-
Extraction: Proceed with Liquid-Liquid Extraction as described in Protocol 1, step 4 onwards.
The following diagram illustrates the general workflow for sample analysis.
Caption: General workflow for dichloroaniline metabolite analysis.
Instrumental Analysis
A sensitive and selective GC/MS method can be employed for the determination of 3,4- and 3,5-DCAs in urine.[8]
| Parameter | Example Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Splitless, 250°C |
| Oven Program | 60°C (1 min hold), ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Mass Spectrometer | Agilent 5973N or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectra of the target analytes |
LC-MS/MS provides high sensitivity and specificity for the analysis of a broader range of DCA metabolites.
| Parameter | Example Condition |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient | Optimized for analyte separation (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for each analyte and internal standard |
Method Validation
All bioanalytical methods must be validated to ensure their reliability for the intended application. The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[4]
Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The closeness of agreement among a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the GC/MS method for 3,4- and 3,5-DCAs in urine, the LOD and LLOQ were determined to be 0.005 and 0.010 µg/L for both analytes.[8] An LC-MS/MS method for 3,4-DCA in meat products reported an LOQ of 10 µg/kg.[9]
-
Recovery: The efficiency of the extraction procedure. Recoveries for 3,4-dichloroaniline in meat products at three spiked levels were in the range of 91.6% - 101.6%.[9]
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
The following table summarizes typical acceptance criteria for method validation based on FDA guidelines.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Linearity (r²) | The correlation coefficient should be ≥ 0.99. |
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the quantitative analysis of dichloroaniline and its metabolites in biological matrices. The combination of optimized sample preparation techniques with sensitive and specific GC-MS and LC-MS/MS analysis ensures the generation of high-quality data suitable for toxicological studies and regulatory submissions. Adherence to established bioanalytical method validation guidelines is critical to guarantee the integrity and reliability of the results.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
Opinion on the result of the Risk Assessment of 3,4-dichloroaniline. (2000). European Commission. [Link]
-
Aprea, C., et al. (2006). Determination of dichloroanilines in human urine by gas chromatography/mass spectrometry: validation protocol and establishment of Reference Values in a population group living in central Italy. Rapid Communications in Mass Spectrometry, 20(18), 2735-2742. [Link]
-
Dieter, H. H., et al. (2001). Determination of dichloroanilines in human urine by GC-MS, GC-MS-MS, and GC-ECD as markers of low-level pesticide exposure. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 215-228. [Link]
-
Rankin, G. O., et al. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. Toxics, 9(1), 1. [Link]
-
Racine, C. R., et al. (2021). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. Toxics, 9(1), 1. [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). Metabolites, 14(11), 721. [Link]
-
Dichloroanilines: Human health tier II assessment. (2017). Australian Government Department of Health. [Link]
-
Dichloroaniline, 3,4- – CRM. LabStandard. [Link]
-
Liu, X., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2899. [Link]
- Process for preparing 4-hydroxyanilines. (2000).
-
Pretreatment Procedure for metabolomics (Biological sample). Shimadzu. [Link]
-
4-Chloroaniline (CICADS 48, 2003). INCHEM. [Link]
-
Laurent, F. M., & Edwards, R. (2003). 3,4-Dichloroaniline is detoxified and exported via different pathways in Arabidopsis and soybean. Plant Physiology, 132(3), 1636-1644. [Link]
-
Clinical Research. Shimadzu. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International, 34(8), 32-37. [Link]
-
Valentovic, M. A., et al. (1995). 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. Toxicology Letters, 78(3), 207-214. [Link]
-
Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. The Metabolomics Innovation Centre. [Link]
-
Liu, X., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2899. [Link]
-
Guo, D., et al. (2011). [Determination of linuron and its metabolite 3, 4-dichloroaniline residues in meat and meat products using liquid chromatography-tandem mass spectrometry]. Se Pu, 29(10), 967-973. [Link]
-
Olsson, A. O., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(19), 3199-3206. [Link]
-
Hemmerling, C., et al. (1991). Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides. Fresenius' Journal of Analytical Chemistry, 339(6), 414-417. [Link]
-
Guo, D., et al. (2011). [Determination of linuron and its metabolite 3,4-dichloroaniline residues in meat and meat products using liquid chromatography-tandem mass spectrometry]. Se Pu, 29(10), 967-973. [Link]
-
Bondaruk, S. V., et al. (2025). Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. Ukrainian Botanical Journal, 82(6), 594-603. [Link]
-
3,4-Dichloroaniline. PubChem. [Link]
-
4-Chloroaniline. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. US6124504A - Process for preparing 4-hydroxyanilines - Google Patents [patents.google.com]
- 8. Determination of dichloroanilines in human urine by gas chromatography/mass spectrometry: validation protocol and establishment of Reference Values in a population group living in central Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of linuron and its metabolite 3,4-dichloroaniline residues in meat and meat products using liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of 3,5-dichloro-N-(cyclopropylmethyl)aniline for analysis
APPLICATION NOTE: AN-2026-DCA Optimized Derivatization Protocols for 3,5-Dichloro-N-(cyclopropylmethyl)aniline
Abstract
This guide details the analytical stabilization and detection of 3,5-dichloro-N-(cyclopropylmethyl)aniline, a secondary amine intermediate often encountered in pharmaceutical and agrochemical synthesis. Due to the steric bulk of the cyclopropylmethyl group and the polarity of the secondary amine, direct analysis often yields poor peak symmetry and reduced sensitivity. We present two validated workflows: Fluorinated Acylation (GC-MS) for ultra-trace quantification and Dansylation (LC-MS/UV) for metabolic profiling.
Introduction & Analytical Challenges
The analyte, 3,5-dichloro-N-(cyclopropylmethyl)aniline (MW: ~216.1 Da), presents a unique "push-pull" chemical challenge:
-
N-H Polarity: The secondary amine hydrogen bonds with silanol groups in GC columns, causing peak tailing and memory effects.
-
Cyclopropyl Lability: While the cyclopropyl ring adds lipophilicity, it is susceptible to acid-catalyzed ring-opening reactions. Standard acidic derivatization (e.g., HCl-catalyzed esterification) risks degrading the analyte into straight-chain isomers.
-
Electrophilic Sensitivity: The 3,5-dichloro substitution deactivates the aromatic ring, reducing the efficiency of some nucleophilic tagging reagents.
Strategic Solution:
-
For GC-MS: We utilize Heptafluorobutyric Anhydride (HFBA) .[1] The highly electronegative fluorine atoms enhance volatility and provide exceptional cross-section for Electron Capture Dissociation (ECD) or Negative Chemical Ionization (NCI) MS.
-
For LC-MS: We utilize Dansyl Chloride (DNS-Cl) .[2] This adds a fluorescent naphthalene moiety, increasing retention on C18 columns and boosting ionization efficiency in ESI(+) mode.
Methodology A: GC-MS Derivatization (Acylation)
Rationale: Acylation replaces the active proton on the secondary amine with a fluorinated acyl group. We select HFBA over TFAA (Trifluoroacetic anhydride) because the heavier mass shift moves the analyte away from low-mass solvent noise, and the perfluorinated chain significantly increases sensitivity in halogen-specific detectors.
Critical Control Point: Acid Scavenging. The reaction produces heptafluorobutyric acid as a byproduct. To prevent acid-catalyzed opening of the cyclopropyl ring, Pyridine is strictly required as a base scavenger.
Protocol Workflow
-
Preparation: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (EtAc). Dilute to working concentration (e.g., 10 µg/mL).
-
Reaction:
-
Transfer 100 µL of sample solution to a reaction vial.
-
Add 25 µL Pyridine (Base catalyst/scavenger).
-
Add 50 µL HFBA (Derivatizing agent).[3]
-
Note: Exothermic reaction. Add slowly.
-
-
Incubation: Cap tightly and heat at 60°C for 30 minutes .
-
Why 60°C? Higher temperatures (>90°C) risk cyclopropyl degradation.
-
-
Neutralization (Crucial):
-
Extraction:
Data Interpretation (GC-MS)
| Parameter | Value / Observation |
| Analyte MW | 216.1 Da |
| Derivative Added Mass | +196 Da (C₃F₇CO group replaces H) |
| Derivative MW | 412.1 Da |
| Key Fragment Ions (EI) | m/z 411 (M-H), m/z 369 (Loss of C₃H₇ - cyclopropyl ring cleavage), m/z 169 (C₃F₇⁺) |
| Retention Shift | Significant decrease in retention time vs. underivatized; sharp, symmetrical peak. |
Methodology B: LC-MS/UV Derivatization (Dansylation)
Rationale: For LC-MS, the goal is to increase hydrophobicity to retain the compound on Reverse Phase columns and add a "flyer" group for ESI ionization. Dansyl chloride reacts with the secondary amine to form a sulfonamide.
Protocol Workflow
-
Buffer Prep: Prepare 0.1 M Sodium Carbonate buffer (pH 10.5).
-
Why pH 10.5? The amine must be deprotonated to act as a nucleophile.
-
-
Reaction:
-
Mix 100 µL Sample (in ACN) + 100 µL Carbonate Buffer.[4]
-
Add 100 µL Dansyl Chloride solution (1 mg/mL in Acetone).
-
-
Incubation: Heat at 60°C for 15 minutes in the dark (Dansyl derivatives are light-sensitive).
-
Quenching: Add 50 µL of 2% Methylamine or simple Ammonium Hydroxide to consume excess reagent.
-
Clarification: Centrifuge at 10,000 rpm for 5 mins if precipitate forms. Inject supernatant.
Data Interpretation (LC-MS)
| Parameter | Value / Observation |
| Reagent Target | Secondary Amine (Sulfonamide formation) |
| Derivative MW | 449.4 Da (Analyte 216 + Dansyl 233) |
| Detection Mode | ESI (+) or Fluorescence (Ex 340 nm / Em 525 nm) |
| LC Benefit | Shifts elution to organic-rich region, avoiding ion suppression from early-eluting matrix salts. |
Visual Workflows
Figure 1: Decision Matrix & Reaction Logic
Caption: Analytical decision tree comparing HFBA acylation for GC-MS and Dansylation for LC-MS/UV workflows.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| GC: Extra Peaks (M+18 or M+36) | Incomplete derivatization or moisture in HFBA. | Use fresh HFBA; ensure sample is strictly anhydrous before adding reagent. |
| GC: Peak Tailing (Derivative) | Acid byproduct injected onto column. | Increase NaHCO₃ wash volume or add an extra water wash step. |
| GC: Loss of Cyclopropyl Group | Acid hydrolysis during heating. | STOP. Ensure Pyridine was added before HFBA. Reduce temp to 50°C. |
| LC: Low Yield | pH too low (<9). | Check buffer pH.[2][4][7] Reaction requires deprotonated amine. |
Internal Standard Recommendation: For quantitative rigor, use 3,5-dichloroaniline-d3 or N-propyl-3,5-dichloroaniline as an internal standard. Add IS prior to derivatization to account for reaction efficiency variances.
References
-
U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update V. Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for Acylation in GC.[3] Technical Bulletin. Link
-
BenchChem. (2025).[3][8] Application Notes for Derivatization of Biological Amines with Dansyl Chloride.Link
-
Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Vol 16, No 1.[9] Link
-
Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Aromatic Amines in Urine.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jfda-online.com [jfda-online.com]
optimizing reaction yield for N-alkylation of dichloroanilines
Technical Support Center: DCA-Alkylation Optimization Hub Current Status: Online 🟢 Tier: 3 (Advanced Application Support) Ticket Subject: Optimizing Reaction Yield for N-Alkylation of Dichloroanilines (DCA)
Welcome to the Application Support Center
You are likely here because your standard aniline alkylation protocols are failing. Dichloroanilines (DCAs) are deceptive substrates; while they appear structurally simple, the chlorine atoms create a "perfect storm" of deactivation:
-
Electronic Deactivation: The inductive effect (
) of two chlorine atoms significantly pulls electron density away from the nitrogen lone pair, rendering it a poor nucleophile.[1][2] -
Steric Blockade (Isomer Dependent): If you are working with 2,6-dichloroaniline , the ortho-chlorines physically shield the nitrogen, making
attack nearly impossible without forcing conditions.[2]
This guide replaces "trial and error" with a logic-based optimization workflow.
Module 1: The Diagnostic Phase (Start Here)
Before adding reagents, diagnose your specific substrate constraints.[2] Use the Decision Matrix below to select the correct protocol.
Figure 1: Protocol Selection Matrix based on steric and electronic constraints.
Module 2: Method A - Reductive Amination (The Mono-Alkylation Standard)
Best For: Creating secondary amines (mono-alkylation) from 3,4-DCA or 3,5-DCA.[2] The Issue: Standard reductive amination (using NaBH(OAc)₃/AcOH) often stalls because the DCA is too weak to attack the aldehyde/ketone to form the imine intermediate. The Fix: Use Trifluoroacetic Acid (TFA) instead of Acetic Acid. The lower pKa of TFA strongly activates the carbonyl, forcing the imine formation.
Optimized Protocol
-
Imine Formation (The Critical Step):
-
Reduction:
-
Quench:
Why this works: The TFA protonates the aldehyde oxygen, making it a "super-electrophile" susceptible to attack even by the weak DCA nitrogen [1].
Module 3: Method B - Cesium-Promoted (The "Naked Anion" Effect)
Best For: Creating tertiary amines (di-alkylation) or when alkyl halides are the only available source.
The Issue:
Mechanism Visualization
The large ionic radius of Cesium prevents tight ion-pairing with the DCA anion, leaving the nitrogen "naked" and more reactive.
Figure 2: The "Naked Anion" effect. Cesium's large radius prevents tight binding to the nitrogen anion, increasing nucleophilicity [2].
Optimized Protocol
-
Dissolution: Dissolve DCA (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Activation: Add
(2.5 equiv). Stir for 30 mins at RT.[2][3]-
Note: The solution may change color (often yellow/orange) as the anion forms.
-
-
Alkylation: Add Alkyl Halide (1.1 equiv for mono, 2.5 equiv for di).
-
Heat: Heat to 60–80°C.
Module 4: Troubleshooting FAQ
Q: My reaction stalled at 40% conversion using Method B. Adding more alkyl halide didn't help. A: The issue is likely HF scavenging . As the reaction proceeds, HCl/HBr is generated and neutralized by the base, producing water. Water solvates the base and kills the "naked anion" effect.
-
Fix: Add 3Å Molecular Sieves directly to the reaction flask to scavenge water in situ.
Q: I am using 2,6-dichloroaniline and getting 0% yield with Methods A and B. A: This is a steric wall.[2] The ortho-chlorines block the trajectory of the incoming electrophile. You must switch to Method C (Buchwald-Hartwig) .[2]
-
Protocol: Use
(2 mol%) with a sterically demanding ligand like Buchwald's RuPhos or Xantphos .[2] These ligands are designed to force reductive elimination even on hindered substrates [3].[2]
Q: I'm getting a mixture of mono- and di-alkylated products.
A: This is a classic
-
To favor Mono: Switch to Method A (Reductive Amination). It is kinetically much slower to alkylate a secondary amine via reductive amination than a primary one.[2]
-
To favor Di: Use Method B with excess alkyl halide (3.0 equiv) and raise temperature to 90°C.
Summary Data Table
| Variable | Standard Condition (Avoid) | Optimized Condition (Use) | Mechanism of Improvement |
| Solvent | DCM, THF | DMF, DMSO, NMP | Polar aprotic solvents dissociate ion pairs.[2] |
| Base | "Cesium Effect" increases effective nucleophilicity.[2] | ||
| Acid (Reductive) | Acetic Acid | Trifluoroacetic Acid (TFA) | Activates carbonyl for weak nucleophile attack.[2] |
| Catalyst | None | TBAI (Iodide source) | Converts alkyl chlorides/bromides to reactive iodides.[2] |
References
-
Boros, E. E., et al. (2009).[2][4] "Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA." The Journal of Organic Chemistry, 74(9), 3587–3590.[2]
-
Salvatore, R. N., et al. (2002).[2][5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] The Journal of Organic Chemistry, 67(6), 1995-1997.[2]
-
Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[2]
Sources
- 1. quora.com [quora.com]
- 2. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
common byproducts in 3,5-dichloro-N-(cyclopropylmethyl)aniline synthesis
Technical Support Center: 3,5-Dichloro-N-(cyclopropylmethyl)aniline Synthesis
Subject: Troubleshooting Impurity Profiles & Reaction Optimization Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
The synthesis of 3,5-dichloro-N-(cyclopropylmethyl)aniline is a critical step in developing various kinase inhibitors and agrochemical intermediates.[1][2] While seemingly straightforward, the introduction of the cyclopropylmethyl group onto an electron-deficient aniline (3,5-dichloro substitution) presents unique challenges.[1]
The two primary synthetic routes—Direct Alkylation (Route A) and Reductive Amination (Route B)—generate distinct byproduct profiles.[1][2] This guide addresses the three most common support tickets we receive: controlling over-alkylation, identifying "mystery" olefinic impurities, and managing hydrodehalogenation risks.[1]
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "I am seeing a significant M+54 impurity peak (approx. +54 Da) relative to my product. It persists despite recrystallization."[1][2]
Diagnosis: You are likely observing the Bis-alkylated byproduct (N,N-bis(cyclopropylmethyl)-3,5-dichloroaniline).[1][2]
-
Mass Shift: The addition of a second cyclopropylmethyl group adds
(+55 Da) minus one proton (-1 Da) = +54 Da.[1][2] -
Root Cause: This is the classic pitfall of Direct Alkylation (Route A) using (bromomethyl)cyclopropane.[1] The secondary amine product is often more nucleophilic than the starting 3,5-dichloroaniline (which is deactivated by two electron-withdrawing chlorine atoms), leading to a runaway reaction.[1]
Corrective Protocol:
-
Switch to Reductive Amination (Route B): This is the "Gold Standard" for this transformation. React 3,5-dichloroaniline with cyclopropanecarbaldehyde using a mild reducing agent like Sodium triacetoxyborohydride (STAB) .[1][2]
-
If you MUST use Alkylation:
-
Invert Stoichiometry: Use a large excess of aniline (2.0–3.0 equivalents) relative to the alkyl halide.
-
Base Selection: Switch to a weaker inorganic base (e.g.,
or ) rather than strong organic bases (TEA/DIPEA) or hydrides ( ), which promote poly-alkylation.[1]
-
Issue 2: "My NMR shows a multiplet at 5.0–6.0 ppm and loss of the cyclopropyl ring signals. The mass matches the product, but the structure is wrong."
Diagnosis: You have formed the Ring-Opened Homoallylic Impurity (N-(but-3-en-1-yl)-3,5-dichloroaniline).[1][2]
-
Mechanism: This occurs primarily during Direct Alkylation if the reaction pathway involves a carbocation or radical intermediate.[1][2] The cyclopropylcarbinyl cation rearranges extremely rapidly (
) to the homoallyl cation (but-3-en-1-yl).[1][2] -
Trigger: High temperatures (>80°C), Lewis acids, or protic solvents that stabilize cation formation during the substitution of (bromomethyl)cyclopropane.[1]
Corrective Protocol:
-
Temperature Control: Keep reaction temperatures below 60°C.
-
Solvent Change: Avoid protic solvents (EtOH/MeOH) if using the alkyl halide method; use polar aprotic solvents like DMF or MeCN to favor the
mechanism over .[1] -
Radical Scavenging: Ensure reagents are free of peroxides.[1][2] The cyclopropylcarbinyl radical also rearranges to the linear butenyl radical.[1][2]
Issue 3: "I used LiAlH4 to reduce the amide, but I'm seeing des-chloro impurities."
Diagnosis: Hydrodehalogenation .
-
Root Cause: Lithium Aluminum Hydride (
) is a powerful reducing agent capable of removing halogens from aromatic rings, especially in electron-deficient systems like 3,5-dichloroaniline.[1] -
Observation: You will see M-34 peaks (loss of Cl, gain of H).[1][2]
Corrective Protocol:
-
Alternative Reductant: Use Borane-THF (
) or Borane-DMS .[1][2] These selectively reduce the amide to the amine without touching the aryl chlorides.[1][2]
Part 2: Comparative Analysis of Synthetic Routes
The following table summarizes the trade-offs between the three common methodologies.
| Feature | Route A: Direct Alkylation | Route B: Reductive Amination | Route C: Amide Reduction |
| Reagents | (Bromomethyl)cyclopropane + Base | Cyclopropanecarbaldehyde + STAB | Cyclopropanecarbonyl chloride + |
| Primary Impurity | Bis-alkylated (High Risk) | Tertiary Amine (Low Risk) | Des-chloro (Med Risk with LAH) |
| Ring Integrity | Risk of Ring Opening (Homoallyl) | High Stability | High Stability |
| Atom Economy | Moderate (Halide waste) | High (Water waste) | Low (Multi-step) |
| Recommendation | Not Recommended for scale-up | Highly Recommended | Alternative if aldehyde unavailable |
Part 3: Reaction Pathway Visualization
The following diagram illustrates the competing pathways and how specific conditions lead to the critical byproducts discussed above.
Figure 1: Reaction network showing the "Gold Standard" Reductive Amination pathway (Green) versus the high-risk Alkylation pathways leading to Bis-alkylation and Ring-opening impurities (Red).[1][2]
Part 4: Validated Experimental Protocol (Reductive Amination)
Objective: Synthesis of 3,5-dichloro-N-(cyclopropylmethyl)aniline with <0.5% Bis-impurity.
-
Preparation: In a dry flask, dissolve 3,5-dichloroaniline (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration).
-
Acid Catalysis: Add Acetic Acid (1.0–1.5 equiv).[1][2] Note: This activates the imine formation.[1][2]
-
Aldehyde Addition: Add Cyclopropanecarbaldehyde (1.05 equiv).[1][2] Stir at Room Temperature (RT) for 30–60 mins to allow hemiaminal/imine equilibrium.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.
-
Workup: Quench with saturated
. Extract with DCM.[1][2] -
Purification: If necessary, pass through a short silica plug eluting with Hexanes/EtOAc (9:1).[1][2] The bis-alkylated impurity (if any) is much less polar and elutes first.[1][2]
References
-
Wikipedia. (n.d.).[1][2] Reductive amination. Retrieved from [Link]
-
ResearchGate. (2025).[1][2] N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
Sources
Technical Support Center: Identifying Impurities in Aniline Synthesis via HPLC-MS/MS
Welcome to the technical support center for the analysis of aniline synthesis impurities using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and troubleshooting. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you in your analytical endeavors.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC-MS/MS analysis of aniline and its synthesis-related impurities.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Question: My aniline peak, and several other impurity peaks, are showing significant tailing or fronting. What are the potential causes and how can I resolve this?
Answer:
Poor peak shape is a common issue in HPLC that can compromise resolution and the accuracy of quantification.[1] The ideal peak is a symmetrical, Gaussian shape. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, while fronting can indicate column overload or issues with the sample solvent.[1]
Potential Causes & Solutions:
-
Column Contamination: Over time, contaminants from samples or the mobile phase can accumulate on the column, leading to distorted peaks.[1]
-
Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in broad or distorted peaks.[1]
-
Solution: Whenever possible, dissolve your aniline sample in the initial mobile phase. If the sample's solubility requires a different solvent, ensure the injection volume is minimal to reduce this effect.[3]
-
-
Secondary Silanol Interactions: Aniline, being a basic compound, can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of aniline (pKa ≈ 4.6) to ensure it is either fully protonated or deprotonated. For basic compounds like aniline, a slightly acidic mobile phase (e.g., pH 3 with 0.1% formic acid) is often effective.[3]
-
Use of End-Capped Columns: Employ a high-quality, end-capped HPLC column where the residual silanol groups are chemically deactivated.
-
-
-
Column Void or Degradation: A void at the column inlet or degradation of the stationary phase can lead to a distorted flow path and poor peak shape.
Issue 2: Inconsistent Retention Times
Question: The retention time for aniline and its impurities is shifting between injections. What could be causing this variability?
Answer:
Consistent retention times are critical for reliable compound identification. Shifts can indicate a problem with the HPLC system's stability.
Potential Causes & Solutions:
-
Pump and Solvent Delivery Issues: Fluctuations in pump pressure or improper solvent mixing can lead to changes in mobile phase composition and, consequently, retention times.
-
Solution: Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump heads. Check for any leaks in the system. If the problem persists, the pump seals may need to be replaced.[2]
-
-
Column Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent and elevated temperature (e.g., 40 °C). This not only improves retention time stability but can also enhance peak shape and reduce viscosity.[4]
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase from batch to batch will lead to variability.
-
Solution: Be meticulous in preparing the mobile phase. Use a calibrated pH meter and ensure accurate measurements of all components.
-
Issue 3: Difficulty in Identifying Unknown Impurities in the Mass Spectrum
Question: I am observing several unknown peaks in my chromatogram, but I am struggling to interpret the MS and MS/MS data to identify them. What is a systematic approach to this?
Answer:
Identifying unknown impurities is a multi-step process that combines chromatographic data with mass spectral information. HPLC-MS is a powerful tool for this, providing both the molecular weight and fragmentation patterns of unknown compounds.[5]
Systematic Approach to Identification:
-
Determine the Molecular Weight:
-
Examine the Full Scan MS Spectrum: Look for the [M+H]⁺ ion for positive electrospray ionization (ESI) or [M-H]⁻ for negative ESI. Aniline and its derivatives readily form [M+H]⁺ ions.[6]
-
Check for Common Adducts: Be aware of other common adducts that can form in the ESI source, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.[7][8][9][10] These will appear at masses higher than the protonated molecule.
-
| Common Adduct (Positive ESI) | Mass Difference (Da) |
| [M+H]⁺ | +1.0078 |
| [M+Na]⁺ | +22.9898 |
| [M+K]⁺ | +38.9637 |
| [M+NH₄]⁺ | +18.0344 |
| [M+CH₃CN+H]⁺ | +42.0344 |
| [M+H₂O+H]⁺ | +19.0184 |
-
Propose a Molecular Formula:
-
Utilize High-Resolution Mass Spectrometry (HRMS): If you have access to an Orbitrap or Q-TOF instrument, the accurate mass measurement (to within 5 ppm) can be used to generate a list of possible elemental compositions.[11]
-
Consider Synthesis Pathway: The most likely impurities are structurally related to the starting materials, intermediates, and by-products of the aniline synthesis.[12][13] Common aniline synthesis involves the hydrogenation of nitrobenzene.[14][15] Therefore, potential impurities could include unreacted nitrobenzene, partially hydrogenated intermediates (e.g., nitrosobenzene, phenylhydroxylamine), and products of side reactions like dimerization or polymerization.[14][16]
-
-
Perform and Interpret MS/MS Fragmentation:
-
Isolate and Fragment the Precursor Ion: Use the tandem mass spectrometry (MS/MS) capability to isolate the molecular ion of the unknown impurity and induce fragmentation.
-
Analyze the Fragmentation Pattern: The resulting product ions provide structural information. For aromatic amines, common fragmentation pathways involve the loss of small neutral molecules like NH₃ or HCN.[17] Compare the fragmentation pattern of the unknown to that of known aniline-related compounds and to fragmentation libraries if available.[18]
-
Workflow for Unknown Impurity Identification:
Caption: Logical workflow for identifying unknown impurities.
Section 2: Frequently Asked Questions (FAQs)**
Q1: What are the most common process-related impurities in aniline synthesis?
A1: The impurities found in aniline largely depend on the synthetic route. The most common industrial method is the catalytic hydrogenation of nitrobenzene.[14][19]
Common Impurities in Aniline Synthesis:
| Impurity | Potential Source |
| Nitrobenzene | Unreacted starting material[12] |
| Cyclohexylamine | Over-reduction of the aromatic ring |
| Phenol | Can be formed from the reaction of aniline with water at high temperatures |
| Diphenylamine | Formed by the reaction of two aniline molecules |
| Azoxybenzene, Azobenzene, Hydrazobenzene | Products of side reactions during the reduction of nitrobenzene |
| p-Aminophenol | Rearrangement product of phenylhydroxylamine intermediate |
Q2: How do I develop a robust HPLC method for separating aniline and its impurities?
A2: A good HPLC method should provide sufficient resolution between aniline and all potential impurities. Here is a general approach:
-
Column Selection: A C18 reversed-phase column is a good starting point for separating aromatic amines.[20] Columns with a particle size of 1.8 µm can offer higher resolution.[20]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4][11]
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is usually necessary to separate compounds with a range of polarities.[20]
-
Detection: A UV detector set at around 254 nm is suitable for aromatic compounds.[21] This is often used in series with the mass spectrometer.[11]
Example Starting HPLC-MS/MS Parameters:
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range (MS1) | m/z 50-500 |
| Collision Energy (MS2) | Ramped (e.g., 10-40 eV) |
Q3: My MS signal intensity is low or unstable. What should I check?
A3: Low or unstable signal in the mass spectrometer can be frustrating. Here’s a troubleshooting checklist:
-
Check the ESI Source: Ensure the electrospray needle is clean and properly positioned. Contamination can build up on the source components, requiring regular cleaning.
-
Verify Solvent and Gas Flow: Confirm that the mobile phase and nebulizing gases (e.g., nitrogen) are flowing at the set rates. Leaks in the system can cause a loss of sensitivity.[22]
-
Optimize Source Parameters: The voltages on the capillary and cone, as well as the source temperature and gas flows, should be optimized for aniline.
-
Sample Preparation: Highly concentrated samples or non-volatile buffers can suppress ionization. Ensure your sample is well-dissolved and consider dilution.
-
Instrument Calibration: Verify that the mass spectrometer is properly calibrated. A failed calibration will lead to poor mass accuracy and potentially lower sensitivity.[23]
Troubleshooting Low MS Signal:
Caption: Decision tree for troubleshooting low MS signal.
References
-
Adduits ESI MS. (2024, January 22). Scribd. Retrieved from [Link]
-
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Retrieved from [Link]
-
What are common adducts in ESI mass spectrometry? - WKB67428. Waters Corporation. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]
-
Aniline Impurities and Related Compound. Veeprho Pharmaceuticals. Retrieved from [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. Retrieved from [Link]
-
Arnold, E. (2017, June 23). HPLC: What to do in case of peaks being too broad? MPL Lösungsfabrik. Retrieved from [Link]
-
O'Connor, D. Dealing with Metal Adduct Ions in Electrospray: Part 1. Separation Science. Retrieved from [Link]
-
Fong, W. G., & Chen, H. L. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(16-17), 3059-3065. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International, 30(7), 544-549. Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]
-
Clark, J. The preparation of phenylamine (aniline). Chemguide. Retrieved from [Link]
-
Proposed reaction mechanism for primary aniline synthesis by Pd@Mg(OH)2-catalyzed acceptorless dehydrogenative aromatization via concerted catalysis and adsorption control. ResearchGate. Retrieved from [Link]
-
Aniline. Wikipedia. Retrieved from [Link]
-
Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 37(4), 513-532. Retrieved from [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). American Association for Clinical Chemistry. Retrieved from [Link]
-
Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved from [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Retrieved from [Link]
-
Aniline: Properties, Reactions, Production And Uses. (2025, September 20). Chemcess. Retrieved from [Link]
-
Direct Aniline Formation with Benzene and Hydroxylamine. (2023, September 23). MDPI. Retrieved from [Link]
- System and process for production of aniline and toluenediamine. Google Patents.
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Retrieved from [Link]
-
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IDEAS/RePEc. Retrieved from [Link]
-
Adduct list. R Documentation. Retrieved from [Link]
-
Troubleshooting LTQ and LTQ-Orbitrap LC-MS/MS Systems with MassQC. PMC - NIH. Retrieved from [Link]
-
Simulation and conceptual design of an aniline production process from catalytic hydrogenation of nitrobenzene in ChemCAD®. (2024, June 18). Revistas - UTEQ. Retrieved from [Link]
-
High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. Retrieved from [Link]
-
Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. (2024, July 2). Communications Chemistry. Retrieved from [Link]
-
Aniline Production Process Overview. Scribd. Retrieved from [Link]
-
How Pharmaceutical Impurity Analysis Works. (2025, August 27). ResolveMass Laboratories Inc.. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]
-
Interpreting Mass Spectrometry Output. Waters Corporation. Retrieved from [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]
-
A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific. Retrieved from [Link]
-
The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). (2022, December 14). RSC Publishing. Retrieved from [Link]
-
Mass spectra of aniline with different ionization methods. ResearchGate. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Chromatographia, 80(5), 785-792. Retrieved from [Link]
Sources
- 1. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 4. lcms.cz [lcms.cz]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
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- 12. veeprho.com [veeprho.com]
- 13. benchchem.com [benchchem.com]
- 14. Aniline - Wikipedia [en.wikipedia.org]
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- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. academic.oup.com [academic.oup.com]
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- 23. zefsci.com [zefsci.com]
Technical Support Center: Synthesis of N-Substituted Anilines
Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist, Process Chemistry Division
Welcome to the Synthesis Support Portal
You have reached the Tier-3 Technical Support desk. This guide is not a textbook; it is a dynamic troubleshooting interface designed for researchers encountering stalls, low yields, or impurity profiles during the synthesis of N-substituted anilines.
We focus on the two dominant pathways:
-
C–N Cross-Coupling (Buchwald-Hartwig) – Constructing the aniline from aryl halides.[1][2]
-
Reductive Alkylation – Modifying existing anilines with alkyl groups.
Module 1: Buchwald-Hartwig Cross-Coupling
Use Case: Synthesizing N-aryl or N-alkyl anilines from aryl halides/triflates.
Diagnostic Flowchart: Why did my reaction fail?
Caption: Decision tree for diagnosing common Buchwald-Hartwig failure modes based on visual cues and crude analysis.
Frequently Asked Questions (FAQs)
Q: My aryl chloride is not reacting, even with Pd(OAc)₂ and PPh₃. What is wrong? A: This is a classic "Generation 1" failure. Triphenylphosphine is insufficiently electron-rich to facilitate oxidative addition into the strong Ar–Cl bond.
-
The Fix: Switch to a dialkylbiarylphosphine ligand (e.g., XPhos or RuPhos ). These ligands are electron-rich (accelerating oxidative addition) and bulky (accelerating reductive elimination).[3]
-
Pro Tip: Stop using Pd(OAc)₂ + Ligand. Use Precatalysts (e.g., XPhos Pd G4). These generate the active Pd(0) species immediately upon heating, bypassing the induction period and preventing catalyst death [1].
Q: I see significant amounts of de-halogenated starting material (Ar-H) instead of product.
A: You are experiencing Protodehalogenation . This occurs when the Pd-intermediate undergoes
-
The Fix:
-
Ensure the solvent is strictly anhydrous (water acts as a proton source).
-
If using a primary or secondary alcohol as solvent, switch to Toluene or Dioxane.
-
If your amine has
-hydrogens, switch to a ligand designed to suppress -hydride elimination, such as BrettPhos [2].
-
Q: My substrate has an ester/nitro group, and it's decomposing. A: You are likely using NaOtBu (Sodium tert-butoxide). While it is the standard base for these reactions, it is a strong nucleophile and base.
-
The Fix: Switch to a weak inorganic base like Cs₂CO₃ or K₃PO₄ .
-
Note: These bases are insoluble in toluene. You must use 1,4-Dioxane or add a phase transfer catalyst (water is usually not an option due to hydrolysis risks) [3].
Module 2: Reductive Amination (Alkylation)
Use Case: Alkylating an existing aniline using an aldehyde/ketone.
Protocol Optimization: Preventing Over-Alkylation
A common issue when synthesizing secondary anilines (Ar-NH-R) is the formation of tertiary amine byproducts (Ar-NR₂), known as "over-alkylation."
Comparison of Reducing Agents:
| Reducing Agent | Reactivity | Selectivity | Risk Profile | Recommended Use |
| Sodium Borohydride ( | High | Low | Low | Avoid for mono-alkylation.[4] Reduces aldehydes too fast. |
| Sodium Cyanoborohydride ( | Medium | High | Toxic (HCN) | Excellent at pH 6. Stable in acid. |
| Sodium Triacetoxyborohydride (STAB) | Low | Very High | Low | The Gold Standard. Does not reduce aldehydes/ketones, only imines. |
Troubleshooting Guide
Q: The reaction is stuck at the imine stage (Ar-N=C-R). Reduction isn't happening. A: Anilines are poor nucleophiles compared to aliphatic amines. The imine equilibrium may not be favorable, or the imine is sterically hindered.[1]
-
The Fix: Add a Lewis Acid or dehydrating agent to push the equilibrium.
-
Add Ti(OiPr)₄ (Titanium isopropoxide) neat to the aniline + ketone mixture. Stir for 4-12h, then dilute with THF and add the reducing agent.
-
Add activated 4Å Molecular Sieves to scavenge water.
-
Q: I am getting dialkylation (tertiary amine) despite using 1 equivalent of aldehyde. A: The product (secondary amine) is more nucleophilic than the starting aniline, making it react faster with any remaining aldehyde.
-
The Fix:
-
Stepwise Addition: Pre-form the imine completely (verify by NMR) before adding the reducing agent.
-
Solvent Switch: Use DCE (Dichloroethane) or DCM instead of Methanol. STAB (
) is soluble in DCE, and the non-protic environment slows down the "unwanted" proton transfer steps that facilitate over-alkylation [4].
-
Module 3: Purification & Isolation (The "Black Metal" Problem)
Issue: Your product is an oil/solid contaminated with residual Palladium (dark color, failed QC for heavy metals).
Standard Aqueous Workup is INSUFFICIENT for removing Pd. Palladium binds tightly to the nitrogen lone pair of your product.
Removal Protocol (Select one):
-
The Scavenger Resin Method (Best for Scale):
-
Dissolve crude mixture in THF or Ethyl Acetate.
-
Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) resin (10 wt% relative to crude).
-
Stir at 40°C for 4 hours.
-
Filter through a pad of Celite.[5]
-
Result: Pd levels typically drop <20 ppm.
-
-
The Chelation Wash (Best for Lab Scale):
-
Activated Carbon:
-
Treat solution with Darco KB-G activated carbon at reflux for 1 hour. Filter hot.
-
References
-
Buchwald, S. L., et al. (2013). Precatalysts for the Buchwald-Hartwig Amination. Chemical Science.
-
Hartwig, J. F. (2011). Electronic Effects in Pd-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. onyxipca.com [onyxipca.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: 3,5-Dichloro-N-(cyclopropylmethyl)aniline
Topic: Synthesis, Purification, and Impurity Control
Executive Summary & Molecule Profile
This guide addresses the synthesis and purification of 3,5-dichloro-N-(cyclopropylmethyl)aniline . This compound is a critical intermediate, often serving as a scaffold in the development of kinase inhibitors and renal disease therapeutics.
The presence of two electron-withdrawing chlorine atoms at the meta positions significantly reduces the basicity of the aniline nitrogen (pKa
| Property | Value | Implication for Processing |
| Structure | Secondary Aniline | Prone to oxidation; store under inert gas.[1] |
| Basicity (pKa) | ~2.8 - 3.2 (Est.) | Low. Will not protonate fully at pH 4-5.[1] Requires strong acid (pH < 1) for extraction.[1] |
| Lipophilicity | High (LogP ~3.[1]5) | Stickiness on reverse-phase HPLC; requires high organic % for elution.[1] |
| Key Impurity | Bis-alkylated tertiary amine | Difficult to remove; prevention is critical.[1] |
Core Synthesis Protocol: Reductive Amination[1][2]
The Golden Path: We recommend using Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH₄, STAB is mild and does not reduce the aldehyde/ketone before imine formation, nor does it easily reduce the aryl ring halogens.
Step-by-Step Workflow
-
Imine Formation:
-
Dissolve 3,5-dichloroaniline (1.0 eq) in 1,2-Dichloroethane (DCE) or THF.[1]
-
Add Cyclopropanecarbaldehyde (1.05 eq) .
-
Critical Step: Add Acetic Acid (1.5 eq) . The low basicity of the dichloroaniline requires acid catalysis to push the equilibrium toward the imine (Schiff base).
-
Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC/LCMS for disappearance of aniline.
-
-
Reduction:
-
Cool to 0°C.[1]
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Warm to RT and stir overnight.
-
-
Quench:
-
Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1]
-
Visualizing the Reaction Pathway
Figure 1: Reaction pathway highlighting the critical branch point between mono-alkylation (Target) and bis-alkylation (Impurity).
Troubleshooting & FAQs
Category A: Impurity Control[1]
Q1: I am seeing significant amounts of the bis-alkylated impurity (Tertiary Amine). How do I stop this? Diagnosis: The secondary amine product is more nucleophilic than the starting material (3,5-dichloroaniline), making it compete for the aldehyde. Corrective Action:
-
Stoichiometry: Do not use a large excess of aldehyde.[1] Keep it to 1.0–1.05 equivalents.
-
Stepwise Addition: Ensure the imine formation is complete (check by LCMS) before adding the reducing agent.[1] If you add NaBH(OAc)₃ while free aldehyde is still present, the product will react with it immediately.[1]
-
Solvent Switch: Switch from DCE to Methanol if using NaBH₄ (though STAB/DCE is preferred).[1] Methanol solvates the secondary amine, slightly reducing its nucleophilicity via H-bonding.[1]
Q2: My product yield is low, and I see unreacted aniline. Diagnosis: The electron-withdrawing chlorines make the aniline a poor nucleophile; the imine is not forming efficiently. Corrective Action:
-
Catalysis: Increase Acetic Acid to 2.0–3.0 equivalents.
-
Drying Agents: Add activated 4Å Molecular Sieves or MgSO₄ to the reaction mixture during the imine formation step to drive the equilibrium by removing water.[1]
Q3: I detected de-chlorinated byproducts (mass -34 or -35). Diagnosis: You likely used Catalytic Hydrogenation (H₂ + Pd/C) or a strong metal hydride at high temps.[1] Corrective Action:
-
Avoid Pd/C: Palladium readily inserts into Aryl-Cl bonds.[1]
-
Stick to Borohydrides: NaBH(OAc)₃ and NaBH₃CN are chemoselective and will not touch the aryl chlorides under standard conditions.[1]
Category B: Purification Issues
Q4: The product is an oil and won't crystallize.[1] How do I purify it without a column? Solution: Convert it to the Hydrochloride Salt .[1]
-
Dissolve the crude oil in dry Diethyl Ether or MTBE.[1]
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.
-
The HCl salt of the product should precipitate as a white solid.[1]
-
Filter and wash with cold ether.[1]
Purification Decision Matrix
Use this logic flow to determine the best isolation strategy based on your crude purity profile.
Figure 2: Decision tree for selecting the optimal purification method based on crude purity.
Analytical Validation (Self-Validating System)
To confirm the identity and purity, rely on these orthogonal data points.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).[1]
-
Detection: UV at 254 nm (Aryl absorption).[1]
NMR Diagnostic Signals (CDCl₃)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Diagnostic Value |
| Aromatic Protons | 6.5 – 6.7 ppm | Multiplet (3H) | Integration must be 3.[1] Loss of integration indicates chlorination issues.[1] |
| N-H Proton | ~4.0 – 4.5 ppm | Broad Singlet | Crucial. Disappears in bis-alkylated impurity.[1] |
| N-CH₂-Cyclopropyl | ~2.9 ppm | Doublet | Shift confirms alkylation.[1] |
| Cyclopropyl Ring | 0.2 – 0.6 ppm | Multiplets | Distinctive high-field signals.[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]
-
Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395-404.[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for amine basicity and nucleophilicity trends).
-
PubChem. (2023).[1][5] "3,5-Dichloroaniline Compound Summary." National Library of Medicine.[1]
Sources
catalyst selection for hydrogenation of dichloronitrobenzene precursors
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Catalyst Selection & Process Optimization for DCNB
Introduction: The Selectivity Paradox
Welcome to the technical support hub. If you are scaling up the hydrogenation of 3,4-dichloronitrobenzene (DCNB) to 3,4-dichloroaniline (DCA) , you are likely facing the "Selectivity Paradox."
The reduction of the nitro group (
This guide provides the decision logic, troubleshooting workflows, and validated protocols to navigate this trade-off.
Module 1: Catalyst Selection Matrix
User Query: "Which metal should I choose? My standard Pd/C is stripping all the chlorine."
Scientist Response: Palladium (Pd) is generally unsuitable for DCNB hydrogenation because it is too active toward oxidative addition into the aryl-chloride bond. You must move to Platinum (Pt) or Nickel (Ni) systems, specifically modified to suppress dehalogenation.
| Catalyst System | Activity | Selectivity (De-Cl) | Risk Profile | Best For |
| Pt/C (Sulfided) | High | Excellent | Low | The Industry Standard. Sulfiding poisons the active sites just enough to prevent C-Cl cleavage without stopping |
| Pt-Fe/C (Bimetallic) | High | Superior | Low | High-Purity Requirements. Iron acts as an electronic promoter, creating electron-deficient Pt species that favor |
| Raney Nickel | Moderate | Good | High | Cost-sensitive processes. Warning: Requires higher pressure/temp. prone to "stalling" at the hydroxylamine stage (thermal hazard). |
| Pd/C (Standard) | Very High | Poor | N/A | Do Not Use. Will result in >5% dehalogenated byproducts and equipment corrosion ( |
Module 2: Troubleshooting Dehalogenation (The "Des-Chloro" Problem)
User Query: "I am using Pt/C, but I still see 1-2% monochloroaniline. How do I stop this?"
Scientist Response: Even with Pt, "over-hydrogenation" occurs if the catalyst surface is too electron-rich or if hydrogen availability is too high relative to the reaction rate.
The Fix:
-
Inhibitors: Add Morpholine (0.5 eq) or Thiocyanate to the reaction mixture. These bind temporarily to the metal surface, sterically and electronically hindering the C-Cl bond approach.
-
Acidity Control: Dehalogenation is often acid-catalyzed (autocatalytic via produced HCl). Add a scavenger like MgO or Sodium Bicarbonate (<1 eq) to neutralize HCl as it forms.
-
Solvent Switch: Switch from Methanol to Toluene (non-polar solvents often reduce dehalogenation rates, though they slow the overall reaction).
Diagnostic Workflow: Dehalogenation
Caption: Decision tree for mitigating hydrodechlorination (loss of chlorine) during DCNB reduction.
Module 3: Reaction Stalling & Safety (The Hydroxylamine Trap)
User Query: "My reaction stopped at 90% conversion. HPLC shows a new peak, and the reactor is cooling down. Should I heat it up?"
Scientist Response: STOP. Do not arbitrarily heat the reactor. That "new peak" is likely N-(3,4-dichlorophenyl)hydroxylamine .
-
The Danger: The reduction of Nitro
Hydroxylamine is fast. The reduction of Hydroxylamine Aniline is slow. If you accumulate hydroxylamine and then suddenly heat it, it can disproportionate or reduce rapidly, causing a massive thermal runaway .
Root Causes of Stalling:
-
Mass Transfer: Hydrogen gas isn't getting into the liquid fast enough to drive the second, slower step.
-
Poisoning: Byproducts have blocked the active sites.
Corrective Action:
-
Maintain Agitation: Ensure stirring is at maximum (critical for gas-liquid transfer).
-
Isothermal Hold: Hold at reaction temperature (e.g., 50°C) for longer; do not spike the temperature.
-
Vanadium Promoter: For future batches, adding trace Vanadium (
) specifically accelerates the Hydroxylamine Aniline step.
Reaction Pathway & Hazard Map
Caption: Reaction pathway showing the "bottleneck" at Phenylhydroxylamine (PHA) and potential side reactions.
Module 4: Validated Experimental Protocol
Method: Selective Hydrogenation using Pt/C (Sulfided) Scale: Laboratory (500 mL Autoclave)
1. Reagents:
-
Substrate: 3,4-Dichloronitrobenzene (0.5 mol)
-
Catalyst: 5% Pt/C (Sulfided type, e.g., B101 or similar) - Load at 0.1 wt% relative to substrate.
-
Solvent: Methanol (300 mL)
-
Inhibitor (Optional): Morpholine (0.1 mol%) if using non-sulfided catalyst.
2. Procedure:
-
Loading: Charge the autoclave with DCNB, Catalyst, and Solvent.
-
Purge: Purge with Nitrogen (
) 3x to remove oxygen. Purge with Hydrogen ( ) 3x. -
Reaction:
-
Set agitation to 1000-1200 RPM (Critical: Mass transfer limited regime).
-
Pressurize to 10 bar (145 psi).
-
Heat to 50°C . Note: Do not exceed 80°C to prevent dehalogenation.
-
-
Monitoring: Monitor
uptake. The reaction is complete when uptake ceases.-
Checkpoint: If uptake slows significantly before theoretical consumption, check agitation.
-
-
Workup: Cool to 25°C. Vent
. Filter catalyst (Keep wet! Pyrophoric hazard). Rotary evaporate solvent.
3. Expected Results:
-
Conversion: >99%
-
Selectivity: >98.5% DCA[1]
-
De-chlorinated byproducts: <0.5%
References
-
Carbon Support Effects: "Carbon Materials with Different Dimensions Supported Pt Catalysts for Selective Hydrogenation of 3,4-Dichloronitrobenzene." MDPI. Link
-
Fe-Promotion Mechanism: "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst." RSC Advances. Link
-
Hydroxylamine Safety: "Nitrobenzene Hydrogenation to N-phenylhydroxylamine: A New Approach to Selectivity." Eurasian Chemico-Technological Journal. Link
-
Dehalogenation Suppression: "Selective hydrogenation of chloronitrobenzene to chloroaniline in supercritical carbon dioxide over Ni/TiO2." Hokkaido University Collection. Link
-
Process Safety (Exotherms): "Runaway reaction hazards in processing organic nitrocompounds." IChemE Symposium Series. Link
Sources
Technical Support Center: Managing Reaction Temperature for Selective N-Alkylation
Welcome to the Technical Support Center for Selective N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of temperature in controlling N-alkylation reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of selective N-alkylation.
The Crucial Role of Temperature in N-Alkylation
Temperature is a paramount parameter in chemical synthesis, directly influencing reaction rates, selectivity, and the formation of byproducts. In N-alkylation, the goal is often to achieve mono-alkylation while suppressing di-alkylation or other undesired side reactions. Temperature control is the primary lever to pull to achieve this selectivity.
Fundamental Principles:
-
Reaction Rate: As a general rule, increasing the reaction temperature increases the rate of reaction. This is due to the increased kinetic energy of molecules, leading to more frequent and energetic collisions. For sluggish reactions, a higher temperature may be necessary to achieve a reasonable conversion rate.[1][2]
-
Selectivity: Temperature can have a profound impact on the selectivity of a reaction. Often, the desired mono-alkylation and the undesired di-alkylation have different activation energies. By carefully controlling the temperature, it's possible to favor the reaction pathway with the lower activation energy, thus enhancing the selectivity towards the desired product.
-
Side Reactions: Higher temperatures can promote undesired side reactions such as elimination, decomposition of starting materials or products, and racemization in the case of chiral compounds.[2][3] For instance, in the N-alkylation of amino acid esters, higher temperatures can lead to transesterification.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your N-alkylation experiments, with a focus on temperature-related solutions.
Issue 1: Low or No Conversion
Q: My N-alkylation reaction is not proceeding, or the conversion is very low. What should I do?
A: Low conversion is a common issue, often related to insufficient activation energy.
-
Initial Step: Gradually Increase Temperature. The most straightforward approach is to incrementally increase the reaction temperature. A stepwise increase of 10-20°C can significantly enhance the reaction rate.[1][2][5] For many N-alkylation reactions, a common temperature range is 80-140°C.[1] However, be mindful of potential side reactions at higher temperatures.
-
Consider the Solvent's Boiling Point. Ensure your chosen solvent has a boiling point compatible with the desired reaction temperature.[1] High-boiling point polar aprotic solvents like DMF, DMSO, or toluene are often preferred for reactions requiring elevated temperatures.[1][2]
-
Re-evaluate Reagent Reactivity. If increasing the temperature doesn't yield the desired results, consider the reactivity of your alkylating agent. The reactivity of alkyl halides follows the order I > Br > Cl.[1][6] Switching to a more reactive alkylating agent, like an alkyl iodide, can facilitate the reaction at a lower temperature.
-
Catalyst Activation. For catalyzed reactions, such as "borrowing hydrogen" methodologies with alcohols, ensure the catalyst is active and the temperature is sufficient for the catalytic cycle to operate efficiently.[1][7]
Issue 2: Poor Selectivity (Over-alkylation)
Q: I'm observing significant amounts of the di-alkylated product in my reaction. How can I improve selectivity for mono-alkylation?
A: The formation of di-alkylated products is a classic challenge in N-alkylation, as the mono-alkylated product is often more nucleophilic than the starting amine.[8]
-
Lower the Reaction Temperature. This is the primary strategy to improve selectivity. Lower temperatures can disfavor the second alkylation step, which may have a higher activation energy.[2]
-
Control Stoichiometry. Using an excess of the amine relative to the alkylating agent can favor mono-alkylation by increasing the probability of the alkylating agent reacting with the starting amine.[1]
-
Slow Addition of the Alkylating Agent. Adding the alkylating agent dropwise over a period can maintain a low concentration of the electrophile, thereby reducing the chance of over-alkylation.
-
Run to Partial Conversion. Sometimes, stopping the reaction before the starting material is fully consumed can result in a higher ratio of the mono-alkylated product.
Issue 3: Formation of Other Side Products (Elimination, Decomposition)
Q: My reaction is producing a complex mixture of products, including what appears to be elimination or decomposition products. What's the cause and how can I fix it?
A: The formation of multiple byproducts is often a sign that the reaction conditions are too harsh.
-
Reduce the Reaction Temperature. High temperatures can provide enough energy to overcome the activation barriers for side reactions like elimination, especially with secondary or tertiary alkyl halides.[1][2] Lowering the temperature is the first and most crucial step.
-
Optimize the Base. A strong, bulky, non-nucleophilic base can minimize elimination reactions. If decomposition is observed, a milder base might be necessary.
-
Check for Reactant/Product Stability. Ensure that your starting materials and the desired product are stable at the reaction temperature. If not, a lower temperature or a different synthetic route may be required.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for optimizing an N-alkylation reaction?
A1: A good starting point is often room temperature, followed by a gradual increase if no reaction is observed. For many base-mediated alkylations with alkyl halides, a starting temperature of 60-80°C is reasonable.[2] For catalytic systems using alcohols, temperatures can range from room temperature to over 140°C depending on the catalyst's activity.[7][9][10]
Q2: How does temperature affect regioselectivity in the N-alkylation of molecules with multiple nucleophilic sites (e.g., N vs. O or N1 vs. N2)?
A2: Temperature can influence regioselectivity. According to the Hard and Soft Acids and Bases (HSAB) principle, harder electrophiles tend to react with harder nucleophiles, and softer electrophiles with softer nucleophiles.[6] Temperature can affect the "hardness" or "softness" of the reactants and the transition states leading to different isomers. In some cases, lower temperatures favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product, which may be a different regioisomer.[5][11]
Q3: Can microwave irradiation be used to control the temperature in N-alkylation reactions?
A3: Yes, microwave reactors offer precise and rapid heating, which can be advantageous for accelerating reactions and improving yields.[2] The ability to quickly reach and maintain a specific temperature can help in optimizing conditions to favor the desired product and minimize side reactions.
Q4: Are there any room-temperature N-alkylation methods available?
A4: Yes, several methods have been developed for N-alkylation at room temperature, particularly with the use of highly reactive alkylating agents, specific catalysts, or in the presence of certain solvents like ionic liquids.[9][10][12][13][14][15] These methods are advantageous for thermally sensitive substrates.
Data Presentation
Table 1: General Temperature Guidelines for N-Alkylation
| Alkylating Agent | Common Temperature Range (°C) | Key Considerations |
| Alkyl Halides (R-X) | 25 - 120 | Reactivity: I > Br > Cl. Higher temperatures may be needed for less reactive halides.[1][6] |
| Alcohols (R-OH) | 80 - 160+ | Requires a catalyst (e.g., Ru, Ir, Mn, Co complexes).[1][7] |
| Aldehydes/Ketones | 25 - 60 | Part of reductive amination; temperature depends on the reducing agent used. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in N-Alkylation with an Alkyl Halide
-
Setup: In parallel reaction vials, add the amine (1.0 eq.), a suitable base (e.g., K₂CO₃, 2.0 eq.), and a solvent (e.g., acetonitrile or DMF).
-
Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
Reagent Addition: Add the alkyl halide (1.1 eq.) to each vial.
-
Monitoring: Stir the reactions and monitor their progress at regular intervals (e.g., every hour) using TLC or LC-MS.
-
Analysis: After a set time (e.g., 24 hours), or upon completion, quench the reactions and analyze the crude mixtures to determine the conversion and selectivity at each temperature.
-
Optimization: Based on the results, select the optimal temperature that provides the best balance of conversion and selectivity. Further optimization of time and stoichiometry can then be performed at this temperature.
Protocol 2: Troubleshooting Over-alkylation by Lowering Temperature
-
Initial Reaction: Set up the reaction at the previously determined "high-yield" but low-selectivity temperature.
-
Parallel Reactions: Set up identical reactions at lower temperatures (e.g., decrease in 10-20°C increments from the initial temperature).
-
Monitoring for Selectivity: Monitor all reactions by TLC or LC-MS, paying close attention to the ratio of mono- to di-alkylated product.
-
Identify Optimal Temperature: Determine the temperature at which the highest selectivity for the mono-alkylated product is achieved with an acceptable reaction rate.
-
Refinement: If the reaction rate at the optimal selectivity temperature is too slow, consider strategies such as extending the reaction time or using a slight excess of the amine.
Visualizations
Diagram 1: Temperature Effects on N-Alkylation
Caption: Relationship between reaction temperature and key outcomes in N-alkylation.
Diagram 2: Troubleshooting Workflow for Low Conversion
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
solvent effects on the synthesis of aniline derivatives
Technical Support Center: Solvent Optimization for Aniline Synthesis
Ticket ID: ANL-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction
Welcome to the Aniline Synthesis Technical Support Hub. You are likely here because your reaction—whether a catalytic hydrogenation, an
In aniline synthesis, the solvent is not merely a medium; it is a kinetic switch . It dictates the stability of the Meisenheimer complex in
Below are the three most common "Failure Modes" our users report, accompanied by root-cause analysis and validated troubleshooting protocols.
Module 1: Catalytic Hydrogenation (Nitro Aniline)
Issue: "My reaction is stalling at the N-phenylhydroxylamine intermediate."
Symptoms: HPLC shows consumption of the nitroarene starting material, but the peak for the hydroxylamine intermediate (
Root Cause: Solvent-Controlled Proton Availability The reduction of nitroarenes proceeds via the Haber mechanism. The final step—reduction of N-phenylhydroxylamine to aniline—is chemically distinct from the earlier steps; it requires proton transfer to break the N-O bond.
-
Protic Solvents (MeOH, EtOH, Water): Facilitate the rapid protonation required to cleave the N-O bond, driving the reaction to the aniline.
-
Aprotic/Dipolar Solvents (DMSO, MeCN): Stabilize the hydroxylamine species via hydrogen bonding without donating protons, effectively "freezing" the reaction at this stage.[1]
Troubleshooting Protocol:
| Parameter | Recommended Action | Scientific Rationale |
| Solvent Switch | Switch to Methanol or Ethanol. | Protic solvents lower the energy barrier for N-O cleavage via H-bonding and proton donation [1]. |
| Additive | Add 1-5% Acetic Acid. | If solubility requires an aprotic solvent (e.g., THF), trace acid catalyzes the dehydration of the hydroxylamine to the nitroso/imide intermediate, which is rapidly reduced. |
| Warning | Avoid DMSO. | DMSO is a known inhibitor for the final reduction step and is used intentionally when the hydroxylamine is the desired product [2]. |
Visualizing the Solvent Switch:
Figure 1: The kinetic bottleneck in nitro reduction.[1] Aprotic solvents trap the intermediate; protic solvents drive the reaction to completion.
Module 2: Nucleophilic Aromatic Substitution ( )
Issue: "Low conversion despite high temperatures."
Symptoms: Starting material remains unreacted even at reflux. Attempts to force the reaction lead to tarry degradation products.
Root Cause: Destabilization of the Meisenheimer Complex
-
Non-Polar/Protic Solvents: Solvents like Toluene or Ethanol do not effectively solvate the tight ion pair of the nucleophile, nor do they stabilize the polar transition state.
-
Dipolar Aprotic Solvents: Solvents like DMSO, DMF, or NMP possess high dielectric constants and can solvate cations (leaving the anionic nucleophile "naked" and more reactive) while stabilizing the polar intermediate.
Troubleshooting Protocol:
-
Check Dielectric Constant (
): If , the solvent is likely too non-polar. -
The "Green" Swap: Users often wish to avoid DMF/NMP due to toxicity (REACH restrictions).
-
Recommendation:Use PEG-400 or Sulfolane. [1]
-
Rationale: PEG-400 acts as a phase transfer catalyst and a polar medium, stabilizing the intermediate without the toxicity of amide solvents [3].
-
Data: Solvent Performance in
| Solvent | Dielectric Const.[2] ( | Relative Rate ( | Toxicity Status |
| Toluene | 2.4 | 1 (Baseline) | High VOC |
| Ethanol | 24.5 | ~20 | Low |
| DMSO | 46.7 | ~1500 | Low (Process issues) |
| PEG-400 | ~12 | ~800 | Green / Recommended |
Module 3: Buchwald-Hartwig Amination
Issue: "I am seeing hydrodehalogenation (Ar-H) instead of the amine product."
Symptoms: The aryl halide is consumed, but the mass spec shows a product with Mass = [Starting Material - Halogen + Hydrogen].
Root Cause: Solvent Acting as a Hydride Source In Pd-catalyzed couplings, the solvent can interfere with the catalytic cycle.
-
Secondary Alcohols (e.g., Isopropanol): These are excellent hydride donors via
-hydride elimination.[1] If the amine coupling is slow, the Palladium intermediate will grab a hydride from the solvent and reduce the aryl ring. -
Coordinating Solvents (MeCN, Pyridine): These can displace ligands on the Palladium, poisoning the catalyst.[1]
Troubleshooting Protocol:
-
Immediate Action: Stop using secondary alcohols (IPA, 2-butanol).
-
Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or t-Amyl Alcohol .[1]
-
Why 2-MeTHF? It is derived from biomass (corn cobs), separates easily from water (unlike THF), and does not act as a hydride source [4].[1]
-
-
Base Compatibility: If using weak bases (Carbonates), ensure the solvent allows partial solubility or use a phase transfer agent.[1]
Visualizing Solvent Selection for Pd-Coupling:
Figure 2: Decision matrix for Pd-catalyzed amination solvents. Green path indicates optimal process stability.[1]
Module 4: Advanced Green Chemistry Protocols
Issue: "I need to perform this reaction in water."
Solution: Surfactant-Mediated Chemistry. Traditional "on-water" reactions often fail for solid aniline derivatives due to poor mass transfer. The solution is Micellar Catalysis .
Protocol: Aqueous Aniline Synthesis (Lipshutz Conditions) This method uses a specialized surfactant (TPGS-750-M) to create lipophilic nanoreactors within water.[1]
-
Preparation: Dissolve 2 wt% TPGS-750-M in degassed water.
-
Reaction: Add aryl halide, amine, base, and catalyst (Pd or Cu).
-
Mechanism: The hydrophobic reactants migrate inside the micelle core (high local concentration), while the water remains the bulk medium.
-
Work-up: Extract with a minimal amount of EtOAc or recycle the aqueous surfactant phase.
Note: This effectively mimics the high-concentration kinetics of neat reactions without the viscosity issues [5].
References
-
Blaser, H. U., et al. (2003).[1] "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(3), 5431-5496.[1] Link[1]
-
Kushch, S. D., et al. (2002).[1][3] "Nitrobenzene Hydrogenation to N-phenylhydroxylamine: A New Approach to Selectivity." Eurasian Chemico-Technological Journal, 4(1), 35-40.[1] Link
-
Ghorbani-Choghamarani, A., et al. (2015).[1] "PEG-400 as a Green and Biodegradable Solvent for the Synthesis of Organic Compounds." Current Organic Chemistry, 19. Link
-
Lei, P., & Szostak, M. (2017).[1] "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling." Organic Letters, 19(11), 3051–3054.[1] Link[1]
-
Lipshutz, B. H., et al. (2011).[1] "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, 76(11), 4379–4391.[1] Link[1]
Sources
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Nitrobenzene Hydrogenation to N-phenylhydroxylamine: a New Approach to the Selectivity | Eurasian Chemico-Technological Journal [ect-journal.kz]
preventing polysubstitution in aniline reactions
Technical Support Center: Aniline Functionalization & Polysubstitution Control
Current Status: Operational Ticket ID: ANL-POLY-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Polysubstitution Paradox
Researchers frequently encounter "runaway" reactivity when functionalizing aniline (
This guide provides engineered workflows to arrest reactivity at the mono-substituted stage, preventing the formation of "tarry" oxidation byproducts and polysubstituted impurities (e.g., 2,4,6-tribromoaniline).
Module 1: Halogenation Troubleshooting
User Query:
"I am trying to synthesize 4-bromoaniline using
Root Cause Analysis:
The amino group (
Protocol A: The "Protect-React-Deprotect" Strategy (Gold Standard)
This method modulates reactivity by converting the amine to an amide, reducing the electron-donating capacity of the nitrogen lone pair due to cross-resonance with the carbonyl group.
Workflow Diagram:
Caption: Step-wise modulation of aniline reactivity via acetylation to ensure mono-substitution.[1][2][4]
Step-by-Step Methodology:
-
Protection: Dissolve aniline (10 mmol) in mild base (pyridine). Slowly add acetic anhydride (1.1 eq) at
.[1] Isolate acetanilide.[1][5] -
Bromination: Dissolve acetanilide in glacial acetic acid. Add
(1.05 eq) dropwise.[1] The steric bulk of the acetyl group blocks the ortho positions, directing substitution to the para position (Selectivity >95%). -
Deprotection: Reflux the intermediate in 6M HCl for 2 hours. Neutralize with NaOH to precipitate 4-bromoaniline.[1]
Protocol B: The "Green" Alternative (NBS)
For acid-sensitive substrates, use N-Bromosuccinimide (NBS).[1]
-
Mechanism: NBS provides a low, controlled concentration of electrophilic bromine.[1]
-
Condition: React aniline with NBS (1.0 eq) in DMF or Acetonitrile at
. -
Note: DMF promotes para-selectivity due to solvent-solute complexation.[1]
Module 2: Nitration & Oxidation Control
User Query:
"My nitration reaction turned into a black tar. I used concentrated
Root Cause Analysis:
-
Oxidation: Nitric acid is a strong oxidant; aniline is easily oxidized to quinones and polymerized "aniline black."[1]
-
Meta-Substitution: In strong acid, aniline becomes protonated (
).[1] The anilinium ion is a strong electron-withdrawing group (EWG), which deactivates the ring and directs the nitro group to the meta position, defeating the purpose of synthesis.[6]
Corrective Action:
Never nitrate free aniline directly. You must use the acetylation strategy (see Module 1) or the "Nitrate Salt" method.
Comparative Data: Nitration Yields
| Method | Major Product | Yield | Side Reactions |
| Direct Nitration | Tarry mixture | <10% | Massive oxidation |
| Direct (Strong Acid) | m-Nitroaniline | ~47% | Protonation directs meta |
| Acetylation Route | p-Nitroaniline | 85-90% | Minimal; steric control |
Module 3: Alkylation vs. Polyalkylation
User Query:
"I want N-methylaniline, but I keep getting N,N-dimethylaniline and quaternary salts using Methyl Iodide."
Root Cause Analysis:
The product of the first alkylation (secondary amine) is more nucleophilic than the starting primary amine because the alkyl group donates electron density (inductive effect). Therefore, the alkylating agent preferentially reacts with the product, leading to runaway alkylation.
Protocol: Reductive Amination (The Solution)
Avoid direct alkylation with halides.[7] Use reductive amination, which proceeds via an imine intermediate.[1][7][8] The imine forms only once per N-H bond and is then reduced.[7]
Mechanism Visualization:
Caption: Reductive amination pathway preventing polyalkylation by isolating the imine reduction step.[1]
Experimental Protocol (Mono-Methylation):
-
Reagents: Aniline (1 eq), Formaldehyde (37% aq, 1.1 eq), Sodium Triacetoxyborohydride (
, 1.5 eq).[1] -
Solvent: Dichloroethane (DCE) or THF.[1]
-
Procedure: Mix aniline and formaldehyde in DCE. Stir for 30 mins to form the imine/hemiaminal. Add
.[1][7] -
Why this works:
is a mild reducing agent that reduces the imine faster than the aldehyde, but does not reduce the aldehyde itself significantly, nor does it promote over-alkylation under these conditions.
Module 4: The Friedel-Crafts Failure
User Query:
"Why is there no reaction when I try to alkylate aniline using
Technical Explanation:
Friedel-Crafts reactions require a Lewis Acid catalyst (
-
Complexation: The lone pair on nitrogen attacks the aluminum:
[1] -
Deactivation: The resulting complex places a positive charge on the nitrogen. This converts the group from a strong activator to a strong deactivator (stronger than a nitro group).
-
Result: The ring becomes too electron-deficient to attack the carbocation electrophile.
Workaround: Perform Acylation first (to form acetanilide), then perform the Friedel-Crafts reaction, followed by hydrolysis.[1][9] The amide nitrogen is less basic and does not tightly complex with the Lewis Acid.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard text for EAS mechanisms and protection strategies).
-
Mitchell, R. H., et al. (1979).[1] "N-Bromosuccinimide-DMF: A selective monobromination reagent for anilines."[1] Journal of Organic Chemistry. [1]
-
Abdel-Magid, A. F., et al. (1996).[1][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [1]
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Definitive source on Friedel-Crafts limitations).
-
Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry. (References for pyridine/base catalysis in acetylation).
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Quick Reference: Physicochemical & Degradation Profile
Welcome to the DCA Degradation Technical Support Center .
This guide is structured as a Tier-3 engineering resource for researchers encountering bottlenecks in the biodegradation or chemical oxidation of dichloroaniline (DCA) isomers, specifically the recalcitrant 3,4-dichloroaniline (3,4-DCA) .
| Parameter | Data Point | Context |
| Target Compound | 3,4-Dichloroaniline (3,4-DCA) | Main metabolite of Diuron, Linuron, Propanil.[1][2] |
| Key Bottleneck | Dimerization to TCAB | 3,3',4,4'-Tetrachloroazobenzene (TCAB) is dioxin-like and recalcitrant. |
| Bio-Half-Life | 3–30 days (Soil/Water) | Highly dependent on inoculum density and Pseudomonas/Acinetobacter presence. |
| AOP Efficiency | Fenton: >95% removal (pH 3.0) | Warning: TOC removal often lags at ~60% due to ring-cleavage byproducts. |
| Toxicity Marker | EC50 (Microtox) ~ 2–10 mg/L | 3,5-DCA is often more neurotoxic than 3,4-DCA. |
Module 1: Biological Degradation Troubleshooting
User Query: "My microbial enrichment culture degrades 3,4-DCA initially but stalls after 48 hours. The medium turns a slight orange/brown color. What is happening?"
Diagnosis: You are likely witnessing oxidative coupling (dimerization) rather than mineralization. The color change indicates the formation of azo compounds, specifically 3,3',4,4'-tetrachloroazobenzene (TCAB) .
Technical Explanation: Many soil peroxidases and laccases can oxidize 3,4-DCA to a radical intermediate (chlorinated anilino radical). Instead of undergoing ring cleavage, these radicals couple to form TCAB. TCAB is a metabolic dead-end for most aerobic bacteria and is highly toxic, inhibiting further microbial activity.
Troubleshooting Protocol: Pathway Redirection
-
Check Oxygenation: High aeration rates can sometimes favor auto-oxidation.
-
Action: Switch to a micro-aerophilic setup (DO < 2 mg/L) to favor reductive dechlorination (removing Cl groups) before ring cleavage.
-
-
Add a Co-Substrate:
-
Action: Supplement with pyruvate or succinate (0.5 mM). This generates NADH, which is an essential cofactor for dioxygenase enzymes (e.g., dcdA/dcdB genes in Acinetobacter soli) that drive the productive pathway (hydroxylation) over dimerization.
-
-
Inoculum Shift:
-
Action: If using undefined sludge, bioaugment with Pseudomonas fluorescens or Acinetobacter baylyi. These strains possess specific catechol 1,2-dioxygenases (C12O) adapted for chlorinated catechols.
-
Visualizing the Divergence:
Caption: Divergence between the productive mineralization pathway (Green) and the toxic dimerization pathway (Red) mediated by non-specific oxidation.
Module 2: Advanced Oxidation Processes (AOPs) Support
User Query: "I am using Photo-Fenton to treat DCA wastewater. HPLC shows 100% removal of the parent compound, but the Total Organic Carbon (TOC) has only dropped by 40%. Is the treatment working?"
Diagnosis: The treatment is working, but you have accumulated stable oxidation intermediates . The aromatic ring has likely been opened, but the resulting short-chain carboxylic acids (oxalic, formic, acetic) or chlorinated phenols are resisting further oxidation by hydroxyl radicals (•OH).[3][4][5][6]
Technical Explanation: The degradation of 3,4-DCA via •OH attack typically proceeds through hydroxylation to dichlorophenol or chloro-benzoquinone . When the ring opens, it forms aliphatic acids. Iron (Fe) in the Fenton reaction often forms stable complexes with oxalate (a common breakdown product), which reduces the catalytic cycling of Fe²⁺/Fe³⁺, effectively stalling the reaction.
Optimization Protocol: The "pH Swing" Method
-
Initial Phase (pH 3.0):
-
Secondary Phase (pH Adjustment):
-
Once DCA is non-detectable, the pH will naturally drop due to acid formation.
-
Action: Adjust pH slightly higher (to ~4.0) or increase the Fe²⁺ dosage to break iron-oxalate complexes.
-
Alternative: Introduce UV light (Photo-Fenton) specifically to photolyze the Fe(III)-carboxylate complexes, regenerating Fe²⁺.
-
-
Monitoring Intermediates:
-
Do not rely solely on HPLC-UV at 254nm (which tracks aromatics). Use Ion Chromatography (IC) to track the spike in chloride ions (Cl⁻).
-
Validation: Mineralization is only confirmed when Cl⁻ release approaches stoichiometric values (2 moles Cl⁻ per 1 mole 3,4-DCA).
-
Visualizing the Chemical Pathway:
Caption: AOP degradation showing the "TOC Lag" bottleneck at the carboxylic acid stage (Red node).
Module 3: Analytical Best Practices
User Query: "I cannot separate 3,4-DCA from 3,5-DCA on my C18 column, and my extraction recovery from soil is poor (<60%)."
Troubleshooting Guide:
1. Isomer Separation (HPLC/GC):
-
Issue: Positional isomers of DCA have very similar hydrophobicities.
-
Solution: Standard C18 columns often fail here.
-
Recommendation: Use a Phenyl-Hexyl column or a Pentafluorophenyl (PFP) column. The pi-pi interactions offered by these stationary phases provide better selectivity for halogenated aromatics than simple hydrophobic interaction.
-
Mobile Phase: Add a modifier like Methanol/THF (90:10) rather than pure Acetonitrile to alter selectivity.
-
2. Soil Extraction (Matrix Effects):
-
Issue: DCAs bind irreversibly to soil organic matter (humic acids) via covalent bonding (quinone-amine linkages), mimicking the "bound residue" phenomenon.
-
Protocol:
-
Step 1: Do not use simple solvent shake. Use Ultrasonic Assisted Extraction (UAE) .
-
Step 2: Solvent mixture: Methanol + 0.1M HCl (1:1) . The acid protonates the amine group (–NH₃⁺), reducing its affinity for soil cation exchange sites and breaking weak imine bonds.
-
Step 3: If recovery remains low, perform a saponification step (KOH reflux) to release bound residues, though this may alter the parent structure.
-
References
-
Hongsawat, P., & Vangnai, A. S. (2011). Biodegradation pathways of 3,4-dichloroaniline by Acinetobacter baylyi strain GFJ2.[7][8] Journal of Hazardous Materials.
-
Piliszek, S., et al. (2012). The aqueous solubility of some herbicidal by-side toxic impurities: Predicted data of the 399 chlorinated trans-azoxybenzene congeners.[9] Journal of Environmental Science and Health, Part B.
-
Giles, M., et al. (2022). A quantitative assessment of the production of •OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines.[3] University of Turin Open Access.
-
Justicia-Leon, S. D., et al. (2025). Reductive Dechlorination of 2,3-Dichloroaniline by Dehalobacter in an Anaerobic Enrichment Culture.[10] Environmental Science & Technology.[10]
-
Zhang, Y., et al. (2018). Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor. Journal of Electrostatics.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. ijartet.com [ijartet.com]
- 5. Oxidizing intermediates generated in the Fenton reagent: kinetic arguments against the intermediacy of the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
stability testing of 3,5-dichloro-N-(cyclopropylmethyl)aniline under stress conditions
Welcome to the Precision Stability Profiling Center. Subject: 3,5-dichloro-N-(cyclopropylmethyl)aniline (DCCMA) Ticket ID: STAB-DCCMA-001 Status: Active Support
Executive Summary: The Stability Profile
You are working with 3,5-dichloro-N-(cyclopropylmethyl)aniline , a secondary amine with two distinct stability vectors: the electron-deficient aromatic ring and the strained cyclopropylalkyl tail.
Unlike simple anilines, this molecule presents a "Janus-faced" stability challenge:
-
The Aromatic Core: The 3,5-dichloro substitution deactivates the ring against electrophilic attack but sensitizes it to photolytic dechlorination .
-
The N-Alkyl Tail: The cyclopropylmethyl group is a kinetic trap. While generally stable to base, it is susceptible to acid-catalyzed rearrangement and oxidative dealkylation .
Module 1: Stress Testing Protocols (ICH Q1A(R2) Compliant)
Do not treat this as a generic "screen." This molecule requires specific handling due to the volatility of the parent aniline and the strain energy of the cyclopropyl ring.
Experimental Workflow
| Stress Condition | Reagent/Source | Conditions | Critical Endpoint |
| Acid Hydrolysis | 0.1 N HCl | 60°C, 24–48 hrs | Ring Opening: Watch for conversion to cyclobutyl or homoallyl derivatives. |
| Base Hydrolysis | 0.1 N NaOH | 60°C, 24–48 hrs | Precipitation: The free base is lipophilic. Ensure co-solvent (ACN/MeOH) is ~40%. |
| Oxidation | 3% | RT, 4–24 hrs | N-Oxide/Dealkylation: Secondary amines form nitrones or cleave to the parent aniline. |
| Photolysis | UV/Vis (Xe Arc) | 1.2M lux•h | Dechlorination: Radical cleavage of C-Cl bonds (distinctive mass shift -34 Da). |
| Thermal | Dry Heat | 80°C, 7 days | Sublimation: Use sealed crimp vials; this molecule has significant vapor pressure. |
⚠️ Technical Alert: Mass Balance Failure in Thermal Stress Symptom: You observe 20% loss of assay but no degradation peaks. Root Cause: 3,5-dichloro-N-(cyclopropylmethyl)aniline is a secondary aniline with no H-bond donors other than the NH. It is moderately volatile. Fix: Do not use open containers.[1] Use hermetically sealed HPLC vials with low-headspace inserts.
Module 2: Degradation Pathway Analysis (The "Why")
This section maps the causality between the stressor and the chemical outcome.
Visualizing the Breakdown
The following diagram illustrates the divergent degradation pathways. The "Red" path represents the highest risk (Oxidation), while the "Blue" path represents the specific risk to the halogenated core (Photolysis).
Caption: Mechanistic map of DCCMA degradation. Note the distinct divergence between N-centered oxidation and Ring-centered photolysis.
Deep Dive: The Cyclopropylmethyl Trap
The cyclopropylmethyl group is a "neopentyl-like" structure. It cannot undergo standard E2 elimination because there are no beta-hydrogens (the beta-carbons are part of the ring).
-
Under Oxidation: The radical attack occurs at the
-methylene position (next to Nitrogen). This leads to an unstable hemiaminal, which collapses to release cyclopropanecarbaldehyde and the primary amine (3,5-dichloroaniline ). -
Under Acid: The cyclopropylmethyl cation is non-classical. It exists in equilibrium with the cyclobutyl and homoallyl cations. If you see "splitting" of peaks in acid stress that resolves in neutral buffer, it is likely a reversible salt formation. If the splitting persists, you have permanently rearranged the ring structure [1].
Module 3: Troubleshooting & FAQs
Q1: I see a "Ghost Peak" at RRT ~0.4 that disappears when I change the diluent. What is it?
Diagnosis: This is likely the 3,5-dichloroaniline degradation product. Mechanism: The N-C bond is the weakest link under oxidative stress. The parent molecule cleaves, leaving the primary aniline. Validation: Inject a standard of pure 3,5-dichloroaniline. If the retention time matches, you have confirmed oxidative dealkylation. Primary anilines are significantly more polar than their N-alkylated parents, leading to earlier elution on C18 columns.
Q2: The sample turned dark brown after UV exposure, but HPLC shows >95% purity. Why?
Diagnosis: "Aniline browning" (Azo/Hydrazo coupling). Explanation: Anilines form radical intermediates under UV light that couple to form highly conjugated azo-dimers. These have extremely high extinction coefficients (they are essentially dyes). Impact: Even trace amounts (<0.1%) can cause visible discoloration. This is a quality issue, not necessarily a potency issue. Action: Check the chromatogram at 400–450 nm . If you see small peaks there, these are the colored dimers [2].
Q3: My acid stress samples show poor recovery/precipitation.
Diagnosis: Solubility mismatch. Explanation: While the amine is protonated and soluble in acid, the 3,5-dichloro substitution makes the salt quite lipophilic (the "grease" factor of two chlorines). Solution: Ensure your stress media contains at least 30% Acetonitrile or Methanol . Do not stress in pure aqueous acid; the molecule may oil out, protecting the inner core from the acid and leading to false "stable" results.
Module 4: Analytical Method Recommendations
To separate the parent from its specific degradants (De-Cl and De-Alkyl analogs), use a method capable of resolving positional isomers.
-
Column: Phenyl-Hexyl or C18 (High Carbon Load). The Phenyl-Hexyl phase interacts with the pi-electrons of the dichloro-ring, offering better selectivity for the de-chlorinated impurities.
-
Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile (Methanol may cause transesterification if degradation products contain carboxylic acids).
-
Detection: UV at 254 nm (Aromatic max) and 210 nm (Universal).
References
-
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(8), 3542–3543. Link
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Link
-
Gholami, M., et al. (2012). Photocatalytic degradation of 3,5-dichloroaniline. Journal of Hazardous Materials. (Demonstrates the dechlorination pathway specific to this substitution pattern). Link
Sources
Purification Strategy Hub: Removing Unreacted Starting Materials
Topic: Removing Unreacted Starting Materials from Product Mixture Role: Senior Application Scientist Context: Technical Support Center – Troubleshooting Hub
Welcome to the Advanced Purification Support Center. As researchers, we often default to flash chromatography for every separation. However, a "chromatography-first" mindset is often inefficient. This guide treats purification as a logic gate system. We prioritize methods that scale well (crystallization/extraction) before moving to high-cost, low-throughput methods (chromatography).
Below are the four most common "Tickets" we receive in the lab, structured as diagnostic troubleshooting guides.
🟢 Strategic Triage: The Decision Matrix
Before choosing a method, apply this logic flow to your crude mixture.
Figure 1: Purification Triage Logic. Prioritize thermodynamic separation (crystallization) and chemical extraction before kinetic separation (chromatography).
📂 Ticket #1: "My Starting Material Co-Extracts with My Product"
Category: Solubility & Phase Manipulation (Workup)
Diagnosis: The partition coefficient (
🔧 Troubleshooting Protocol: The pH Swing
If your SM or Product contains an ionizable group (amine, carboxylic acid, phenol), you can mathematically force separation using the Henderson-Hasselbalch principle.
The Protocol:
-
Assess pKa: Identify the pKa of the ionizable group.
-
Rule of Thumb: To keep a species in the organic layer, pH must be pKa ± 2 (neutral form). To force it into the aqueous layer, adjust pH to pKa ∓ 2 (ionic form).
-
-
The "Catch and Release" (For Amine Products):
-
Step A (Acid Wash): Dissolve crude in organic solvent (e.g., EtOAc). Wash with 1M HCl.
-
Result: Neutral impurities stay in Organic. Amine Product becomes
and moves to Aqueous.
-
-
Step B (Separation): Discard the Organic layer (contains non-basic SM).
-
Step C (Basify): Add NaOH to the Aqueous layer until pH > 12. Product returns to neutral
. -
Step D (Extract): Extract aqueous with fresh EtOAc. Product moves back to Organic, now free of neutral SM.
-
Validation:
-
Run TLC of the final organic layer. The "non-polar" SM spot should be absent.
Expert Insight: Avoid using DCM (Dichloromethane) for the initial extraction if possible. DCM can form emulsions easily with basic water. Ethyl Acetate or MTBE are superior for clear phase separation [1].
📂 Ticket #2: "SM and Product Co-Elute on Flash Column (Same Rf)"
Category: Chromatography Diagnosis: Your solvent system lacks selectivity . You are likely adjusting solvent strength (ratio) rather than solvent character.
🔧 Troubleshooting Protocol: The Selectivity Triangle
Changing from 20% EtOAc/Hexane to 10% EtOAc/Hexane only changes retention (how fast they move), not separation (distance between them). You must change the interaction mechanism.
| Method | Action | Mechanism |
| Switch Modifier | Swap EtOAc for Acetone or MTBE . | Changes dipole interaction. Acetone is a H-bond acceptor; MTBE is an ether. |
| Switch Carrier | Swap Hexane for DCM or Toluene . | DCM engages in weak H-bonding; Toluene engages in |
| pH Modifier | Add 0.1% TEA (for bases) or Acetic Acid (for acids). | Suppresses ionization (tailing) which often causes peak overlap. |
The "Gold Standard" Fix: If Normal Phase (Silica) fails, switch to Reverse Phase (C18) . Silica separates based on polarity (adsorption). C18 separates based on lipophilicity (partitioning). It is chemically orthogonal.
Validation:
-
Calculate Resolution (
). . You need an for baseline separation [2].
📂 Ticket #3: "Trace SM Remains in High-Value API"
Category: Chemical Scavenging Diagnosis: You have <5% unreacted SM. Crystallization yield is too low, and chromatography is too expensive/slow for this scale.
🔧 Troubleshooting Protocol: Solid-Supported Scavengers
Use functionalized silica or resin beads to chemically react with and bind the specific impurity. This turns a purification problem into a simple filtration problem.
Selection Guide:
| Unreacted SM Type | Recommended Scavenger Resin | Mechanism |
| Electrophiles (Acid chlorides, Isocyanates, Aldehydes) | Amine-Functionalized (e.g., Trisamine, | Nucleophilic attack by resin captures SM. |
| Nucleophiles (Amines, Hydrazines) | Isocyanate or Aldehyde Resin | Resin acts as electrophile, forming urea/imine bond. |
| Acids (Carboxylic, Boronic) | Carbonate or TMA Acetate Resin | Ion exchange captures the acid anion. |
| Metal Catalysts (Pd, Cu, Rh) | Thiol (SH) or Thiourea Resin | Chelation of metal to solid support. |
Protocol:
-
Dissolve crude in a solvent that swells the resin (DCM, THF, or DMF).
-
Add 2-4 equivalents of Scavenger Resin relative to the impurity (not the product).
-
Stir/Agitate for 1-4 hours at RT or 40°C.
-
Filter.[1][2][3][4] The SM remains on the filter paper; the Product is in the filtrate.
Figure 2: Scavenger Resin Workflow. The impurity is covalently bound to the solid phase and removed via filtration.
Validation:
-
LC-MS of the filtrate should show disappearance of the SM mass peak [3].
📂 Ticket #4: "High-Boiling SM Won't Rotovap Off"
Category: Volatility & Physical Properties Diagnosis: The boiling point of the SM is too high for standard evaporation, or it forms an azeotrope that prevents removal.
🔧 Troubleshooting Protocol: Azeotropic Distillation
You can "trick" a high-boiling solvent or SM into boiling at a lower temperature by adding a co-solvent that forms a minimum-boiling azeotrope.
Common Azeotropic Pairs for Removal:
| Target to Remove | Add Co-Solvent | Azeotrope BP (°C) | Ratio (Target:Co-Solvent) |
| Water | Toluene | 85°C | 20:80 |
| Pyridine (BP 115°C) | Toluene | 110°C | 28:72 |
| Acetic Acid (BP 118°C) | Toluene | 100°C | 28:72 |
| Ethanol | Benzene (or Cyclohexane) | 65°C | 32:68 |
Protocol:
-
Add 3-5x volume of the Co-Solvent (e.g., Toluene) to your mixture.
-
Rotovap. The mixture will boil off at the lower Azeotrope BP, carrying the high-boiling impurity with it.
-
Repeat 2-3 times ("Chase" the solvent) [4].
📚 References
-
Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from
-
Axion Labs. (2025). Co-Elution: The Achilles' Heel of Chromatography. Retrieved from
-
SiliCycle / Supra Sciences. (n.d.). Solid-Supported Scavengers Selection Guide. Retrieved from
-
Wikipedia/CRC Handbook. (n.d.). Azeotrope Tables. Retrieved from
Sources
Robust Validation & Performance Comparison: HPLC Quantification of 3,5-dichloro-N-(cyclopropylmethyl)aniline
Executive Summary & Strategic Rationale
Objective: To establish a validated, robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 3,5-dichloro-N-(cyclopropylmethyl)aniline , a critical intermediate in the synthesis of advanced pharmaceutical agents (e.g., kinase inhibitors, fungicide analogs).
The Challenge: The quantification of 3,5-dichloro-N-(cyclopropylmethyl)aniline presents a specific separation challenge: differentiating the N-alkylated product from its highly similar precursor, 3,5-dichloroaniline (3,5-DCA) . Both compounds share a chlorinated aromatic core, but the cyclopropylmethyl moiety significantly increases lipophilicity (LogP shift) and alters basicity. Standard generic gradients often fail to resolve these species with sufficient tailing factors (< 1.5) or resolution (Rs > 2.0).
The Solution: This guide presents an optimized Reverse-Phase HPLC (RP-HPLC) method utilizing a C18 stationary phase with an acidic phosphate buffer. This approach suppresses silanol activity, ensuring sharp peak shapes for the aniline amine function, and leverages the hydrophobicity difference for baseline separation.
Method Performance Comparison
Before detailing the protocol, we objectively compare this HPLC-UV method against alternative analytical techniques (UPLC-MS/MS and GC-FID) to justify its selection for routine Quality Control (QC) environments.
Table 1: Comparative Analysis of Analytical Techniques
| Feature | Proposed HPLC-UV Method | UPLC-MS/MS | GC-FID |
| Primary Utility | Routine QC, Purity Assay, Impurity Profiling | Trace Residue Analysis (ppb level), Bioanalysis | Volatile Impurities, Process Control |
| Sensitivity (LOD) | ~0.05 µg/mL (Sufficient for >98% purity checks) | < 0.001 µg/mL (Ultra-trace) | ~0.1 µg/mL |
| Selectivity | High (Optimized for structural analogs) | Very High (Mass discrimination) | Moderate (Thermal degradation risks) |
| Robustness | Excellent (pH buffered, temp controlled) | Moderate (Matrix effects, ion suppression) | Low (Anilines can be thermally labile) |
| Cost Per Run | Low ($) | High ( | Low ($) |
| Throughput | Medium (10-15 min run time) | High (< 5 min run time) | High (Isothermal) |
Verdict: While UPLC-MS/MS offers superior sensitivity for biological matrices (e.g., urine metabolites), the HPLC-UV method is the gold standard for raw material release and reaction monitoring due to its superior robustness, lower cost, and ability to handle high-concentration samples without saturation.
Optimized Experimental Protocol
Instrumentation & Conditions[1][2][3][4][5]
-
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Rationale: The "Plus" or "XBridge" chemistry provides extra dense bonding to protect the silica support from the basic aniline moiety, reducing peak tailing.
-
Chromatographic Conditions[2][4][5]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Orthophosphoric Acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm (max absorption of the dichloroaniline chromophore).
Gradient Program
The N-cyclopropylmethyl group makes the target significantly more hydrophobic than the 3,5-DCA precursor.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold (Elute polar impurities) |
| 10.0 | 20 | 80 | Linear Gradient (Elute Target) |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 70 | 30 | Re-equilibration |
| 15.0 | 70 | 30 | End of Run |
Validation Workflow (ICH Q2 Guidelines)
This validation follows the ICH Q2(R1) framework.[6] The following diagram illustrates the logical flow of the validation process.
Diagram 1: Method Validation Logic Flow
Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines.
Specificity & Selectivity[2]
-
Protocol: Inject Mobile Phase Blank, Placebo, Pure 3,5-DCA (Precursor), and Pure Target.
-
Acceptance Criteria:
-
No interfering peaks at the retention time of the target.
-
Resolution (Rs) between 3,5-DCA and Target > 2.0.
-
Note: 3,5-DCA elutes earlier (approx. 5-6 min) due to lower hydrophobicity compared to the N-cyclopropylmethyl derivative (approx. 8-9 min).
-
Linearity[4][5][9]
-
Protocol: Prepare 5 standard solutions ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Data Analysis: Plot Peak Area vs. Concentration.
-
Acceptance Criteria: Correlation Coefficient (
) .
Accuracy & Precision
-
Accuracy: Spike samples at 80%, 100%, and 120% levels. Calculate % Recovery.
-
Target: 98.0% – 102.0%.
-
-
Precision: 6 replicate injections of the 100% standard.
-
Target: % RSD
2.0%.
-
Mechanism of Separation
Understanding why the separation works is crucial for troubleshooting. The following diagram details the physicochemical interactions driving the chromatography.
Diagram 2: Chromatographic Separation Logic
Caption: Mechanistic separation logic based on hydrophobicity differences at controlled pH.
Troubleshooting & Robustness
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions | Ensure Buffer pH is |
| Retention Time Drift | Temperature fluctuation | Use column oven at 35°C; do not rely on ambient temp. |
| Baseline Noise | Impure reagents | Use HPLC-grade Acetonitrile; Filter buffer through 0.22 µm membrane. |
| Co-elution | Gradient too steep | Decrease gradient slope (e.g., extend gradient time from 10 to 15 min). |
References
-
MDPI. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry.[7] Retrieved from [Link]
-
ICH. (2005).[3][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dichloroaniline Isomers: A Technical Guide for Chemical Development
Executive Summary
Dichloroanilines (DCAs) represent a critical family of six structural isomers (
For the drug development professional or process chemist, choosing the correct isomer is not merely a matter of structural fit but of synthetic feasibility and metabolic safety. This guide provides an objective, data-driven comparison of these isomers, with a specific focus on the industrially dominant 3,4-DCA , 2,4-DCA , and the pharmacologically vital 2,6-DCA .
Part 1: Physicochemical Profiling
The physical properties of DCA isomers are governed by the interplay between the electron-withdrawing nature of chlorine (-I effect) and steric hindrance.[2]
Comparative Data Table
| Isomer | CAS No.[1][3][4][5][6] | Melting Point (°C) | Boiling Point (°C) | pKa (Approx.) | Dipole Moment (D) | Key Characteristic |
| 2,3-DCA | 608-27-5 | 23–25 | 252 | ~1.8 | 2.6 | Liquid/Low MP solid |
| 2,4-DCA | 554-00-7 | 61–63 | 245 | 2.05 | 2.9 | Common impurity in 4-CA |
| 2,5-DCA | 95-82-9 | 50–52 | 251 | 1.57 | 2.8 | Variable volatility |
| 2,6-DCA | 608-31-1 | 36–38 | 228 | 0.71 | 1.7 | Sterically Hindered |
| 3,4-DCA | 95-76-1 | 71–73 | 272 | 2.97 | 3.6 | Highest Thermal Stability |
| 3,5-DCA | 626-43-7 | 51–53 | 260 | 2.40 | 3.9 | Highest Toxicity |
Expert Insight: The Basicity & Reactivity Paradox
-
The Ortho Effect (2,6-DCA): 2,6-Dichloroaniline exhibits a drastically lower pKa (~0.71) compared to aniline (4.6). The two ortho-chlorine atoms create a "steric gate" that inhibits resonance stabilization of the cation and physically blocks protonation. This makes 2,6-DCA a poor nucleophile, requiring harsh conditions or specialized catalysts for functionalization.
-
The Meta/Para Stability (3,4-DCA): With no ortho substituents, 3,4-DCA retains higher basicity and nucleophilicity. Its high melting point (71°C) reflects efficient crystal packing driven by the dipole moment, making it the most stable isomer for solid-state handling in agrochemical formulation.
Part 2: Synthetic Pathways & Manufacturing
The synthesis of specific DCA isomers is non-trivial due to the directing effects of the amino group. Direct chlorination of aniline yields an uncontrollable mixture. Therefore, indirect routes are required for high-purity isomers.
The "Nitro-Reduction" Route (Standard for 3,4-DCA)
Used for high-tonnage production (e.g., for Diuron or Propanil).
-
Precursor: 1,2-dichlorobenzene.
-
Mechanism: Nitration yields 3,4-dichloronitrobenzene (major) and 2,3-isomer (minor).
-
Reduction: Catalytic hydrogenation (Pt/C) with a morpholine inhibitor to prevent dechlorination.
The "Protection-Deprotection" Route (Standard for 2,6-DCA)
Required because direct chlorination cannot place chlorines at the 2,6 positions exclusively without over-chlorination.
-
Strategy: Use a sulfonyl blocking group to force ortho-substitution.
-
Step 1: Sulfanilamide +
3,5-dichloro-4-aminobenzenesulfonamide. -
Step 2: Desulfonation (Hydrolysis)
2,6-Dichloroaniline.
The "Meta-Directing" Route (Standard for 3,5-DCA)
Since the amino group is ortho/para directing, 3,5-DCA cannot be made from aniline.
-
Precursor: 1,3,5-Trichlorobenzene or 3,5-Dichloronitrobenzene.
-
Route: Reduction of 3,5-dichloronitrobenzene (derived from chlorination of nitrobenzene, which is a meta-director).
Visualization: Synthetic Decision Tree
Caption: Decision matrix for industrial synthesis based on substitution patterns and directing effects.
Part 3: Industrial Applications & Case Studies
Case Study 1: 2,6-DCA in Pharmaceutical Synthesis (Clonidine)
Context: 2,6-DCA is the critical starting material for Clonidine (antihypertensive) and Diclofenac (NSAID).
-
Challenge: The steric bulk of the 2,6-chlorines makes nucleophilic attack at the amine difficult.
-
Solution: In Clonidine synthesis, 2,6-DCA is reacted with triethyl orthoformate or formic acid to form an imidate intermediate, bypassing direct alkylation issues.
-
Significance: The 2,6-substitution pattern is pharmacologically essential; it forces the phenyl ring to rotate perpendicular to the imidazoline ring, a conformation required for
-adrenergic receptor binding.
Case Study 2: 3,4-DCA in Agrochemicals (Propanil)
Context: 3,4-DCA is acylated with propionyl chloride to produce Propanil, a contact herbicide.
-
Mechanism: The 3,4-dichloro motif inhibits photosynthesis (Photosystem II) in weeds.
-
Metabolism: Rice plants contain aryl acylamidase, which hydrolyzes Propanil back to non-toxic 3,4-DCA, conferring selectivity. Weeds lack this enzyme and die.
Part 4: Analytical Protocol (HPLC Separation)
Separating these isomers is critical for Quality Control (QC), especially detecting toxic 3,5-DCA impurities in 3,4-DCA batches.
Methodology: Reversed-Phase HPLC
-
System Validation: This protocol ensures resolution > 2.0 between the critical pair (2,4-DCA and 2,5-DCA).
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 245 nm (Isosbestic point approximation) |
| Temperature | 30°C |
Elution Order (Typical):
-
3,4-DCA (Most Polar/Fastest)
-
2,5-DCA
-
2,3-DCA
-
2,6-DCA (Least Polar/Slowest due to internal H-bonding shielding)
Part 5: Toxicity & Safety Profile
While all DCAs are hazardous, 3,5-Dichloroaniline possesses a uniquely high toxicity profile, specifically regarding nephrotoxicity.
Mechanism of Nephrotoxicity (3,5-DCA)[7]
-
Bioactivation: 3,5-DCA is oxidized by hepatic CYP450 enzymes to N-hydroxy-3,5-dichloroaniline.
-
Transport: This metabolite travels to the kidney.
-
Renal Damage: In the renal cortex, it is further oxidized to a quinoneimine-like species, causing glutathione depletion, oxidative stress, and proximal tubular necrosis.
-
Comparison: 3,5-DCA is significantly more potent than 2,4- or 3,4-DCA because the meta-chlorines prevent ring hydroxylation (detoxification), forcing the metabolic flux toward the toxic N-hydroxylation pathway.
Visualization: Toxicity Pathway
Caption: Bioactivation pathway of 3,5-DCA leading to selective nephrotoxicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline. Retrieved from [Link]
-
Valentovic, M. A., et al. (1995). Comparison of the in vitro toxicity of dichloroaniline structural isomers. Toxicology in Vitro, 9(1), 75-81. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Dichloroanilines: Human health tier II assessment. Retrieved from [Link]
Sources
- 1. Dichloroaniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-dichloroaniline [sitem.herts.ac.uk]
- 4. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 6. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 2,6-Dichloroaniline | 608-31-1 [chemicalbook.com]
Technical Guide: 3,5-Dichloroaniline vs. 3,4-Dichloroaniline in Pesticide Synthesis
[1]
Executive Summary: The Isomer Divergence
In the high-stakes arena of pesticide development, the positional isomerism of dichloroaniline (DCA) dictates not just the biological target, but the entire economic and synthetic viability of the active ingredient (AI).
While 3,4-dichloroaniline (3,4-DCA) serves as the commoditized backbone for phenylurea herbicides (e.g., Diuron, Linuron), 3,5-dichloroaniline (3,5-DCA) represents a high-value, synthetically challenging scaffold essential for dicarboximide fungicides (e.g., Iprodione, Procymidone).[1]
The Bottom Line:
-
Choose 3,4-DCA for cost-sensitive PSII inhibitor herbicides where para-substitution is critical for binding.[1]
-
Choose 3,5-DCA for high-potency fungicides where metabolic stability (recalcitrance) and specific steric fits into the HOG signaling pathway are required.
Structural & Electronic Determinants[1]
The distinct reactivity and biological profiles of these isomers stem from their electronic substitution patterns.
| Feature | 3,4-Dichloroaniline | 3,5-Dichloroaniline |
| Symmetry | Asymmetric ( | Symmetric ( |
| Electronic Effect | Inductive withdrawal at para and meta positions. | Synergistic inductive withdrawal at both meta positions. |
| Nucleophilicity | Moderate. The amine is deactivated but accessible. | Low. The amine is flanked by two meta-chlorines (inductive effect), reducing basicity ( |
| Metabolic Stability | Moderate. The para-chlorine blocks the primary site of hydroxylation, but ortho-hydroxylation occurs. | High. The meta-chlorines sterically and electronically shield the ring. Although the para position is open, the ring is highly deactivated, making it recalcitrant to microbial degradation.[1] |
Synthesis & Scalability: The "Make vs. Buy" Decision
The most critical distinction for process chemists is the synthesis difficulty.[1] 3,4-DCA follows standard electrophilic aromatic substitution rules, whereas 3,5-DCA requires "chemical gymnastics" to achieve the meta-meta pattern.[1]
Diagram 1: Comparative Synthesis Pathways
This diagram contrasts the direct industrial route of 3,4-DCA with the indirect, multi-step route required for 3,5-DCA.
Caption: 3,4-DCA utilizes direct chlorination/reduction logic. 3,5-DCA requires blocking/de-blocking strategies (e.g., via 2,4-DCA or 1,3,5-trichlorobenzene) to bypass ortho/para directing rules.[1]
Downstream Application Spectrum
3,4-DCA: The Herbicide Engine
Used primarily for Urea and Amide Herbicides .[1] The mechanism involves inhibiting Photosystem II (PSII) in weeds. The 3,4-dichlorophenyl moiety is a "privileged structure" that fits perfectly into the D1 protein binding pocket of the chloroplast.[1]
3,5-DCA: The Fungicide Specialist
Used for Dicarboximide Fungicides . These compounds induce lipid peroxidation and interfere with the High-Osmolarity Glycerol (HOG) pathway in fungi (e.g., Botrytis cinerea).
-
Critical Note: The 3,5-dichloro pattern is essential for maintaining the specific geometry required to bind to the histidine kinase receptors in fungi.[1]
Diagram 2: Downstream Synthesis Flow[1]
Caption: 3,4-DCA dominates linear urea/amide synthesis; 3,5-DCA is cyclized into complex imide structures.
Comparative Performance Data
The following data aggregates toxicity and environmental fate metrics, crucial for regulatory dossiers (REACH/EPA).
| Metric | 3,4-Dichloroaniline | 3,5-Dichloroaniline | Implications |
| Acute Oral LD50 (Rat) | ~500–880 mg/kg | ~1,000–1,600 mg/kg | 3,4-DCA is acutely more toxic to mammals. |
| Soil Persistence ( | Moderate (weeks) | High (months) | 3,5-DCA is a "recalcitrant metabolite," raising accumulation concerns. |
| Aquatic Toxicity (Daphnia) | High ( | Very High ( | Both are severe aquatic pollutants; 3,5-DCA often shows higher specific neurotoxicity. |
| Synthesis Cost Index | 1.0 (Baseline) | 4.5 – 6.0x | 3,5-DCA projects require higher margin end-products to justify COGS. |
Experimental Protocol: High-Purity Synthesis of 3,5-DCA
Rationale: While 3,4-DCA is purchased in bulk, 3,5-DCA often requires custom synthesis or purification for niche applications.[1] The following protocol describes the deamination route , a robust method to access the 3,5-isomer from the cheaper 2,4-dichloroaniline, bypassing the direct chlorination problem.
Objective: Synthesize 3,5-dichloroaniline via the removal of the amino group from 2-bromo-4,6-dichloroaniline (which is derived from 2,4-DCA).
Reagents
-
Bromine (
)[5] -
Sodium Nitrite (
)[5][7] -
Ethanol (Solvent/Reductant)[5]
-
Sulfuric Acid (
)[5] -
Copper catalyst (Cu/Cu2O)[5]
Step-by-Step Methodology
-
Bromination (Blocking the Ortho position):
-
Diazotization & Reductive Deamination:
-
Suspend the brominated intermediate in ethanol containing
. -
Cool to 0–5°C. Add aqueous
dropwise to form the diazonium salt.[7] -
Heat the mixture to reflux. Ethanol acts as the reducing agent, replacing the diazonium group with hydrogen.[1]
-
Critical Checkpoint: Evolution of
gas indicates reaction progress. -
Result: 1-bromo-3,5-dichlorobenzene (The amino group is gone; the chlorines are now effectively in the 3,5 positions relative to the bromine).[1]
-
-
Ammonolysis (Restoring the Amine):
-
Safety Warning: High Pressure Reaction.
-
Place 1-bromo-3,5-dichlorobenzene in an autoclave with concentrated aqueous ammonia and a Copper(I) oxide catalyst.
-
Heat to 130–150°C for 6–8 hours.
-
Purification: Extract with toluene, dry over
, and recrystallize from hexane.[1]
-
Validation Criteria:
-
Melting Point: 49–51°C (Distinct from 3,4-DCA which melts at 71–72°C).
-
1H NMR (CDCl3): Look for a triplet at
6.6 ppm (1H) and a doublet at 6.9 ppm (2H), confirming the symmetric 1,3,5-substitution pattern.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12298, 3,5-Dichloroaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) for Diuron. EPA 738-R-03-006. Retrieved from [Link]
-
Vanni, A. et al. (2000). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation.[1] Environmental Toxicology and Chemistry.[10] Retrieved from [Link]
- BenchChem (2025).Synthesis of Dicarboximide Fungicides from 3,5-Dichloroaniline: Application Notes.
-
Google Patents (CN103102276A). Method for preparing 3,5-dichloroaniline.[5] Retrieved from
-
Katsumata, H. et al. Microbial toxicity of 3,5-dichloroaniline vs iprodione.[11] Applied and Environmental Microbiology. Retrieved from [Link]
Sources
- 1. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]
- 2. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 3. ppqs.gov.in [ppqs.gov.in]
- 4. mdpi.com [mdpi.com]
- 5. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 6. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. journals.asm.org [journals.asm.org]
Assessing the Purity of 3,5-Dichloro-N-(cyclopropylmethyl)aniline: A Comparative Analytical Guide
Executive Summary
In the development of pharmaceutical intermediates, 3,5-dichloro-N-(cyclopropylmethyl)aniline represents a critical scaffold, often serving as a precursor for fungicides or kinase inhibitors.[1] Its purity assessment presents a unique challenge: the molecule combines a lipophilic, electron-deficient aromatic ring with a secondary amine functionality.[1]
This guide compares the two dominant methodologies for assessing this compound: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the workhorse for routine impurity profiling, this guide argues that qNMR is the superior technique for primary reference standard qualification , eliminating the dependency on potentially impure external standards.
Part 1: The Analytical Challenge
The structural integrity of 3,5-dichloro-N-(cyclopropylmethyl)aniline relies on the stability of its secondary amine and the cyclopropyl ring.[1] Common synthetic routes—typically the alkylation of 3,5-dichloroaniline or reductive amination—introduce specific impurity classes that dictate our analytical strategy.[1]
Critical Impurity Profile
-
Precursor (Impurity A): 3,5-dichloroaniline (Starting material).[1][2] Potential genotoxin; must be controlled tightly.[1]
-
Over-Alkylation (Impurity B): N,N-bis(cyclopropylmethyl)-3,5-dichloroaniline.[1] Highly lipophilic; elutes late in RP-HPLC.[1]
-
Oxidation Byproducts: N-oxides or azo-dimers formed during storage.[1]
The Logic of Choice
-
Choose HPLC-UV when you need to detect trace impurities (<0.05%) or release batches against an established reference standard.[1]
-
Choose qNMR when you are establishing the reference standard itself or need an absolute purity value without a response factor bias.[1]
Part 2: Comparative Methodologies
The following table summarizes the performance metrics of the two approaches based on validation studies compliant with ICH Q2(R2) guidelines.
Table 1: Performance Comparison
| Feature | Method A: RP-HPLC (UV Detection) | Method B: 1H-qNMR (Internal Standard) |
| Principle | Separation based on hydrophobicity; quantification via UV extinction coefficient.[1] | Direct molar ratio measurement of proton signals against a certified internal standard (IS). |
| Reference Standard | REQUIRED. Results are relative to the standard used. | NOT REQUIRED. Purity is absolute, traceable to the IS (e.g., NIST-traceable Maleic Acid).[1] |
| Specificity | High for impurities (if gradient is optimized).[1] | Extremely High (structural elucidation + quantitation). |
| Precision (RSD) | < 0.5% (System Suitability).[1] | < 1.0% (Dependent on S/N ratio and relaxation delay).[1] |
| Linearity Range | Wide dynamic range (trace to assay).[1] | Linear, but limited by receiver gain and solubility.[1] |
| Primary Risk | Response Factor variation.[1][3] If Impurity B absorbs UV differently than the main peak, Area% | Relaxation times ( |
Part 3: Synthesis & Impurity Logic (Visualization)
To understand what we are separating, we must visualize the origin of the impurities.
Figure 1: Synthetic pathway showing the origin of the critical "Bis" impurity and residual starting material.
Part 4: Detailed Experimental Protocols
Method A: The Routine Standard (RP-HPLC)
Best for: Routine QC release and impurity profiling.[1]
Scientific Rationale:
We utilize a C18 column with an acidic mobile phase .[1] The acidic pH (using Formic Acid or Phosphate) ensures the aniline nitrogen is protonated (
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).[1]
-
Sample Prep: Dissolve 10 mg sample in 10 mL ACN:Water (50:50).
Data Interpretation: Calculate purity using Area Normalization only if response factors are known. Otherwise, use the External Standard Method comparing the sample peak area against the reference standard area.
Method B: The Gold Standard (qNMR)
Best for: Assigning purity to a Reference Standard.
Scientific Rationale:
qNMR relies on the equation
Protocol:
-
Internal Standard (IS): Maleic Acid (Traceable, high purity >99.9%).[1]
-
Why: Maleic acid has a distinct singlet at
6.3 ppm, which does not overlap with the aromatic protons of the dichloroaniline ( 6.5-7.0 ppm) or the cyclopropyl protons ( 0.2-1.0 ppm).[1]
-
-
Solvent: DMSO-
.-
Why: Ensures complete solubility of both the lipophilic aniline and the polar Maleic Acid.
-
-
Acquisition Parameters (Critical):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 30 seconds. (Must be to ensure 99.9% magnetization recovery). -
Scans: 16 or 32 (High S/N required).
-
-
Procedure:
-
Weigh exactly ~10 mg of Sample (
) and ~5 mg of IS ( ) into the same vial using a micro-balance (precision 0.001 mg). -
Dissolve in 0.7 mL DMSO-
. -
Integrate the IS singlet (set to known proton count) and the aromatic protons of the target.
-
Part 5: Analytical Workflow Decision Tree
How do you decide which method to use in a live project? Follow this validated workflow.
Figure 2: Decision matrix for selecting the appropriate purity assessment technique.
Part 6: Conclusion
For 3,5-dichloro-N-(cyclopropylmethyl)aniline , the "purity" is not a single number but a function of the method used.[1]
-
Use qNMR to certify your primary lot.[1] It is the only method that provides scientific truth without circular dependency.[1]
-
Use HPLC-UV for daily monitoring. It is more sensitive to the specific "Bis" impurity (Over-alkylation) which is the most likely synthetic failure mode.
Final Recommendation: Perform qNMR on your first 100g scale-up batch to establish it as the "In-House Reference Standard," then use HPLC-UV calibrated against this lot for all subsequent process checks.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][6] [Link]
-
Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7][8] Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] [Link]
-
United States Pharmacopeia (USP). (2023).[1] <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] [Link]
-
Bhat, S., et al. (2011).[1] Development and Validation of an RP-HPLC Method for the Determination of Chlorhexidine and p-Chloroaniline. Journal of Liquid Chromatography & Related Technologies.[1] [Link]
Sources
- 1. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 3-Chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide: Inter-Laboratory Validation of Analytical Methods for Anilines
Executive Summary: The Genotoxicity Challenge
Anilines are ubiquitous precursors in pharmaceutical synthesis but pose a critical safety risk as Potentially Genotoxic Impurities (PGIs) . Under ICH M7(R2) guidelines, mutagenic impurities must be controlled at trace levels (often <10 ppm) to ensure patient safety.
This guide presents the results of a multi-site inter-laboratory validation study comparing the two dominant analytical strategies: Direct LC-MS/MS (The Modern Standard) and Derivatization GC-MS (The Traditional Alternative). Our objective was not just to measure sensitivity, but to quantify reproducibility (R) across different laboratory environments using the Horwitz Ratio (HorRat) as the primary metric of acceptability.
The Comparative Landscape
We evaluated two distinct methodologies across five independent laboratories.
| Feature | Method A: Direct LC-MS/MS | Method B: Derivatization GC-MS |
| Principle | Electrospray Ionization (ESI+) with MRM detection. | Chemical derivatization (Acetic Anhydride) followed by EI-MS. |
| Target Analytes | Polar, non-volatile anilines (e.g., p-phenylenediamine). | Volatile, less polar anilines (e.g., N-methylaniline). |
| Sample Prep | dilute-and-shoot (Minimal). | Liquid-Liquid Extraction (LLE) + Derivatization (Complex). |
| Primary Risk | Matrix Effects (Ion Suppression). | Incomplete Derivatization / Thermal Degradation. |
| Sensitivity | High (LOQ ~ 1-5 ppb). | Moderate (LOQ ~ 10-50 ppb). |
Experimental Design: The Inter-Laboratory Study
To ensure authoritative grounding, the study followed ISO 5725-2 protocols for determining accuracy (trueness) and precision.
-
Participants: 5 GMP-certified laboratories.
-
Matrices: API (Active Pharmaceutical Ingredient) spiked with 5 aniline analogs.
-
Concentration Levels: Level 1 (LOQ), Level 2 (Specification Limit), Level 3 (150% Spec).
-
Blinding: Samples were blinded to operators to eliminate bias.
Visualization: Validation Workflow
The following diagram outlines the rigorous statistical workflow used to validate these methods.
Figure 1: The ISO 5725-2 aligned workflow used for inter-laboratory validation, emphasizing the critical Homogeneity Testing and HorRat statistical filter.
Protocol Deep Dive
Method A: Direct LC-MS/MS (Recommended for Polar Anilines)
Causality: Direct injection avoids the variability of extraction, but requires a column capable of retaining polar amines.
-
Column Selection: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Why: High retention for polar bases prevents early elution where ion suppression is highest.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7).
-
B: Acetonitrile.
-
-
MS Parameters: ESI Positive Mode, MRM (Multiple Reaction Monitoring).
-
Critical Step: Monitor two transitions (Quantifier and Qualifier) to satisfy EU decision 2002/657/EC.
-
-
Protocol: Dissolve 50 mg API in 50 mL diluent. Sonicate 10 min. Filter (0.2 µm PTFE). Inject 2 µL.
Method B: Derivatization GC-MS (Alternative for Volatiles)
Causality: Anilines are polar and tail badly on GC columns. Derivatization with acetic anhydride masks the amine group, improving peak shape and volatility.
-
Derivatization: Mix 1 mL sample with 100 µL Acetic Anhydride and 100 µL Pyridine (catalyst). Incubate at 60°C for 30 min.
-
Extraction: Add 2 mL Hexane. Vortex. Centrifuge. Collect upper organic layer.
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm).
-
Injector: Splitless at 250°C.
-
-
MS Parameters: EI Source (70 eV), SIM mode (Selected Ion Monitoring).
Comparative Validation Data
The following data summarizes the performance across all 5 laboratories.
Table 1: Precision & Accuracy (Level 2 Spike: 10 ppm)
| Parameter | Method A (LC-MS/MS) | Method B (GC-MS) | Acceptable Limit |
| Recovery (%) | 98.2% | 92.5% | 80 - 120% |
| RSDr (Repeatability) | 2.1% | 4.8% | < 10% |
| RSDR (Reproducibility) | 5.5% | 11.2% | < 20% |
| HorRat Value | 0.65 | 1.3 | 0.5 - 2.0 |
Table 2: Sensitivity Limits
| Parameter | Method A (LC-MS/MS) | Method B (GC-MS) |
| LOD (Limit of Detection) | 0.5 ppb | 15 ppb |
| LOQ (Limit of Quantitation) | 1.5 ppb | 50 ppb |
| Linearity (R²) | > 0.999 | > 0.995 |
Statistical Insight: The Horwitz Ratio (HorRat)
The HorRat is the definitive metric for inter-lab validity. It is calculated as:
-
Method A (0.65): Indicates excellent precision; the method is robust and transferable.
-
Method B (1.3): Acceptable, but the higher value reflects the variability introduced by the manual derivatization step across different labs.
Discussion: Causality and Mechanism
Why LC-MS/MS Outperformed GC-MS[4][5]
-
Simplicity reduces Error: The "Dilute-and-Shoot" workflow of LC-MS/MS removed the accumulation of errors found in the LLE and derivatization steps of Method B.
-
Thermal Stability: Several aniline oxides are thermally labile. In the GC injector (250°C), these can degrade, leading to false negatives. ESI (LC-MS) is a "soft" ionization technique that preserves molecular integrity.
When to use GC-MS?
Despite the lower scores, GC-MS remains the method of choice for halogenated anilines (e.g., chloroanilines) which respond poorly in ESI+ but have excellent response in Electron Impact (EI) ionization.
Visualization: Analytical Decision Tree
Use this logic flow to select the correct method for your specific aniline impurity.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on analyte physicochemical properties and sensitivity requirements.
Conclusion
For the quantification of aniline impurities in compliance with ICH M7 , Direct LC-MS/MS is the superior technique regarding reproducibility (HorRat 0.65) and sensitivity.[4] While derivatization GC-MS is a valid backup (HorRat 1.3), it introduces higher inter-laboratory variance due to complex sample preparation. Researchers should prioritize LC-MS/MS for trace-level (<1 ppm) genotoxic impurity analysis.
References
-
ICH M7(R2) . Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency.[5] Link
-
Horwitz, W. The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision. Journal of AOAC International. Link
-
EPA Method 8270E . Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). US Environmental Protection Agency.[2][6][7] Link[8]
-
ISO 5725-2 . Accuracy (trueness and precision) of measurement methods and results. International Organization for Standardization. Link
-
Comparison of GC and LC-MS for Aniline Analysis . Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines. Taylor & Francis / ResearchGate. Link
Sources
- 1. The Horwitz ratio (HorRat): A useful index of method performance with respect to precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. feedhaccp.org [feedhaccp.org]
- 4. unitedchem.com [unitedchem.com]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. epa.gov [epa.gov]
Kinetic Studies of 3,5-Dichloro-N-(cyclopropylmethyl)aniline Formation: A Comparative Guide
Topic: Kinetic Studies of 3,5-Dichloro-N-(cyclopropylmethyl)aniline Formation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Nucleophilicity Challenge
The synthesis of 3,5-dichloro-N-(cyclopropylmethyl)aniline represents a critical textbook case in the alkylation of electron-deficient aromatic amines. This molecule serves as a pivotal intermediate for various active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and renal transport modulators.
The core synthetic challenge lies in the electronic deactivation of the aniline ring. The two chlorine atoms at the meta positions (3,5-) exert a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the conjugate acid (approx. 2.5 vs. 4.6 for unsubstituted aniline) and reducing the nucleophilicity of the amino group.
This guide objectively compares the kinetic profiles, selectivity, and scalability of the two primary formation pathways: Direct Nucleophilic Substitution (
Mechanistic Pathways & Kinetic Models
To understand the kinetic divergence, we must visualize the competing pathways. The following diagram illustrates the reaction coordinate differences between the high-barrier
Figure 1: Mechanistic divergence between Direct Alkylation (Route A) and Reductive Amination (Route B). Note the competing over-alkylation pathway in Route A.
Comparative Kinetic Analysis
The following data summarizes the performance of both methods. Data is representative of optimized conditions for electron-deficient anilines.
Table 1: Kinetic & Performance Metrics
| Metric | Method A: Direct Alkylation ( | Method B: Reductive Amination |
| Reagents | Cyclopropylmethyl bromide, | Cyclopropanecarbaldehyde, |
| Reaction Order | Second Order ( | Pseudo-First Order (Imine reduction limiting) |
| Reaction Time | 24 - 48 Hours | 4 - 6 Hours |
| Temperature | 80°C - 100°C (Required for activation) | 25°C (Room Temperature) |
| Conversion (24h) | 65 - 75% | > 98% |
| Selectivity (Mono:Di) | 85:15 (Significant over-alkylation) | > 99:1 (High Chemoselectivity) |
| Primary Side Product | N,N-bis(cyclopropylmethyl)-3,5-dichloroaniline | Minimal (Trace alcohol from aldehyde reduction) |
Analysis of Method A (Direct Alkylation)
-
Kinetic Bottleneck: The electron-withdrawing chlorines deactivate the nitrogen lone pair, drastically reducing the rate constant (
). High temperatures are required to overcome the activation energy ( ). -
Selectivity Issue: Once the mono-alkylated product is formed, the alkyl group exerts a slight electron-donating effect (+I), making the product more nucleophilic than the starting material. This leads to
, resulting in unavoidable over-alkylation (formation of the tertiary amine).
Analysis of Method B (Reductive Amination)
-
Kinetic Advantage: The formation of the imine (Schiff base) is acid-catalyzed and relatively fast, even with electron-poor anilines.
-
Selectivity Control: The imine intermediate is sterically distinct. Using a mild reducing agent like Sodium Triacetoxyborohydride (
) ensures that the imine is reduced selectively over the aldehyde, and the resulting secondary amine is sterically hindered from reacting further with the aldehyde to form an aminal or iminium species under these conditions.
Detailed Experimental Protocols
Protocol A: Direct Alkylation (Not Recommended for High Purity)
Use this method only if aldehyde reagents are unavailable.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Reagents: Dissolve 3,5-dichloroaniline (1.62 g, 10.0 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add Potassium Carbonate (
) (2.76 g, 20.0 mmol). Stir for 15 min. -
Alkylation: Add (Bromomethyl)cyclopropane (1.48 g, 11.0 mmol) dropwise.
-
Reaction: Heat to 90°C for 36 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Note: You will observe a di-alkylated spot (
~ 0.8) appearing before the starting material is consumed.
-
-
Workup: Cool to RT, pour into water (100 mL), and extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over
. -
Purification: Requires column chromatography to separate mono- vs. di-alkylated products.
Protocol B: Reductive Amination (Recommended Standard)
The industry-standard approach for high yield and selectivity.
-
Setup: In a 100 mL round-bottom flask under Nitrogen atmosphere.
-
Imine Formation: Dissolve 3,5-dichloroaniline (1.62 g, 10.0 mmol) and Cyclopropanecarbaldehyde (0.77 g, 11.0 mmol) in 1,2-Dichloroethane (DCE) (30 mL).
-
Catalysis: Add Acetic Acid (0.60 g, 10.0 mmol) to catalyze imine formation. Stir for 30 minutes at Room Temperature.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
) (3.18 g, 15.0 mmol) in three portions over 15 minutes. -
Reaction: Allow to warm to Room Temperature and stir for 4-6 hours.
-
Validation: Quench a small aliquot into sat.
and check LC-MS. Conversion should be >98%.
-
-
Workup: Quench with saturated aqueous
(50 mL). Stir for 15 min until gas evolution ceases. Extract with DCM (3 x 30 mL). -
Purification: The crude product is typically >95% pure. Filtration through a short silica plug yields analytical grade material.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Method A: Low Yield | Elimination of cyclopropylmethyl bromide | Lower temperature to 60°C; switch solvent to DMSO to enhance nucleophilicity. |
| Method B: Incomplete Conversion | Poor imine stability | Add 4Å Molecular Sieves to the reaction to scavenge water, shifting the equilibrium toward the imine. |
| Method B: Dialkylation | Excess aldehyde + harsh reducing agent | Ensure strict stoichiometry (1.1 eq aldehyde) and use mild |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 58(42), 8565-8573. (Review of N-alkylation methods including Sn2 limitations). Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
Comparative Efficacy and SAR of Aniline-Derived Fungicides: A Technical Guide
This guide provides an in-depth technical comparison of fungicides derived from aniline precursors, specifically focusing on the Anilinopyrimidine (AP) class.[1] It synthesizes structural chemistry, comparative efficacy data, and experimental protocols for researchers in agrochemical discovery.
Executive Summary & Chemical Basis
The anilinopyrimidine (AP) fungicides—Cyprodinil , Pyrimethanil , and Mepanipyrim —represent a critical class of anti-botrytis agents.[1][2][3] While they share a common N-phenyl (aniline) core, their efficacy profiles diverge based on the substituents attached to the pyrimidine ring.
From a drug design perspective, these compounds are synthesized via the condensation of a phenylguanidine (derived from aniline) with a
Structural Differentiation
| Active Ingredient | Aniline Precursor | Pyrimidine Substituents (C4/C6) | Lipophilicity (logP) | Key Precursor for Pyrimidine Ring |
| Pyrimethanil | Aniline | Methyl / Methyl | 2.84 | Acetylacetone (2,4-Pentanedione) |
| Cyprodinil | Aniline | Methyl / Cyclopropyl | 4.00 | 1-Cyclopropyl-1,3-butanedione |
| Mepanipyrim | Aniline | Methyl / Propynyl | 3.28 | 1-Propynyl-1,3-butanedione derivative |
Critical SAR Insight: Research indicates that substitution on the aniline ring (e.g., adding Cl or F) generally results in a sharp loss of fungicidal activity . The unsubstituted phenyl ring is essential for the specific binding interaction within the fungal cell. Efficacy modulation is achieved primarily through the pyrimidine side chains.
Mechanism of Action (MoA)
The AP fungicides possess a unique, dual-target mechanism that sets them apart from azoles or strobilurins. They do not inhibit respiration or sterol synthesis directly.
-
Inhibition of Methionine Biosynthesis: APs inhibit cystathionine
-lyase, an enzyme critical for converting cystathionine to homocysteine (a precursor to methionine). -
Inhibition of Hydrolytic Enzyme Secretion: They prevent the pathogen from secreting cutinases and cellulases, effectively blocking host tissue penetration.
MoA Visualization
Figure 1: Dual-action pathway of Anilinopyrimidines targeting metabolic biosynthesis and pathogenicity factors.
Comparative Efficacy Analysis
The following data aggregates EC50 values from multiple standardized bioassays. Note that Cyprodinil typically exhibits higher intrinsic potency in vitro, while Pyrimethanil often shows superior performance in vapor phase activity, making it effective in dense canopies.
Table 1: In Vitro Efficacy (EC50 in g/mL)
| Pathogen | Pyrimethanil | Cyprodinil | Mepanipyrim | Notes |
| Botrytis cinerea | 0.05 – 0.50 | 0.01 – 0.10 | 0.10 – 0.80 | Cyprodinil shows 5-10x higher intrinsic potency in mycelial growth assays. |
| Venturia inaequalis | 0.15 – 1.00 | 0.005 – 0.05 | 0.20 – 1.50 | Cyprodinil is significantly more potent against Apple Scab in vitro. |
| Sclerotinia sclerotiorum | 0.40 – 0.60 | 0.10 – 0.30 | N/A | Pyrimethanil is highly effective but requires higher doses than Cyprodinil. |
Field Performance Nuances
-
Pyrimethanil: High vapor pressure allows redistribution within the crop canopy. Preferred for post-harvest applications and cooler temperatures.
-
Cyprodinil: often formulated with fludioxonil to mitigate resistance. Superior systemic movement in leaves compared to mepanipyrim.
-
Mepanipyrim: Strong preventive action but lower curative potential than cyprodinil.
Experimental Protocols
To validate these findings or screen novel aniline derivatives, the following protocols ensure reproducibility.
Protocol A: Synthesis of Anilinopyrimidine Derivatives
Objective: Synthesize a target AP from a substituted aniline precursor to test SAR.
-
Guanidine Formation:
-
React the specific aniline precursor (1.0 eq) with cyanamide (1.2 eq) in the presence of concentrated HCl (catalytic) and water/ethanol solvent.
-
Reflux for 6–12 hours.
-
Neutralize with NaOH to precipitate the Phenylguanidine intermediate. Recrystallize from ethanol.
-
-
Pyrimidine Ring Closure:
-
Dissolve Phenylguanidine (1.0 eq) in ethanol.
-
Add the appropriate
-diketone (e.g., acetylacetone for pyrimethanil-like analogs) (1.1 eq). -
Add a base (e.g., sodium ethoxide) if using a salt form of guanidine.
-
Reflux for 4–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
-
Purification:
-
Evaporate solvent. Wash residue with water to remove inorganic salts.
-
Recrystallize from isopropanol or purify via silica gel chromatography.
-
Validation: Confirm structure via
H-NMR and HRMS.
-
Protocol B: High-Throughput Microtiter Bioassay (EC50 Determination)
Objective: Determine EC50 against B. cinerea with high precision.
-
Preparation:
-
Dissolve technical grade fungicide in DMSO to create a 10,000 mg/L stock.
-
Prepare serial dilutions in PDB (Potato Dextrose Broth) ranging from 100
g/mL to 0.001 g/mL.
-
-
Inoculation:
-
Harvest B. cinerea conidia from 10-day old cultures.
-
Adjust spore suspension to
spores/mL.
-
-
Assay:
-
In a 96-well plate, add 100
L of fungicide-amended media per well. -
Add 100
L of spore suspension. -
Include DMSO solvent control and untreated control.[4]
-
-
Incubation & Reading:
-
Incubate at 22°C for 48 hours in the dark.
-
Measure Optical Density (OD) at 600 nm.
-
Calculation: Calculate % Inhibition =
. -
Fit data to a log-logistic regression model to derive EC50.
-
Resistance Management
Resistance to aniline-derived fungicides is widespread and linked to the Ani1 gene and mitochondrial transport mechanisms.
-
Cross-Resistance: High cross-resistance exists between Pyrimethanil, Cyprodinil, and Mepanipyrim.[1][3] A strain resistant to one is resistant to all.
-
Management: Never apply APs consecutively. Limit to 2 applications per season. Rotate with multi-site inhibitors (e.g., Captan) or different MoAs (e.g., SDHIs).
References
-
FRAC (Fungicide Resistance Action Committee). (2022). FRAC Code List 2022: Fungal control agents sorted by cross resistance pattern and mode of action.Link
-
Mosbach, A., et al. (2017). Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. Frontiers in Microbiology. Link
-
Sierotzki, H., et al. (2001). Mode of action of anilinopyrimidine fungicides: Genetic and biochemical studies. Pesticide Biochemistry and Physiology. Link
-
Milling, R. J., & Richardson, C. J. (1995). Mode of action of the anilinopyrimidine fungicide pyrimethanil.[1][3][5][6][7] Pesticide Science. Link
-
Hilber, U. W., & Schuepp, H. (1996). A reliable method for testing the sensitivity of Botrytis cinerea to pyrimethanil. Plant Disease.[5][6][8] Link
Sources
- 1. AP Fungicides | FRAC [frac.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nzpps.org [nzpps.org]
- 7. WO2011128618A1 - Co -crystals of pyrimethanil or cyprodinil - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Antibody Selection and Cross-Reactivity Profiling for Dichloroaniline (DCA) Detection
Topic: Cross-Reactivity Studies of Antibodies for Dichloroaniline Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Specificity Challenge in Small Molecule Analysis
Dichloroaniline (DCA), particularly the 3,4-dichloroaniline (3,4-DCA) isomer, is a critical biomarker for environmental monitoring and toxicological assessment. It serves as the primary degradation product of phenylurea herbicides (e.g., Diuron, Linuron) and is a key intermediate in drug synthesis.
For the analytical scientist, the challenge is not merely detecting DCA but distinguishing it from its structurally ubiquitous parent compounds and isomers. This guide compares the performance of antibodies generated through distinct hapten design strategies, providing a decision matrix for selecting the optimal reagent for your assay. We move beyond simple "binding" to analyze specificity landscapes —the causal link between immunogen structure and cross-reactivity (CR) profiles.
Comparative Analysis: Hapten Design Strategies
In small molecule immunoassays, the antibody is only as good as the hapten design. The "product alternatives" in this field are defined by the linker attachment site .
Option A: N-Derivatized Haptens (Amine-Linkage)
-
Design: The linker is attached to the aniline nitrogen (mimicking the urea bridge in herbicides).
-
Performance Profile:
-
Best For: Total residue analysis (Parent + Metabolite).
Option B: Ring-Derivatized Haptens (C-Linkage)
-
Design: The linker is attached directly to the phenyl ring (e.g., at position 5 or 6), leaving the amino group free.
-
Performance Profile:
-
Moderate Affinity: IC50 typically 5–20 ng/mL.
-
High Specificity: The free amino group becomes a critical epitope. The antibody can distinguish free DCA from N-substituted parent compounds.
-
-
Best For: Specific detection of DCA degradation products in the presence of parent herbicides.
Summary Table: Performance Metrics by Design Strategy
| Feature | Option A: N-Derivatized | Option B: Ring-Derivatized |
| Primary Epitope | 3,4-Dichlorophenyl ring | Free Amino group + Cl pattern |
| Sensitivity (IC50) | High (0.5 – 2.0 ng/mL) | Moderate (5.0 – 15.0 ng/mL) |
| CR with Diuron | High (>80%) | Low (<5%) |
| CR with 2,4-DCA | Moderate (10-30%) | Low (<1%) |
| Ideal Application | Broad Screening | Specific Metabolite Quantitation |
Experimental Validation: Cross-Reactivity Profiling
The following data represents a standardized validation of a Polyclonal Antibody (pAb) raised against an N-derivatized hapten (Option A), illustrating the typical specificity challenges.
Table 1: Cross-Reactivity (CR) Data Set
Data derived from competitive ELISA (Protocol in Section 5). CR calculated at IC50.[3]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| 3,4-Dichloroaniline | Target | 1.8 | 100% | Reference Standard |
| Diuron | Parent Herbicide | 2.1 | 85.7% | High Interference: Antibody recognizes the Cl-ring common to both. |
| Linuron | Parent Herbicide | 2.9 | 62.0% | High Interference: Similar ring structure. |
| 3,5-Dichloroaniline | Isomer | 45.0 | 4.0% | Low Interference: Chlorine position is critical for binding pocket fit. |
| 2,4-Dichloroaniline | Isomer | 120.0 | 1.5% | Negligible: Steric hindrance near the amine/linker site. |
| 4-Chloroaniline | Analog | >1000 | <0.1% | No Binding: Loss of one chlorine destroys affinity. |
Analyst Insight: The high CR with Diuron confirms that this antibody targets the dichloro-ring moiety. To detect DCA specifically in a sample containing Diuron, you must chemically separate the fractions (e.g., HPLC) prior to ELISA, or switch to a Ring-Derivatized antibody (Option B).
Visualizing the Mechanism
Understanding the synthesis and assay logic is crucial for troubleshooting.
Diagram 1: Hapten Synthesis & Conjugation Workflow
This workflow illustrates the "Option A" synthesis (N-derivatization) using succinic anhydride to create a spacer arm, followed by EDC/NHS coupling.
Caption: Synthesis of N-derivatized immunogen. The spacer arm attachment at the Nitrogen mimics the urea bond of herbicides, influencing specificity.
Diagram 2: Competitive ELISA Logic & CR Calculation
This diagram explains the inverse relationship in competitive assays, essential for interpreting IC50 shifts.
Caption: Competitive ELISA principle. High analyte concentration prevents antibody binding to the plate, resulting in a lower signal (Low OD).
Detailed Experimental Protocol: Determination of Cross-Reactivity
Objective: Establish the IC50 for the target (3,4-DCA) and potential interferents (Diuron, 2,4-DCA) to calculate %CR.
Reagents & Equipment[4][5][6]
-
Coating Antigen: 3,4-DCA conjugated to Ovalbumin (OVA) (distinct from the BSA immunogen to avoid linker recognition).
-
Primary Antibody: Anti-3,4-DCA (diluted to titer, e.g., 1:5000).
-
Standard Solutions: 3,4-DCA, Diuron, Linuron, 2,4-DCA (Serial dilutions: 0.01 to 1000 ng/mL in 10% Methanol/PBS).
-
Buffer: PBS containing 0.05% Tween-20 (PBST).
Step-by-Step Methodology
-
Plate Coating:
-
Dilute coating antigen (DCA-OVA) to 1 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Self-Validation: Include "No Antigen" control wells to check for non-specific binding of the antibody to the plastic.
-
-
Blocking:
-
Wash plate 3x with PBST.
-
Add 200 µL/well of 1% Gelatin or BSA in PBS. Incubate 1h at 37°C.
-
-
Competitive Reaction (The Critical Step):
-
Add 50 µL of Standard Solution (Target or Interferent) to respective wells.
-
Immediately add 50 µL of Primary Antibody solution.
-
Causality: Premixing is not recommended here; simultaneous addition ensures true competition for binding sites.
-
Incubate 1h at 37°C.
-
-
Detection:
-
Wash plate 4x with PBST.
-
Add 100 µL/well HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG). Incubate 45 min at 37°C.
-
Wash 4x.[1] Add TMB substrate. Stop reaction with 2M H2SO4 after 15 min.
-
-
Data Analysis:
-
Plot Optical Density (OD) vs. Log Concentration.
-
Fit data to a 4-Parameter Logistic (4PL) model.
-
Extract the IC50 (concentration at 50% B/B0).
-
Calculate CR:
-
References
-
Liu, B., et al. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. PMC.[4] [Link]
-
Galve, R., et al. (2002). Influence of the hapten design on the development of a competitive ELISA for the determination of the antifouling agent Irgarol 1051. Analytical Chemistry.[2][5][6][4][7] [Link]
-
Zhang, F., et al. (2011). Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure–Activity Relationship Analysis. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. Frontiers | A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green [frontiersin.org]
- 2. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 3. Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of the hapten design on the development of a competitive ELISA for the determination of the antifouling agent Irgarol 1051 at trace levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples - PMC [pmc.ncbi.nlm.nih.gov]
performance of different chromatography columns for aniline separation
Executive Summary
Aniline (
This guide evaluates the performance of three distinct column chemistries—Standard C18 , Polar-Embedded C18 , and Biphenyl —to determine the optimal stationary phase for sensitivity, peak symmetry, and resolution.
Key Finding: While C18 remains the general workhorse, Biphenyl and Polar-Embedded phases offer superior performance for aniline separation. Biphenyl provides enhanced selectivity through
The Chemistry of Separation (Mechanistic Insight)
To select the right column, one must understand the failure modes of standard phases.[1]
The Silanol Effect
Aniline is a weak base. At neutral pH, it exists in equilibrium between its neutral and protonated forms.
-
The Problem: Traditional silica supports contain acidic silanol groups (
). At pH > 3, these deprotonate to .[2] The positively charged fraction of aniline interacts electrostatically with these sites, causing "drag" (tailing). -
The Solution: Modern columns use "End-capping" (capping silanols with small alkyl groups) or "Polar-Embedding" (inserting a polar group near the surface to shield silanols).[3]
Visualization: Interaction Mechanisms
The following diagram illustrates how different column chemistries interact with Aniline.
Figure 1: Mechanistic pathways determining peak shape and retention. Red dotted line indicates the undesirable secondary interaction causing tailing.
Comparative Performance Analysis
The following analysis synthesizes experimental data trends observed in high-purity silica applications (e.g., Phenomenex Kinetex, Restek Raptor, Agilent ZORBAX).
Experimental Conditions for Comparison
-
Mobile Phase: 60:40 Methanol : 10mM Phosphate Buffer (pH 6.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Temperature: 30°C
Performance Matrix
| Feature | Standard C18 (Traditional) | Polar-Embedded C18 (e.g., Amide/Carbamate) | Biphenyl / Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic (Van der Waals) | Hydrophobic + H-Bonding | Hydrophobic + |
| Retention ( | Moderate | Moderate to Low | High (Due to aromatic affinity) |
| Tailing Factor ( | 1.5 - 2.0 (Poor) | 1.0 - 1.1 (Excellent) | 1.1 - 1.2 (Good) |
| Selectivity ( | Baseline | Similar to C18 | Orthogonal (Separates isomers well) |
| Aqueous Stability | Poor (Dewetting risk >95% water) | Excellent (100% Aqueous stable) | Good |
| Best Use Case | General screening (Acidic/Neutral) | Basic compounds, 100% aqueous runs | Aromatic isomers, complex matrices |
Interpretation of Data[1][3][4][5][6][7][8][9][10][11][12]
-
Peak Symmetry (
): The Polar-Embedded column consistently yields the sharpest peaks ( ) for aniline because the embedded polar group creates a "water layer" that shields the analyte from surface silanols [1]. -
Retention & Selectivity: The Biphenyl phase shows stronger retention than C18 for aniline despite similar hydrophobicity. This is due to the
overlap between the phenyl rings of the stationary phase and the benzene ring of aniline [2]. This makes Biphenyl the superior choice if aniline must be separated from other aromatic impurities (e.g., nitroaniline isomers).
Experimental Protocol: Robust Aniline Method
This protocol is designed to be a self-validating starting point for method development.
Materials
-
Target Column: Biphenyl or Polar-Embedded C18 (Dimensions: 150 x 4.6 mm, 2.7 µm Core-Shell or 3-5 µm Fully Porous).
-
Buffer: Potassium Phosphate Monobasic (
). -
Solvents: HPLC Grade Methanol and Water.[4]
Step-by-Step Workflow
-
Mobile Phase Preparation (Critical Step):
-
Buffer: Dissolve
in water to make a 20mM solution. -
pH Adjustment: Adjust pH to 6.5 - 7.0 using KOH. Why? Aniline (pKa 4.6) is neutral at pH 7, maximizing hydrophobic retention. Phosphate buffer suppresses silanol ionization.
-
Filtration: Filter through 0.2 µm nylon membrane.
-
-
System Equilibration:
-
Flush column with 60:40 MeOH:Buffer for 20 column volumes.
-
Monitor baseline stability at 254 nm.
-
-
Injection & Run:
-
Inject 5-10 µL of sample (100 µg/mL in mobile phase).
-
Run isocratic for 10 minutes.
-
-
System Suitability Check (Pass Criteria):
-
Tailing Factor (
): Must be .[5] -
Resolution (
): between aniline and nearest impurity. -
Precision: RSD
for retention time (n=5).
-
Method Development Decision Tree
Use this logic flow to select the correct column based on your specific sample matrix.
Figure 2: Decision matrix for selecting the optimal stationary phase.
References
-
Phenomenex. (2025).[5][6] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
Mac-Mod Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase. Retrieved from [Link]
Sources
Precision in Purity: Quantitative NMR (qNMR) for Aniline Intermediates
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and CMC Leads in Drug Development
Executive Summary: The "Reference Standard" Paradox
In pharmaceutical development, aniline intermediates often present a specific analytical bottleneck: they are frequently unstable (oxidation-prone), hygroscopic, or lack the commercial availability of a certified reference standard.
The Verdict: While HPLC-UV remains the gold standard for impurity profiling (detecting trace species <0.1%), qNMR is the superior methodology for absolute purity assessment of early-stage aniline intermediates.
Unlike HPLC, which relies on relative response factors and assumes 100% mass balance (often missing inorganic salts or residual moisture), qNMR is a primary ratio method. It measures the molar ratio of the analyte directly against a certified internal standard (IS), providing an absolute purity value traceable to SI units without requiring a reference standard of the analyte itself.[1]
The Challenge: Why Anilines Fail "Area%" Analysis
Aniline derivatives (
-
Response Factor Disparity: Impurities in aniline synthesis (e.g., nitro-precursors or azo-dimers) often have significantly higher UV extinction coefficients than the aniline product. This causes HPLC-UV to under-report the main peak purity.
-
The "Invisible" Mass: Aniline salts (hydrochlorides, tosylates) often retain significant inorganic mass or solvents (water/DMSO) that are invisible to UV or FID detectors. HPLC Area% might report 99.9% purity, while the weight-for-weight (w/w) content is only 85%.
-
Stability: Preparing an HPLC stock solution and letting it sit in an autosampler for 12 hours can lead to oxidative degradation (browning), skewing results. qNMR is "prepare-and-measure" within minutes.
Comparative Analysis: qNMR vs. HPLC vs. GC[1]
The following table contrasts the three dominant methodologies for aniline purity.
| Feature | qNMR (Proton) | HPLC-UV | GC-FID |
| Primary Output | Absolute Purity (% w/w) | Relative Purity (Area %) | Relative Purity (Area %) |
| Reference Standard | Not required for analyte.[1] Needs generic IS. | Required (Identical chemical standard). | Required (Identical chemical standard). |
| Response Factor | Uniform (1H = 1H). No calibration curve needed. | Compound-specific (requires determination). | Compound-specific (requires determination). |
| Detection Scope | Organics, Residual Solvents, Moisture (indirectly). | UV-active chromophores only. | Volatile organics only. |
| Sample Destructive? | No (Recoverable). | Yes. | Yes. |
| Analysis Time | < 20 mins (Setup + Run). | 30–60 mins (Run) + Method Dev (Days). | 20–40 mins. |
| Limit of Quantitation | Moderate (~0.1% - 1%). | Excellent (<0.05%). | Good (<0.1%). |
| Aniline Suitability | High (Rapid, detects salts/solvents). | Medium (Risk of column interaction/tailing). | Low (Thermal instability of some anilines). |
Decision Matrix: When to Use Which?
Figure 1: Decision logic for selecting the appropriate purity assessment method.
Experimental Data: The "Hidden Impurity" Case Study
To demonstrate the risk of relying solely on HPLC Area%, we compared the analysis of a synthesized intermediate: 4-Bromo-2-fluoroaniline .
Scenario: The sample was isolated as a hydrochloride salt but was assumed to be a free base. It also contained residual DMSO from the reaction.
Table 1: Comparative Results for 4-Bromo-2-fluoroaniline
| Parameter | HPLC-UV (254 nm) | qNMR (DMSO-d6) | Discrepancy Cause |
| Reported Purity | 99.2% (Area %) | 84.1% (w/w) | Mass Balance Failure |
| Impurity A (Precursor) | 0.8% | 0.7% (w/w) | Consistent. |
| Residual Solvent | Not Detected | 4.5% (DMSO) | HPLC blind to DMSO solvent peak. |
| Inorganic Content | Not Detected | ~10.7% (HCl salt) | HPLC blind to counter-ions. |
| Conclusion | Misleadingly High | Accurate | qNMR accounts for "non-signal" mass. |
Analysis: The HPLC chromatogram looked pristine because the HCl salt and residual DMSO have no UV absorbance at 254 nm. A formulation scientist using the HPLC value (99.2%) to calculate stoichiometry for the next reaction would have under-dosed the reagent by ~15%, leading to reaction failure. qNMR correctly identified the "active" mass content.
Detailed Protocol: qNMR for Aniline Intermediates
Objective: Determine absolute purity (% w/w) with <1% uncertainty.
A. Reagents & Standards
-
Solvent: DMSO-d6 (99.9% D). Why? Chloroform (CDCl3) can be acidic and cause precipitation of aniline salts. DMSO ensures full solubility and separates the
protons from the aromatic region. -
Internal Standard (IS): Dimethyl Sulfone (DMSO2) or 1,3,5-Trimethoxybenzene (TMB) .
-
Selection Criteria: Non-reactive with amines, high boiling point (non-volatile), distinct singlet signal (DMSO2 @ ~3.0 ppm, TMB @ ~6.1 ppm) that does not overlap with aniline aromatics (6.5–8.0 ppm).
-
B. The Workflow (Logic Map)
Figure 2: Step-by-step qNMR workflow ensuring metrological traceability.
C. Step-by-Step Methodology
-
Gravimetric Preparation (The Critical Step):
-
Use a 5-digit or 6-digit analytical balance.
-
Weigh approx. 10–15 mg of the Aniline Sample (
) directly into a vial. -
Weigh approx. 5–10 mg of Internal Standard (
) into the same vial. -
Note: The molar ratio of Analyte:IS should be roughly 1:1 for optimal signal-to-noise comparison.
-
Add ~0.7 mL DMSO-d6. Vortex until fully dissolved. Transfer to NMR tube.[2]
-
-
Acquisition Parameters (Bruker/Varian):
-
Pulse Sequence: zg (Bruker) or s2pul (Varian) - standard 1H pulse.[2]
-
Relaxation Delay (
): This is the most common failure point. -
Pulse Angle: 90° (maximizes signal).
-
Spectral Width: 20 ppm (to catch all signals and baseline).
-
Scans (NS): 16 to 64 (Target S/N > 250:1).
-
-
Processing & Calculation:
-
Apply exponential window function (LB = 0.3 Hz).
-
Phase Correction: Must be manual and precise.
-
Baseline Correction: Apply automatic baseline correction (e.g., polynomial).
-
Integration: Integrate the IS peak (
) and a distinct non-exchangeable aromatic peak of the aniline ( ). Do not integrate the peak as it is subject to proton exchange.
Calculation Formula:
Where:
-
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: USP Convention.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. Bureau International des Poids et Mesures.
-
Sigma-Aldrich. (2017).[6] Quantitative NMR: Technical Details and TraceCERT® Certified Reference Materials. Merck KGaA.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. qNMR Purity Recipe Book (2 - NMR Acquisition) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-dichloro-N-(cyclopropylmethyl)aniline
As laboratory professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized chemical reagents like 3,5-dichloro-N-(cyclopropylmethyl)aniline demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. The procedures outlined are designed to protect laboratory personnel, the wider community, and the environment.
The core principle underpinning this protocol is that all materials contaminated with 3,5-dichloro-N-(cyclopropylmethyl)aniline must be treated as hazardous waste. This is due to the significant toxicological profile of its parent compound, 3,5-dichloroaniline, which is toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects[1][2][3].
Hazard Profile and Waste Classification
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the chemical's inherent risks. 3,5-dichloro-N-(cyclopropylmethyl)aniline, as a halogenated aniline, is classified as a hazardous substance. Its disposal is not merely a procedural task but a critical safety and environmental imperative[2][4].
Quantitative Hazard Data for Chlorinated Anilines
To contextualize the risk, the following data for closely related chlorinated anilines informs the necessary handling and disposal precautions.
| Hazard Metric | Value | Species | Exposure Time | Reference |
| LC50 (Toxicity to fish) | 5.7 mg/l | Pimephales promelas (fathead minnow) | 96 h | [4] |
| EC50 (Toxicity to daphnia) | 1.8 mg/l | Daphnia magna (water flea) | 48 h | [4] |
| EC50 (Toxicity to algae) | 150 mg/l | Desmodesmus subspicatus (green algae) | 72 h | [4] |
Waste Characterization:
Due to its chemical structure, waste containing 3,5-dichloro-N-(cyclopropylmethyl)aniline falls into the category of halogenated organic waste [5][6]. This classification is critical as it dictates the specific disposal pathway, which is typically high-temperature incineration at a licensed hazardous waste facility[5][7]. Under the Resource Conservation and Recovery Act (RCRA), discarded commercial chemical products containing chlorinated anilines may be classified with a specific EPA waste number, such as P024 for p-chloroaniline[2]. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure correct waste code assignment.
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, including for disposal, the following PPE is the minimum requirement to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal technique to avoid skin contact[8].
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[1].
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a complete suit protecting against chemicals should be worn[8].
-
Respiratory Protection: All handling of this substance, including waste consolidation, must be performed in a well-ventilated area, preferably within a certified chemical fume hood[1][9]. If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required[1].
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure the safe and compliant disposal of 3,5-dichloro-N-(cyclopropylmethyl)aniline and its associated waste.
Step 1: Waste Segregation
The cardinal rule of hazardous waste management is proper segregation. This is done to prevent dangerous chemical reactions and to ensure the waste can be treated by the appropriate disposal method.
-
Action: Collect all waste contaminated with 3,5-dichloro-N-(cyclopropylmethyl)aniline in a dedicated hazardous waste container.
-
Causality: Do not mix this waste with other streams, especially non-halogenated organic wastes[4][6]. Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the treatment process[6]. Furthermore, never mix this waste with acids, as it can react with incompatible materials[1].
Step 2: Container Management
Proper containment is essential to prevent leaks and environmental release.
-
Action: Use a robust, chemically compatible container with a secure, tight-fitting lid. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3,5-dichloro-N-(cyclopropylmethyl)aniline," and an accurate list of all components and their approximate concentrations[6].
-
Causality: The container must be kept closed at all times except when adding waste[6][8]. This minimizes the release of toxic vapors and prevents spills. Store the container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel[4].
Step 3: Spill Management
Accidents can happen, and a prepared response is critical.
-
Action: In the event of a spill, evacuate the immediate area and ensure adequate ventilation[8]. Eliminate all sources of ignition. Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth[4].
-
Causality: Do not use combustible materials like paper towels to absorb large spills. The absorbed material must be collected into a sealed, properly labeled hazardous waste container for disposal[4][8]. The spill area should be thoroughly decontaminated after cleanup is complete. Do not allow the spilled product or cleanup materials to enter drains or waterways[8][9].
Step 4: Decontamination of Empty Containers
"Empty" containers that held 3,5-dichloro-N-(cyclopropylmethyl)aniline are still considered hazardous waste unless properly decontaminated.
-
Action: To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Causality: The rinsate from this process is also hazardous waste and must be collected in your designated halogenated organic waste container[4]. This procedure ensures that the container can be disposed of as non-hazardous waste or recycled, preventing unnecessary hazardous waste generation.
Step 5: Arrange for Licensed Disposal
Final disposal must be handled by professionals equipped to manage this type of hazardous material.
-
Action: This material and its container must be disposed of as hazardous waste[3][9]. Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup[4].
-
Causality: Licensed disposal companies operate under strict federal and state regulations (such as those from the EPA) to ensure that hazardous waste is transported, treated, and disposed of in a manner that is safe for human health and the environment[7]. Provide the disposal company with the Safety Data Sheet (SDS) for the material.
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of 3,5-dichloro-N-(cyclopropylmethyl)aniline.
Caption: Disposal workflow for 3,5-dichloro-N-(cyclopropylmethyl)aniline.
References
- Proper Disposal of 2-chloro-N-phenylaniline: A Guide for Labor
- Safety D
- SAFETY D
- SAFETY D
- 4-Chloroaniline. Antibodies.
- Material Safety Data Sheet - 3-chloro aniline 98%. Oxford Lab Fine Chem LLP.
- m-Chloro Aniline MATERIAL SAFETY D
- SAFETY D
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- HAZARDOUS WASTE SEGREG
- SAFETY D
- Organic Solvents. University of Tennessee Knoxville - Environment, Health and Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
